molecular formula C₅H₈BrCl B1141091 (E)-4-Bromo-1-chloro-2-methyl-2-butene CAS No. 114506-04-6

(E)-4-Bromo-1-chloro-2-methyl-2-butene

Cat. No.: B1141091
CAS No.: 114506-04-6
M. Wt: 183.47
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Description

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a useful research compound. Its molecular formula is C₅H₈BrCl and its molecular weight is 183.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-bromo-1-chloro-2-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRRYYFABPLXLQ-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CBr)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Section 1: Introduction and Scope

This compound, a halogenated alkene with the molecular formula C₅H₈BrCl, serves as a versatile and valuable building block in modern synthetic organic chemistry.[1][2] Its unique structure, featuring a stereodefined double bond and two different, orthogonally reactive halogen atoms, makes it an ideal C5 synthon for the strategic construction of complex molecules, including natural products and pharmaceutical intermediates.[1][3] The (E) designation specifies that the higher priority substituents on each end of the alkene are on opposite sides, a crucial feature that dictates its reactivity and the stereochemistry of its downstream products.[1]

This technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core , detailed protocols for its handling and purification, and expert insights into its reactivity profile. The information herein is synthesized from established literature and database sources to ensure scientific integrity and practical utility.

Section 2: Core Physical and Chemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting, influencing everything from reaction setup and solvent choice to purification and storage.

Chemical Identity and Structure
  • IUPAC Name: (E)-4-bromo-1-chloro-2-methylbut-2-ene[4]

  • CAS Number: 114506-04-6[3][5][6]

  • Molecular Formula: C₅H₈BrCl[1][2][4][6][7]

  • Molecular Weight: Approximately 183.47 g/mol [1][2][3][4][6]

  • Appearance: Colorless liquid[3][7][8]

Structure:

Tabulated Physical Properties

The key physical constants for this compound are summarized below for quick reference. These values are critical for planning experiments, particularly distillations and extractions.

PropertyValue
Boiling Point 195.8°C at 760 mmHg[8][9] 75–85°C at 10 Torr[3]
Density 1.422 g/cm³[8][9]
Vapor Pressure 0.577 mmHg at 25°C[5][9]
Flash Point 83.616°C[8][9]
Solubility Soluble in most organic solvents (e.g., Et₂O, THF, CH₂Cl₂).[3] Slightly soluble in chloroform and methanol.[5]
Partition Coefficient (XLogP3) 2.5[4][5]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Spectroscopic data for this specific compound is not consistently reported in the literature. One source provides ¹H and ¹³C NMR data under the name "4-Bromo-1-Chloro-2-Methyl-2-Butene," but the reported splitting patterns (a doublet and a triplet) do not align with the expected structure of this compound.[3] For the correct structure, one would theoretically expect four distinct signals in the ¹H NMR spectrum: a singlet for the methyl protons (CH₃), a singlet for the chloromethyl protons (CH₂Cl), a doublet for the bromomethyl protons (CH₂Br), and a triplet for the vinylic proton (CH), with coupling between the vinylic and bromomethyl protons. Researchers should exercise caution and verify the structure of any commercial or synthesized material independently.

  • Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming the compound's identity. The monoisotopic mass is approximately 181.95 Da.[1][2] A key diagnostic feature in the mass spectrum is the characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in a ~3:1 ratio), which provides unambiguous confirmation of the elemental composition.[2]

Section 3: Synthesis, Purification, and Handling

Overview of Synthetic Approaches

This compound is practically prepared from isoprene.[3] One effective multi-step sequence involves the reaction of isoprene with t-butyl hypochlorite in acetic acid, which generates a chloroacetate intermediate.[3] Subsequent treatment with potassium carbonate in methanol selectively yields (E)-4-chloro-3-methyl-2-buten-1-ol.[3] The final step involves converting the allylic alcohol to its mesylate, followed by an in-situ displacement with lithium bromide to furnish the desired stereoisomerically pure product.[3]

Experimental Protocol: Purification by Vacuum Distillation

Given that the compound boils at a high temperature (195.8°C) at atmospheric pressure, vacuum distillation is the preferred method of purification to prevent decomposition.[8][9]

Objective: To purify crude this compound by removing non-volatile impurities and lower-boiling side products.

Methodology:

  • Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

  • System Preparation: Place the crude liquid into the distillation flask. It is crucial not to fill the flask more than two-thirds full to prevent bumping.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Gradually apply vacuum to the system.

    • Causality: A slow application of vacuum prevents the crude material from bumping violently into the receiving flask. The cold trap is essential to protect the vacuum pump from corrosive halogenated vapors.

  • Heating: Once a stable vacuum is achieved (e.g., ~10 Torr), begin gently heating the distillation flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. The desired product should distill at approximately 75–85°C under a vacuum of 10 Torr.[3]

    • Self-Validation: A stable boiling point throughout the collection of the main fraction indicates a pure substance. Discard any fractions collected before or after this temperature range.

  • Completion: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

  • Purity Analysis: Confirm the purity of the distilled product using Gas Chromatography (GC) or ¹H NMR spectroscopy.

Safe Handling and Storage
  • Hazards: This compound is reported to be a lachrymator (tear-inducing agent).[3] All manipulations must be performed in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3]

  • Storage: For short-term storage, refrigeration is suitable.[3] For long-term stability, the compound should be stored in an amber vial under an inert atmosphere at very low temperatures (e.g., -86°C freezer).[5] It is best practice to use the reagent immediately after preparation or purification.[3]

Section 4: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds.

Chemoselectivity in Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada).[2] This reactivity difference is a cornerstone of its utility, allowing for selective functionalization at the C-4 position while leaving the C-1 chloro group available for subsequent transformations.[2] This sequential coupling capability enables the efficient and controlled assembly of complex carbon skeletons from a single, versatile starting material.

Diagrammatic Representation of Selective Reactivity

The following workflow illustrates the principle of chemoselective functionalization, a key application for this reagent in multi-step synthesis.

G cluster_reagent start This compound (Structure A) product Selectively Coupled Product (Structure B) start->product Step 1 reagent 1. R-B(OH)₂ 2. Pd(PPh₃)₄, Base (Selective C-Br Activation)

Caption: Chemoselective cross-coupling at the more reactive C-Br bond.

Section 5: Conclusion

This compound is a highly functionalized and synthetically important reagent. Its well-defined physical properties, combined with the predictable and chemoselective reactivity of its carbon-halogen bonds, make it a powerful tool for researchers in organic synthesis. Proper handling, purification via vacuum distillation, and an understanding of its spectroscopic characteristics are essential for leveraging its full potential in the development of novel chemical entities.

Section 6: References

  • Smolecule. (2024). This compound.

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene.

  • LookChem. (n.d.). This compound.

  • Benchchem. (n.d.). This compound.

  • PubChem. (n.d.). This compound. [Link]

Sources

(E)-4-Bromo-1-chloro-2-methyl-2-butene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-4-Bromo-1-chloro-2-methyl-2-butene

Introduction

This compound is a halogenated alkene that serves as a versatile and valuable C5 building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a stereodefined trisubstituted double bond and two distinct, orthogonally reactive halogen atoms (an allylic bromide and a primary chloride), offers chemists a powerful tool for the strategic construction of complex molecular architectures.[1][2] The '(E)' designation specifies that the higher priority groups on each side of the double bond are on opposite sides, a crucial feature that dictates its reactivity and is often sought after in stereoselective synthesis.[2]

This guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, detailed spectroscopic signature, field-proven synthesis protocols with mechanistic rationale, key applications, and essential safety and handling procedures.

Molecular Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is foundational to its effective application in research and development.

Core Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₈BrCl[2][3]
Molecular Weight 183.47 g/mol [3]
Monoisotopic Mass 181.94979 Da[2]
CAS Number 114506-04-6[3]
IUPAC Name (E)-4-bromo-1-chloro-2-methylbut-2-ene[2]
Chemical Structure

The stereochemistry of the double bond is a defining characteristic of this molecule.

Caption: 2D structure of this compound.

Physical and Handling Properties

The physical state and stability of the compound dictate its proper storage and handling.

PropertyValue / RecommendationSource(s)
Form Colorless liquid[1]
Solubility Soluble in most organic solvents (e.g., Et₂O, THF, CH₂Cl₂, MeOH)[1]
Storage Due to the presence of reactive halogen atoms, long-term storage under an inert atmosphere at low temperatures (e.g., -20°C or below) is recommended to prevent degradation.[2]
Spectroscopic Signature

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and isomeric purity of the molecule. The proton and carbon environments are distinct, providing a clear spectral fingerprint.[1]

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75.5 MHz, CDCl₃)
δ 5.87 (t, J = 8.4 Hz, 1H): Olefinic proton (-CH =) coupled to the adjacent CH₂Br group.δ 137.9: Quaternary olefinic carbon (C -CH₃).
δ 4.03 (s, 2H): Methylene protons adjacent to chlorine (-CH₂ Cl).δ 125.7: Tertiary olefinic carbon (-C H=).
δ 3.99 (d, J = 8.4 Hz, 2H): Methylene protons adjacent to bromine (-CH₂ Br).δ 50.7: Methylene carbon adjacent to chlorine (-C H₂Cl).
δ 1.85 (s, 3H): Methyl protons (-CH₃ ).δ 27.4: Methylene carbon adjacent to bromine (-C H₂Br).
δ 14.2: Methyl carbon (-C H₃).
Data sourced from ResearchGate.[1]

Interpretation Note: The chemical shifts are highly informative. The downfield position of the olefinic proton (5.87 ppm) is characteristic of its environment. The distinct signals for the -CH₂Cl and -CH₂Br groups, despite both being methylene groups, are due to the different electronic environments imposed by the chlorine and bromine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. While a specific spectrum for this exact compound is not publicly available, the expected absorption bands can be predicted based on established correlation tables for halogenated alkenes.[4][5][6][7]

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
=C-H Stretch3100 - 3000Medium
C-H Stretch (sp³)< 3000Medium-Strong
C=C Stretch1680 - 1630Medium-Weak
C-Cl Stretch850 - 550Strong
C-Br Stretch690 - 515Strong
Data extrapolated from general spectroscopy principles.[4][6][7]

Synthesis and Mechanistic Insights

The synthesis of this compound with high stereoisomeric purity is non-trivial. Direct halogenation of isoprene often results in low yields of the desired product.[1] A more robust and stereocontrolled multi-step synthesis has been developed, which highlights key principles of organic chemistry.[1]

Stereoselective Synthesis Workflow

This validated pathway proceeds via an allylic alcohol intermediate, allowing for precise control over the geometry of the double bond.

G Isoprene Isoprene Chloroacetate (E/Z)-Chloroacetate (3) Isoprene->Chloroacetate t-BuOCl, AcOH E_Alcohol (E)-4-chloro-3-methyl- 2-buten-1-ol (4) Chloroacetate->E_Alcohol K₂CO₃, MeOH (Z-isomer cyclizes) Mesylate Intermediate Mesylate E_Alcohol->Mesylate 1. MsCl, Et₃N FinalProduct (E)-4-Bromo-1-chloro- 2-methyl-2-butene (1) Mesylate->FinalProduct 2. LiBr, THF (SN2 Displacement)

Sources

A Comprehensive Technical Guide to the Stereoselective Synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene from Isoprene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, a valuable C5 building block in organic synthesis, starting from the readily available diene, isoprene.[1] Direct halogenation of isoprene presents challenges in controlling regioselectivity and stereoselectivity, often resulting in low yields of the desired product.[1] This guide focuses on a more efficient and stereocontrolled multi-step synthetic approach. The described methodology provides a robust pathway to obtaining the target molecule with a high degree of isomeric purity, which is crucial for its application in the synthesis of complex molecules, including pharmaceuticals and natural products.

Introduction

This compound is a halogenated alkene with the molecular formula C₅H₈BrCl.[1][2][3] Its structure, featuring both bromine and chlorine atoms, along with a carbon-carbon double bond in a specific (E) configuration, makes it a versatile reagent in organic chemistry.[4] The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

The challenge in synthesizing this compound lies in the selective introduction of two different halogen atoms at specific positions with defined stereochemistry on a small, reactive molecule derived from isoprene. This guide provides a comprehensive overview of a reliable synthetic strategy, delving into the mechanistic underpinnings, a detailed experimental protocol, and essential safety considerations.

Mechanistic Insights and Strategic Approach

The direct addition of bromine chloride to isoprene is an inefficient method for the preparation of this compound, yielding less than 10% of the desired product.[1][5] A more practical and stereoselective synthesis involves a multi-step approach that allows for greater control over the reaction's outcome. The overall strategy involves the initial formation of a chlorohydrin from isoprene, followed by a substitution reaction to introduce the bromine atom.

Formation of the Chlorohydrin Intermediate

The first key step is the reaction of isoprene with N-chlorosuccinimide (NCS) in a mixture of water and dimethylformamide (DMF). This reaction proceeds via an electrophilic addition mechanism. The NCS acts as a source of an electrophilic chlorine species. The attack of the isoprene π-electron system on the electrophilic chlorine leads to the formation of a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water on the more substituted carbon of the chloronium ion ring results in the formation of the chlorohydrin. This step is crucial for establishing the initial framework of the target molecule.

Stereoselective Bromination

The chlorohydrin intermediate is then converted to the target this compound. This transformation is achieved through a substitution reaction using a brominating agent such as phosphorus tribromide (PBr₃) in the presence of a catalytic amount of copper(I) chloride.[5] The use of a copper(I) catalyst has been shown to improve both the yield and the E/Z isomeric ratio of the final product.[5]

To obtain the stereoisomerically pure (E)-isomer, a more refined multi-step sequence can be employed. This involves the reaction of isoprene with t-butyl hypochlorite in acetic acid to produce a mixture of chloroacetates.[5] This mixture is then treated with potassium carbonate in methanol. Under these conditions, the (E)-chloroacetate is converted to (E)-4-chloro-3-methyl-2-buten-1-ol, while the (Z)-isomer undergoes an intramolecular O-allylation to form a readily separable cyclic ether.[5] The purified (E)-allylic alcohol is then converted to a mesylate, which undergoes an in-situ displacement with bromide to yield the pure this compound.[5]

Synthesis_Pathway Isoprene Isoprene Chlorohydrin (E/Z)-4-chloro-3-methyl-2-buten-1-ol Isoprene->Chlorohydrin 1. NCS, H₂O/DMF FinalProduct This compound Chlorohydrin->FinalProduct 2. PBr₃, CuCl (cat.) Experimental_Workflow cluster_step1 Step 1: Chlorohydrin Formation cluster_step2 Step 2: Bromination A Mix Isoprene, NCS, H₂O/DMF B React at 40°C for 24h A->B C Workup (Extraction, Washing, Drying) B->C D Dissolve Chlorohydrin, add CuCl C->D Crude Chlorohydrin E Add PBr₃ at 0°C D->E F Reaction and Quenching E->F G Workup (Extraction, Washing, Drying) F->G H Purification (Distillation) G->H

Figure 2: Experimental workflow for the synthesis.

Characterization

The final product, this compound, can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (300 MHz, CDCl₃): δ 1.85 (s, 3H), 3.99 (d, J = 8.4 Hz, 2H), 4.03 (s, 2H), 5.87 (t, J = 8.4, 1H) ppm. [5] * ¹³C NMR (75.5 MHz, CDCl₃): δ 14.2, 27.4, 50.7, 125.7, 137.9 ppm. [5]* Mass Spectrometry (MS) : To confirm the molecular weight (183.47 g/mol ) and isotopic pattern characteristic of a compound containing both bromine and chlorine. [1][2][3]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isoprene : Isoprene is an extremely flammable liquid and vapor. [6]It is suspected of causing genetic defects and may cause cancer. [6]It should be handled with extreme care, away from heat, sparks, and open flames. [6]* Hydrogen Bromide (PBr₃ as a source) : Phosphorus tribromide reacts with moisture to produce hydrogen bromide, which is a toxic and corrosive gas. [7][8]Inhalation can cause severe irritation to the respiratory system, and contact with skin and eyes can cause burns. [7][8]* N-Chlorosuccinimide (NCS) : NCS is an irritant and should be handled with care.

  • Handling and Storage : The final product, this compound, is a lachrymator and should be handled in a well-ventilated hood. [5]It can be stored in a refrigerator for a limited time but is best used immediately after preparation. [5]

Conclusion

The synthesis of this compound from isoprene is most effectively and stereoselectively achieved through a multi-step process involving a chlorohydrin intermediate. This approach circumvents the low yields and lack of selectivity observed in direct halogenation methods. The detailed protocol and mechanistic insights provided in this guide offer a reliable pathway for researchers to obtain this valuable synthetic building block. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • This compound. ResearchGate. [Link]

  • Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • This compound. Amerigo Scientific. [Link]

  • Isoprene. Braskem. [Link]

  • Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. Gas Detection. [Link]

  • Hydrogen Bromide HBr Safety Data Sheet SDS P4605. Holston Gases. [Link]

Sources

stereoselective synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional C5 building block of significant utility in synthetic organic chemistry.[1] Its distinct halogen atoms (bromine and chlorine) and defined (E)-stereochemistry make it a valuable intermediate for constructing complex molecules.[2] This guide provides a detailed exploration of the stereoselective synthesis of this compound, focusing on practical methodologies, mechanistic underpinnings, and field-proven insights. The primary challenge in its synthesis lies in controlling both regioselectivity and stereoselectivity to favor the desired (E)-isomer over its (Z)-counterpart and other constitutional isomers.[1] This reagent is particularly noted for its application in the total synthesis of natural products, such as terpenes, carotenoids, and (3S)-2,3-oxidosqualene, where it serves as a functionalized isoprene equivalent for stereospecific allylic coupling reactions.[1]

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

PropertyValueReference
IUPAC Name (2E)-4-Bromo-1-chloro-2-methylbut-2-ene[3]
CAS Number 114506-04-6[4]
Molecular Formula C₅H₈BrCl[3][4]
Molecular Weight 183.47 g/mol [3][4]
Appearance Colorless liquid[5]
Purity (Typical) 95%[1]

Strategic Approaches to Stereoselective Synthesis

Several synthetic pathways have been developed to produce this compound. The choice of method depends on the required stereochemical purity, yield, and scalability. Direct halogenation of isoprene with bromine chloride is notoriously inefficient, yielding less than 10% of the desired product, and is therefore not a practical approach.[1][5] This guide will focus on two more effective and controllable strategies.

Route 1: Multi-Step Synthesis for Stereoisomerically Pure (E)-Isomer

This is the most reliable method for obtaining the pure (E)-isomer, leveraging a key separation step that exploits the differential reactivity of the (E) and (Z)-isomeric intermediates.[1][5] The overall workflow is outlined below.

Isoprene Isoprene Chloroacetate E/Z Chloroacetate Mixture (3) Isoprene->Chloroacetate t-BuOCl, Acetic Acid E_Alcohol Pure (E)-4-chloro-3-methyl- 2-buten-1-ol (4) Chloroacetate->E_Alcohol K₂CO₃, MeOH Z_Cyclic_Ether Z-Isomer Byproduct (Cyclic Ether) Chloroacetate->Z_Cyclic_Ether Intramolecular O-allylation Mesylate (E)-Allylic Mesylate E_Alcohol->Mesylate MsCl, Et₃N, CH₂Cl₂ Target (E)-4-Bromo-1-chloro- 2-methyl-2-butene (1) Mesylate->Target LiBr, THF (in situ displacement)

Caption: Workflow for the stereopure synthesis of the (E)-isomer.

Causality and Experimental Rationale:

The ingenuity of this pathway lies in the second step. The treatment of the E/Z chloroacetate mixture with potassium carbonate in methanol leads to two distinct outcomes. The desired (E)-chloroacetate is hydrolyzed to the corresponding (E)-allylic alcohol. In contrast, the (Z)-isomer, due to the proximity of the reacting groups, undergoes a rapid intramolecular O-allylation to form a low-boiling cyclic ether.[5] This difference in reactivity allows for a straightforward separation of the pure (E)-allylic alcohol precursor.

The final step involves converting the alcohol into a better leaving group (mesylate) before an SN2 displacement with bromide ions. Using lithium bromide (LiBr) in tetrahydrofuran (THF) facilitates the selective displacement of the mesylate to yield the final, stereoisomerically pure (E)-chlorobromide with high fidelity.[5]

Detailed Experimental Protocol:

  • Step 1: Synthesis of (E/Z)-4-chloro-3-methyl-2-buten-1-yl acetate (3): Isoprene is reacted with t-butyl hypochlorite in acetic acid. This reaction produces a mixture of (E) and (Z) chloroacetates in a reported yield of 32%.[5]

  • Step 2: Synthesis of (E)-4-chloro-3-methyl-2-buten-1-ol (4): The E/Z mixture of chloroacetate (3) is treated with potassium carbonate in methanol. This selectively generates the pure (E)-allylic alcohol (4) in 80% yield, while the Z-isomer is converted to a separable cyclic ether.[5]

  • Step 3: Synthesis of this compound (1): The purified (E)-allylic alcohol (4) is dissolved in dichloromethane (CH₂Cl₂) and cooled to -40 °C. Triethylamine (Et₃N) is added, followed by methanesulfonyl chloride (MsCl) to form the mesylate in situ. After 30 minutes, lithium bromide (LiBr) in tetrahydrofuran (THF) is added. This mixture is allowed to react to displace the mesylate, providing the stereoisomerically pure (E)-chlorobromide (1) in 60% yield for this final step.[5]

Route 2: Two-Step Synthesis via a Chlorohydrin Intermediate

This method offers a more direct route with a good yield and a high E/Z ratio, though it does not produce a stereochemically pure product. It is a practical choice when an enriched (E)-isomer mixture is sufficient for subsequent applications.[1][5]

Isoprene Isoprene Chlorohydrin Chlorohydrin Intermediate (2) Isoprene->Chlorohydrin NCS, H₂O/DMF 40 °C, 24 h Target (E/Z)-4-Bromo-1-chloro- 2-methyl-2-butene (1) Chlorohydrin->Target PBr₃, cat. CuCl

Caption: Two-step synthesis yielding a high E/Z mixture.

Causality and Experimental Rationale:

The first step involves the formation of a chlorohydrin from isoprene using N-chlorosuccinimide (NCS) as the chlorine source in an aqueous medium.[5] This reaction proceeds to give the chlorohydrin intermediate in good yield (78%).[5]

The subsequent bromination of the chlorohydrin is achieved using phosphorus tribromide (PBr₃). The key to achieving a high E/Z ratio in this step is the addition of a catalytic amount of copper(I) chloride (CuCl).[5] The catalyst influences the reaction pathway to favor the formation of the (E)-isomer, resulting in a product with a 10:1 E/Z ratio and an overall yield of 84%.[1][5]

Detailed Experimental Protocol:

  • Step 1: Synthesis of Chlorohydrin (2): Isoprene is reacted with N-chlorosuccinimide (NCS) in a 5:1 v/v mixture of water and dimethylformamide (DMF). The reaction is maintained at 40 °C for 24 hours to produce the chlorohydrin intermediate (2) in 78% yield.[5]

  • Step 2: Synthesis of (E/Z)-4-Bromo-1-chloro-2-methyl-2-butene (1): The chlorohydrin (2) is treated with phosphorus tribromide (PBr₃) in the presence of a catalytic quantity of copper(I) chloride. This reaction yields the title compound (1) with an 84% yield and an E/Z isomer ratio of 10:1.[5]

Comparison of Synthetic Routes

RouteKey FeaturesYieldStereoselectivityAdvantagesDisadvantages
Route 1 Multi-step via alcohol intermediate~38% (overall)Stereoisomerically Pure (E)High purity of the final product.Longer procedure, lower overall yield.
Route 2 Two-step via chlorohydrin~66% (overall)10:1 E/Z RatioHigher yield, fewer steps.Product is a mixture of isomers.
Direct Halogenation Single step<10%Not specifiedSimple concept.Impractically low yield.[1]

Mechanistic Insight: The Role of Radical Reactions

While the ionic pathways described above are generally preferred for control, allylic bromination can also proceed via a radical chain mechanism, typically using N-Bromosuccinimide (NBS) with a radical initiator (light or heat).[6][7]

cluster_init Initiation cluster_prop Propagation cluster_term Termination NBS NBS Br_rad Br• NBS->Br_rad Light/Heat Alkene 1-chloro-2-methyl-2-butene Allyl_rad Allylic Radical (Resonance Stabilized) Alkene->Allyl_rad + Br• HBr HBr Product Allylic Bromide Product Allyl_rad->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS_prop Br_rad_regen Br_rad_regen Product->Br_rad_regen + Br• NBS_prop NBS rad1 Radical Stable Stable Product rad1->Stable + Radical rad2 Radical

Caption: Generalized radical chain mechanism for allylic bromination.

This approach presents a significant stereoselective challenge.[2] The abstraction of an allylic hydrogen atom generates a resonance-stabilized allylic radical.[8] The subsequent reaction with bromine can occur at either end of the delocalized radical system, potentially leading to a mixture of constitutional isomers and stereoisomers.[8][9] The low concentration of Br₂ generated from the reaction of NBS with HBr is crucial to suppress the competing electrophilic addition of bromine across the double bond.[7][8] While strategies to enhance stereoselectivity in radical reactions exist, achieving the high (E)-selectivity required for this specific target via a radical pathway is non-trivial.[2]

Purification, Handling, and Storage

  • Purification: The final product, this compound, can be purified by distillation at a reduced pressure, with a boiling point of 75–85 °C at 10 Torr.[5]

  • Handling: This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles and gloves, within a well-ventilated fume hood.[2][5]

  • Storage: It can be stored for a limited time in a refrigerator. However, for best results, it is recommended to use the compound immediately after preparation.[5]

Conclusion

The is best achieved through multi-step ionic pathways that allow for precise control over the geometry of the double bond. For applications demanding the highest stereochemical purity, a multi-step route involving the separation of an (E)-allylic alcohol intermediate is the method of choice, despite a lower overall yield.[5] For preparations where a high enrichment of the (E)-isomer is sufficient, a two-step synthesis via a chlorohydrin intermediate provides a more efficient and higher-yielding alternative.[1][5] Understanding the mechanistic basis for the selectivity in these reactions is paramount for researchers and process chemists aiming to leverage this versatile building block in drug discovery and materials science.

References

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Allylic bromination of 1-butene. Retrieved from [Link]

Sources

chemical structure and stereochemistry of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-4-Bromo-1-chloro-2-methyl-2-butene: Structure, Synthesis, and Reactivity

Abstract

This compound is a halogenated alkene with the molecular formula C₅H₈BrCl.[1][2][3][4] This bifunctional C5 building block is of significant interest to researchers in organic synthesis, drug development, and materials science. Its structure, featuring a stereodefined (E)-double bond, a reactive allylic bromide, and a primary chloride, offers a platform for highly selective and diverse chemical transformations. This guide provides a comprehensive analysis of its chemical structure, stereochemistry, spectroscopic characterization, state-of-the-art synthesis protocols, and core principles of its reactivity, offering field-proven insights for its application in complex molecular design.

Molecular Structure and Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name : (E)-4-bromo-1-chloro-2-methylbut-2-ene[4]

  • CAS Number : 114506-04-6[2][5]

  • Molecular Formula : C₅H₈BrCl[1][2][3][4][5][6][7]

  • Molecular Weight : 183.47 g/mol [2][3][4][6][7][8]

Chemical Structure Analysis

The molecule is built on a four-carbon butene chain with a double bond between carbons C2 and C3. Key functional groups are strategically positioned:

  • A chloromethyl group (-CH₂Cl) is attached to C2.

  • A methyl group (-CH₃) is also attached to C2.

  • A bromomethyl group (-CH₂Br) is attached to C3.

This arrangement results in two distinct allylic halide moieties. The allylic bromide is generally more reactive towards nucleophilic substitution than the primary chloride due to the better leaving group ability of bromide. This differential reactivity is a cornerstone of its synthetic utility.

Caption: 2D structure of this compound.

Stereochemistry: The (E)-Isomer

The "(E)" designation (from the German entgegen, meaning opposite) is critical and defines the molecule's geometry. According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • At Carbon C2 : The attached groups are the chloromethyl group (-CH₂Cl) and the methyl group (-CH₃). The -CH₂Cl group has higher priority.

  • At Carbon C3 : The attached groups are the bromomethyl group (-CH₂Br) and a hydrogen atom (-H). The -CH₂Br group has higher priority.

In the (E)-isomer, the two higher-priority groups (-CH₂Cl and -CH₂Br) are located on opposite sides of the double bond. This defined stereochemistry is essential for controlling the three-dimensional structure of products in subsequent reactions, a critical factor in drug development and materials science.[1]

Physicochemical Properties

All quantitative data for the compound are summarized in the table below for easy reference.

PropertyValueSource
Physical Form Colorless liquid[7][8]
Solubility Soluble in most organic solvents (Et₂O, THF, CH₂Cl₂, etc.)[8]
Storage Amber Vial, -86°C Freezer, Under inert atmosphere[5]
Vapor Pressure 0.577 mmHg at 25°C[5]
Rotatable Bond Count 2[4][5]
Boiling Point 75–85 °C at 10 Torr[8]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the structure and purity of this compound. The data presented here are based on analysis in deuterated chloroform (CDCl₃).[8]

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is highly informative and confirms the assigned structure.

  • δ 5.87 ppm (t, 1H, J = 8.4 Hz) : This signal corresponds to the single vinyl proton on C3 (=CH -). It appears as a triplet because it is spin-coupled to the two adjacent protons of the bromomethyl group (-CH₂Br).

  • δ 4.03 ppm (s, 2H) : This singlet is assigned to the two protons of the chloromethyl group (-CH₂ Cl). It is a singlet because the adjacent carbon (C2) is quaternary and has no protons for coupling.

  • δ 3.99 ppm (d, 2H, J = 8.4 Hz) : This doublet corresponds to the two protons of the bromomethyl group (-CH₂ Br). It is a doublet because it is coupled to the single vinyl proton on C3. The coupling constant (J = 8.4 Hz) matches that of the vinyl proton's triplet, confirming their interaction.

  • δ 1.85 ppm (s, 3H) : This singlet is assigned to the three protons of the methyl group (-CH₃ ). Like the chloromethyl signal, it is a singlet due to its attachment to the quaternary C2.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum further validates the carbon skeleton.[8]

  • δ 137.9 ppm : Quaternary alkene carbon (C2).

  • δ 125.7 ppm : Alkene methine carbon (C3).

  • δ 50.7 ppm : Chloromethyl carbon (-C H₂Cl).

  • δ 27.4 ppm : Bromomethyl carbon (-C H₂Br).

  • δ 14.2 ppm : Methyl carbon (-C H₃).

Data Summary Table
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H5.87Triplet (t)1H=CH -
¹H4.03Singlet (s)2H-CH₂ Cl
¹H3.99Doublet (d)2H-CH₂ Br
¹H1.85Singlet (s)3H-CH₃
¹³C137.9--C =C(CH₃)(CH₂Cl)
¹³C125.7--=C H-
¹³C50.7---C H₂Cl
¹³C27.4---C H₂Br
¹³C14.2---C H₃

Synthesis Methodologies

The synthesis of this compound with high stereochemical purity is non-trivial. Several routes have been developed, each with distinct advantages.

Protocol 1: Stereoselective Multi-step Synthesis of Pure (E)-Isomer

This method provides the highest stereoisomeric purity and is an excellent example of strategic reaction design.[8] The causality behind this protocol's success lies in the divergent reactivity of the E and Z isomers of an alcohol intermediate, allowing for a non-chromatographic separation.

G Isoprene Isoprene Chloroacetate Chloroacetate (E/Z mixture) Isoprene->Chloroacetate t-BuOCl, AcOH E_Alcohol Pure (E)-Allylic Alcohol Chloroacetate->E_Alcohol K₂CO₃, MeOH Z_Ether Cyclic Ether (from Z-isomer) Chloroacetate->Z_Ether K₂CO₃, MeOH (Intramolecular O-allylation) Final_Product (E)-4-Bromo-1-chloro- 2-methyl-2-butene E_Alcohol->Final_Product 1. MsCl, Et₃N 2. LiBr, THF

Caption: Workflow for the stereoselective synthesis of the pure (E)-isomer.

Step-by-Step Methodology :

  • Chloroacetoxylation : Isoprene is reacted with t-butyl hypochlorite in acetic acid. This electrophilic addition produces a mixture of (E)- and (Z)-4-chloro-3-methyl-2-buten-1-yl acetate.[8]

  • Saponification and Separation : The E/Z mixture is treated with potassium carbonate in methanol. This step is the key to achieving stereopurity.

    • The (E)-chloroacetate is saponified to yield (E)-4-chloro-3-methyl-2-buten-1-ol.

    • The (Z)-isomer, however, undergoes a rapid intramolecular O-allylation reaction to form a low-boiling cyclic ether.

    • Causality : The geometric constraints of the Z-isomer bring the terminal hydroxyl group and the allylic chloride into close proximity, facilitating intramolecular cyclization. The E-isomer cannot easily adopt this conformation. This difference in reactivity allows for straightforward separation of the desired E-alcohol by distillation.

  • Mesylation : The purified (E)-allylic alcohol is reacted with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) at -40 °C in dichloromethane (CH₂Cl₂). This converts the hydroxyl group into a much better leaving group (mesylate).

  • Bromide Displacement : Lithium bromide (LiBr) in tetrahydrofuran (THF) is added in situ. The bromide ion displaces the mesylate group via an Sₙ2 reaction to yield the final, stereoisomerically pure this compound in high yield (60% over two steps).[8]

Protocol 2: Practical Synthesis of an E/Z Mixture

For applications where a high E/Z ratio is sufficient, a more direct two-step method is practical.[8]

  • Chlorohydrin Formation : Isoprene is reacted with N-chlorosuccinimide (NCS) in a water/DMF solvent mixture to produce the corresponding chlorohydrin in good yield (78%).[8]

  • Bromination : The chlorohydrin is then treated with phosphorus tribromide (PBr₃) in the presence of catalytic copper(I) chloride. This protocol yields the title compound with an improved E/Z ratio of 10:1 and in high yield (84%).[8]

Chemical Reactivity and Synthetic Applications

Principles of Reactivity: An Enhanced Allylic System

The synthetic utility of this compound stems from its nature as a highly reactive allylic halide.

  • Enhanced Sₙ2 Reactivity : Allylic halides are excellent electrophiles for Sₙ2 reactions, often reacting faster than corresponding secondary alkyl halides.[9] This is because the transition state is stabilized by conjugation with the adjacent π-system of the double bond.[9]

  • Differential Halide Reactivity : The C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, nucleophilic attack will preferentially occur at the bromomethyl position, allowing for chemoselective functionalization.

  • Sₙ2' Potential : Like other allylic systems, reactions can sometimes proceed via an Sₙ2' mechanism, where the nucleophile attacks the terminal carbon of the double bond, leading to a rearrangement.[10] The choice of nucleophile, solvent, and counter-ion can influence the reaction pathway.[10]

Synthetic Applications

This molecule is a versatile building block for introducing a functionalized five-carbon isoprene-derived unit.

  • Chemoselective Allylation : It is primarily used for the chemoselective allylation of nucleophiles.[8] A soft nucleophile will selectively displace the bromide, leaving the chloride intact for subsequent transformations.

  • Cross-Coupling Reactions : The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds.[3]

  • Building Block for Natural Products : Isoprenoid units are ubiquitous in natural products. This stereodefined and bifunctional reagent provides a valuable starting material for the synthesis of complex biological molecules.

  • Materials Science : The presence of a double bond and halogen substituents suggests potential applications in polymer chemistry and the synthesis of functional organic materials.[1] The double bond can be functionalized, for instance, via thiol-ene "click" chemistry.[11][12]

References

  • 4-Bromo-1-Chloro-2-Methyl-2-Butene - ResearchGate . Source: ResearchGate. [Link]

  • This compound|114506-04-6 - LookChem . Source: LookChem. [Link]

  • Functionalized poly(1-butene) accessed from 1,2-PB substrate, via sequential hydrogenation, thiol-ene click reaction, and ring-opening polymerization - ResearchGate . Source: ResearchGate. [Link]

  • 16.5: SN2 Reactions of Allylic Halides and Tosylates - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • This compound - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

  • This compound - Amerigo Scientific . Source: Amerigo Scientific. [Link]

  • Ch 10: Nucleophilic Substitution reactions of Allylic halides - University of Calgary . Source: University of Calgary. [Link]

  • Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - NIH . Source: National Institutes of Health. [Link]

  • Why are allyl halides reactive towards both SN1 and Sn2 reactions? . Source: Stack Exchange. [Link]

  • A Theoretical Study of SN2′ Reactions of Allylic Halides: Role of Ion Pairs | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

Sources

reactivity profile of halogenated alkenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Halogenated Alkenes

Abstract

Halogenated alkenes, commonly known as vinyl halides, represent a pivotal class of organic compounds, bridging the reactivity of alkenes and alkyl halides while possessing a unique chemical profile. Their structure, featuring a halogen atom attached to an sp²-hybridized carbon of a double bond, imparts a distinct reactivity that is fundamental to modern synthetic chemistry. This guide provides a comprehensive exploration of the electronic structure and reactivity of vinyl halides. We will dissect their participation in electrophilic and radical additions, their characteristic inertness to traditional nucleophilic substitution, and their indispensable role as substrates in transition metal-catalyzed cross-coupling reactions. Methodologies for their synthesis and transformation into other functional groups, such as alkynes via elimination, will be detailed. Furthermore, this document will highlight their strategic importance in the synthesis of complex molecules and polymers, with a particular focus on applications relevant to drug discovery and materials science.

Introduction: The Unique Electronic Landscape of Vinyl Halides

Halogenated alkenes are organic molecules containing at least one carbon-carbon double bond where a halogen atom (F, Cl, Br, I) is directly attached to one of the double-bonded carbons.[1] The simplest and most commercially significant example is vinyl chloride, the precursor to millions of tons of polyvinyl chloride (PVC) produced annually.[1][2][3]

The reactivity of these compounds is not a simple average of an alkene and an alkyl halide. Instead, it is governed by a complex interplay of electronic effects originating from the sp² hybridization of the carbon atom and the properties of the attached halogen.

  • The C(sp²)-X Bond: Compared to the C(sp³)-X bond in alkyl halides, the C(sp²)-X bond in vinyl halides is shorter and stronger.[4][5] This is due to the increased s-character of the sp² hybrid orbital, which holds the bonding electrons closer to the carbon nucleus.

  • Resonance and Inductive Effects: The halogen atom exerts two opposing electronic effects. Its high electronegativity inductively withdraws electron density from the double bond. Conversely, a lone pair of electrons on the halogen can participate in resonance, donating electron density to the pi-system.[6][7] This resonance contribution creates a partial double bond character between the carbon and the halogen, further strengthening the bond and reducing the carbon's electrophilicity.[4][8]

These structural nuances are the primary determinants of the reactivity profile discussed in this guide.

Caption: Core reactivity pathways of vinyl halides.

Core Reactivity Patterns

Alkene-Like Reactivity: Addition Reactions

The presence of the π-bond allows vinyl halides to undergo addition reactions, similar to simple alkenes. However, the halogen substituent significantly influences the reaction's regiochemistry and rate.

Electrophilic Addition: The addition of hydrogen halides (H-X) to vinyl halides proceeds via an electrophilic mechanism.[9] The proton (H⁺) acts as the electrophile, attacking the π-bond to form a carbocation intermediate.[9] The stability of this carbocation dictates the regiochemical outcome, generally following Markovnikov's rule, where the hydrogen adds to the carbon already bearing the halogen. This places the positive charge on the carbon atom that is better able to support it.

The reaction proceeds in two steps:

  • The electrophile (H⁺) attacks the double bond, forming a carbocation intermediate.[9]

  • The nucleophile (halide ion) attacks the carbocation, forming the final product.[9]

For example, the addition of HCl to vinyl chloride yields 1,1-dichloroethane.[2]

Radical Addition: In the presence of peroxides or UV light, the addition of HBr to vinyl halides can proceed through a radical mechanism.[10] This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the carbon that is already bonded to the other halogen.[10][11] This reversal of regioselectivity is a hallmark of radical addition reactions involving alkenes.

C-X Bond Reactivity: A Tale of Inertness and Opportunity

General Unreactivity Towards Nucleophilic Substitution (Sₙ1/Sₙ2): One of the most defining characteristics of vinyl halides is their profound lack of reactivity in standard Sₙ1 and Sₙ2 nucleophilic substitution reactions.[2][4] This stands in stark contrast to their saturated counterparts, alkyl halides. The causal factors are multi-faceted:

  • Bond Strength: As previously mentioned, the C(sp²)-X bond is significantly stronger than a C(sp³)-X bond, making it harder to break.[4][7]

  • Electronic Repulsion: An incoming nucleophile is repelled by the high electron density of the π-bond, hindering its approach to the carbon center.[6]

  • Unstable Intermediates: The Sₙ1 pathway would require the formation of a highly unstable and high-energy vinyl cation. The Sₙ2 pathway is disfavored due to the steric arrangement and the difficulty of achieving the required backside attack on an sp² carbon.

Elimination Reactions: While substitution is difficult, vinyl halides can undergo elimination reactions when treated with very strong bases, such as sodium amide (NaNH₂).[1][2] This reaction removes the halogen and a hydrogen atom from the adjacent carbon, resulting in the formation of an alkyne.[1] This transformation is a cornerstone of alkyne synthesis. The mechanism can be either E1 or E2, depending on the substrate and reaction conditions.[12]

The Gateway to Molecular Complexity: Transition Metal-Catalyzed Cross-Coupling

The true synthetic power of vinyl halides is unlocked in transition metal-catalyzed cross-coupling reactions. In these reactions, the C-X bond, while resistant to nucleophiles, is readily activated by low-valent transition metal complexes (most commonly palladium, but also nickel and copper). This has become one of the most robust and versatile strategies for forming C-C and C-heteroatom bonds in modern organic synthesis.[1][13]

Cross_Coupling_Cycle cluster_product Catalyst Pd(0)Ln OxAdd R-Pd(II)(X)Ln Catalyst->OxAdd Oxidative Addition (+ R-X) Transmetal R-Pd(II)(R')Ln OxAdd->Transmetal Transmetalation (+ R'-M) Transmetal->Catalyst Reductive Elimination Product (R-R') ProductNode Product Product R-R'

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions:

Reaction NameCoupling Partner (R'-M)Key Features & Applications
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids)Tolerant of many functional groups; widely used in pharmaceutical synthesis.
Heck Coupling AlkenesForms a new C-C bond between the vinyl halide and an alkene, creating substituted alkenes.
Stille Coupling Organotin compounds (stannanes)Mild reaction conditions, but toxicity of tin reagents is a drawback.
Sonogashira Coupling Terminal AlkynesA powerful method for synthesizing conjugated enynes, crucial in materials science and natural product synthesis.[14]

These reactions have revolutionized the synthesis of complex organic molecules, including many blockbuster drugs, by allowing for the precise and predictable assembly of molecular fragments.

Applications in Drug Discovery and Materials Science

The strategic incorporation of halogenated alkenes into synthetic routes provides medicinal chemists and materials scientists with a powerful toolkit.

In Drug Development:

  • Synthetic Handles: Vinyl halides serve as versatile intermediates. Their ability to undergo cross-coupling allows for late-stage functionalization, where complex molecular fragments can be introduced near the end of a synthetic sequence, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[15]

  • Bioisosteres: A vinyl fluoride or chloride can act as a bioisostere for other chemical groups, helping to fine-tune a drug candidate's properties.

  • Modulating Properties via Halogen Bonding: The halogen atom itself is not merely a leaving group. It can participate in halogen bonding—a non-covalent interaction with Lewis basic sites (like carbonyl oxygens or nitrogen atoms in proteins)—to enhance binding affinity and selectivity for a biological target.[16][17][18][19] This has become a key strategy in rational drug design.

In Materials Science: The polymerization of vinyl halides is of immense industrial importance.

  • Polyvinyl Chloride (PVC): Produced from the free-radical polymerization of vinyl chloride, PVC is a durable, versatile, and widely used plastic.[2]

  • Specialty Polymers: Other monomers like vinylidene fluoride and tetrafluoroethylene are used to create fluoropolymers with exceptional chemical resistance and unique properties for high-performance applications.[2]

  • Photoinitiation: Certain substituted vinyl halides can be used in photoinitiated cationic polymerization to create polymers with well-controlled structures.[20][21]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Vinyl Bromide

This protocol describes a representative Suzuki-Miyaura reaction to couple a vinyl bromide with an arylboronic acid.

Objective: To synthesize a styrene derivative via Pd-catalyzed cross-coupling.

Materials:

  • (E)-1-Bromo-2-phenylethene (vinyl bromide)

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

Methodology:

  • Catalyst Preparation (in situ): To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add degassed toluene and stir for 15 minutes at room temperature. The formation of the active Pd(0) catalyst is often indicated by a color change.

    • Causality: The phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. Using a ligand-to-metal ratio greater than 1 is common to prevent catalyst decomposition.

  • Reagent Addition: To the catalyst mixture, add (E)-1-Bromo-2-phenylethene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) dissolved in a minimum amount of degassed water.

    • Causality: The boronic acid is used in slight excess to ensure complete consumption of the vinyl bromide. The aqueous base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure coupled product.

Protocol 2: Elimination of a Vinyl Halide to form an Alkyne

Objective: To synthesize an alkyne from a vicinal dihalide via a double elimination reaction, which proceeds through a vinyl halide intermediate.

Materials:

  • meso-Stilbene dibromide

  • Sodium amide (NaNH₂)

  • Liquid ammonia (solvent)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Methodology:

  • Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood. Cool the flask in a dry ice/acetone bath.

  • Reaction: Condense liquid ammonia into the flask. Carefully add sodium amide (2.2 eq) in portions. To this stirring suspension, add a solution of meso-stilbene dibromide (1.0 eq) in anhydrous diethyl ether dropwise.

    • Causality: Sodium amide is an exceptionally strong base required to deprotonate the sp² C-H bond in the intermediate vinyl halide.[2] Liquid ammonia is the classic solvent for this reaction, as it is unreactive and dissolves the amide base.

  • Quenching: After stirring for 2-3 hours, carefully quench the reaction by the slow addition of ammonium chloride to neutralize the excess sodium amide.

  • Workup: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and extract with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude diphenylacetylene can be purified by recrystallization.

Conclusion and Future Outlook

The is a testament to the nuanced effects of electronic and steric factors in organic chemistry. While their π-bond allows for alkene-like addition reactions and their C-X bond can be cleaved under harsh basic conditions to form alkynes, their general inertness to classical nucleophilic substitution makes them robust functional groups. This stability, coupled with their exceptional utility in transition metal-catalyzed cross-coupling, has cemented their status as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Future research will likely focus on expanding the scope of their reactivity through the development of novel catalytic systems. Areas of active investigation include photoredox catalysis to enable new types of coupling reactions under milder conditions and the use of more earth-abundant metals (like iron and copper) to replace precious palladium, enhancing the sustainability of these powerful transformations.

References

  • Britannica, T. Editors of Encyclopaedia. Vinylic Halides. Encyclopædia Britannica. [Link]

  • McMurry, J. Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Clark, J. THE HALOGENATION OF ALKENES. Chemguide. [Link]

  • The Organic Chemistry Tutor. Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. [Link]

  • Wikipedia contributors. Vinyl halide. Wikipedia, The Free Encyclopedia. [Link]

  • Unacademy. Haloalkanes and Haloarenes. Unacademy. [Link]

  • Chemistry Steps. Halogenation of Alkenes. Chemistry Steps. [Link]

  • eCampusOntario Pressbooks. 3.2.4 – Halogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • LibreTexts. 7.18: Vinyl Halides and Aryl Halides. Chemistry LibreTexts. [Link]

  • ACS Catalysis. Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. ACS Publications. [Link]

  • The Journal of Organic Chemistry. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. ACS Publications. [Link]

  • Macromolecules. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]

  • Molecules. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • Save My Exams. Reactivity of Halogenoarenes. Save My Exams. [Link]

  • LibreTexts. 7.16: Vinyl Halides and Aryl Halides. Chemistry LibreTexts. [Link]

  • Leah4sci. Anti-Markovnikov Radical Halogenation of Alkenes. YouTube. [Link]

  • Organic Letters. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. ACS Publications. [Link]

  • Fiveable. Vinylic Halide Definition. Fiveable. [Link]

  • Oreate AI. Understanding Vinyl Halides: The Building Blocks of Modern Chemistry. Oreate AI Blog. [Link]

  • ResearchGate. Halogen bonding for rational drug design and new drug discovery. ResearchGate. [Link]

  • LibreTexts. Electrophilic Addition of Hydrogen Halides. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. Radical Halogenation of Alkanes. YouTube. [Link]

  • Semantic Scholar. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Semantic Scholar. [Link]

  • Journal of Medicinal Chemistry. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

  • Allen Digital. Vinylic halides are unreactive towards nucleophilic substitution because of the following except. Allen Digital. [Link]

  • Angewandte Chemie. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Wiley Online Library. [Link]

  • Frontiers in Chemistry. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. [Link]

  • askIITians. Why vinyl halides are less reactive than alkyl halides towards nucleophilic substitution reactions. askIITians. [Link]

  • The Journal of Organic Chemistry. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. ACS Publications. [Link]

Sources

The Strategic Deployment of C5 Building Blocks in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Role of Five-Carbon Scaffolds

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the diverse array of synthons available to the synthetic chemist, C5 building blocks hold a position of particular distinction. These five-carbon fragments are ubiquitous in a vast number of natural products, pharmaceuticals, and agrochemicals, forming the core or key appendages of these bioactive molecules. The ability to strategically incorporate a five-carbon unit, often with control over stereochemistry and functionality, is a powerful tool in the arsenal of the modern synthetic chemist. This guide provides an in-depth exploration of the major classes of C5 building blocks, delving into their reactivity, synthetic applications, and the mechanistic underpinnings that govern their transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage the versatility of these synthons in their own synthetic endeavors.

Chapter 1: The Foundation of Synthesis Design: Retrosynthesis and the C5 Synthon

At the heart of planning any organic synthesis lies the concept of retrosynthetic analysis, a problem-solving technique where the target molecule is mentally deconstructed into simpler precursors.[1] This process identifies key bond disconnections and the corresponding hypothetical charged fragments, termed "synthons," which represent the reactive species required for the forward synthesis.[2] The uncharged, real-world chemical reagents that correspond to these synthons are known as "synthetic equivalents."[2]

A C5 building block, therefore, is the synthetic equivalent of a five-carbon synthon. The versatility of C5 building blocks stems from the diverse array of functionalities and stereochemical arrangements they can possess, allowing for a wide range of retrosynthetic disconnections.

Retrosynthesis TM Target Molecule (e.g., Prostaglandin) Synthons C5 Synthons (e.g., Cyclopentyl Cation/Anion) TM->Synthons Retrosynthetic Disconnection BuildingBlocks C5 Building Blocks (e.g., Functionalized Cyclopentanone) Synthons->BuildingBlocks Synthetic Equivalents SM Simpler Starting Materials BuildingBlocks->SM Further Deconstruction

A simplified retrosynthetic analysis involving a C5 building block.

Chapter 2: Acyclic C5 Building Blocks: Linear Scaffolds for Cyclization and Elaboration

Acyclic C5 building blocks offer a flexible and often readily available starting point for the synthesis of both cyclic and acyclic targets. Their utility lies in the strategic placement of functional groups that can be manipulated to construct more complex structures.

Glutaraldehyde and its Equivalents: The Bifunctional Linchpin

Glutaraldehyde, a five-carbon dialdehyde, is a powerful bifunctional building block.[3] Its two aldehyde groups can participate in a variety of transformations, including aldol condensations, Wittig reactions, and reductive aminations, making it a valuable precursor for the synthesis of five- and six-membered rings.[3] In aqueous solution, glutaraldehyde exists as a mixture of hydrates and cyclic hemiacetals.[3]

Key Reactions and Mechanistic Insights:

The synthetic utility of glutaraldehyde is exemplified in the synthesis of heterocyclic systems. For instance, in the presence of an amine and a β-ketoester, glutaraldehyde can participate in a Hantzsch-type reaction to afford dihydropyridine derivatives, which are precursors to valuable piperidine scaffolds.

Experimental Protocol: Synthesis of a Substituted Piperidine via a Glutaraldehyde-based Multicomponent Reaction

  • To a solution of glutaraldehyde (1.0 equiv.) in ethanol is added ethyl acetoacetate (1.0 equiv.) and ammonium acetate (1.2 equiv.).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dihydropyridine product.

  • Subsequent reduction of the dihydropyridine, for example by catalytic hydrogenation over Pd/C, yields the corresponding piperidine derivative.[4]

Isoprenoids: Nature's Branched C5 Unit

Isoprene, a branched-chain unsaturated hydrocarbon, is the fundamental building block for a vast class of natural products known as terpenoids or isoprenoids.[5] While isoprene itself is a gas, its derivatives, such as prenyl bromide or isoprene monoxide, serve as valuable C5 synthons in organic synthesis.[6] The inherent reactivity of the diene system in isoprene allows for its participation in a variety of cycloaddition reactions.

Chapter 3: Carbocyclic C5 Building Blocks: The Versatility of the Cyclopentane Ring

The cyclopentane ring is a common structural motif in a wide range of biologically active natural products, including prostaglandins, steroids, and alkaloids.[3] The synthesis of functionalized cyclopentanes, often with high stereocontrol, is a significant area of research in organic chemistry.[7]

Cyclopentane Annulation Strategies

Several powerful methods have been developed for the construction of the cyclopentane ring, a process known as cyclopentane annulation. These strategies often involve the reaction of a C3 and a C2 component or the intramolecular cyclization of a linear C5 precursor.

The Pauson-Khand Reaction:

A prominent example of a [2+2+1] cycloaddition, the Pauson-Khand reaction (PKR) involves the reaction of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[2] This reaction is highly convergent and can be rendered asymmetric through the use of chiral ligands.[7]

PausonKhand Reactants Alkene + Alkyne + CO Intermediate Cobaltacycle Intermediate Reactants->Intermediate Coordination & Migratory Insertion Catalyst Co2(CO)8 Catalyst->Intermediate Product Cyclopentenone Intermediate->Product Reductive Elimination

A simplified workflow of the Pauson-Khand reaction.

Table 1: Comparison of Selected Cyclopentane Annulation Methods

MethodKey ReactantsCatalyst/ReagentKey FeaturesTypical YieldsStereocontrol
Pauson-Khand Reaction Alkene, Alkyne, COCo, Rh, or Ir complexesConvergent, forms α,β-unsaturated ketones60-90%Good to excellent with chiral ligands
Nazarov Cyclization Divinyl KetoneLewis or Brønsted acidElectrocyclic ring closure70-95%Can be highly stereoselective
[3+2] Cycloaddition Trimethylenemethane equivalent + AlkenePd or Ni catalystForms methylene-cyclopentanes65-85%Good to excellent with chiral ligands
Catalytic Enantioselective Synthesis of Cyclopentanes

The development of catalytic enantioselective methods for the synthesis of cyclopentanes has been a major focus in recent years.[8] These methods often employ chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.[9][10] For example, phosphine-catalyzed [3+2] annulations of allenoates with electron-deficient alkenes provide a powerful route to highly functionalized cyclopentanes with excellent enantioselectivity.[8]

Chapter 4: Heterocyclic C5 Building Blocks: Scaffolds for Drug Discovery

Five-membered heterocyclic rings containing one or more heteroatoms are prevalent in a vast number of pharmaceuticals and natural products. The ability to synthesize and functionalize these scaffolds is therefore of great importance in medicinal chemistry.

Piperidines: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs.[11][12] Its saturated, non-planar structure allows for the presentation of substituents in well-defined three-dimensional space, which is crucial for molecular recognition and biological activity.[13]

Synthetic Strategies for Piperidine Derivatives:

A variety of methods exist for the synthesis of piperidines, including the reduction of pyridine precursors, intramolecular cyclization of amino-alkenes or -alkynes, and multicomponent reactions.[11] The stereoselective synthesis of substituted piperidines is a particularly active area of research, with numerous methods employing chiral auxiliaries, catalysts, or starting materials from the chiral pool.[4]

Experimental Protocol: Stereoselective Synthesis of a 2,6-disubstituted Piperidine

  • A solution of a suitable δ-amino-β-keto ester in a suitable solvent (e.g., THF) is treated with a reducing agent (e.g., NaBH4) to effect a diastereoselective reduction of the ketone.

  • The resulting amino alcohol is then subjected to acid-catalyzed cyclization (e.g., using TFA) to afford the corresponding piperidine derivative.

  • The diastereoselectivity of the reduction and cyclization steps is often controlled by the existing stereocenter in the starting material or by the choice of reagents and reaction conditions.

Pyrans and Furans: Oxygen-Containing Heterocycles in Natural Products

Pyran and furan rings are common components of many natural products, particularly those derived from polyketide biosynthesis.[14][15] Dihydropyrans and tetrahydrofurans are also important structural motifs in a variety of bioactive molecules. The synthesis of these oxygen-containing heterocycles often relies on intramolecular cyclizations of hydroxy-alkenes or -alkynes, or on cycloaddition reactions.[16]

Chapter 5: The Chiral Pool: Harnessing Nature's Stereochemistry

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in organic synthesis.[14] C5 building blocks derived from the chiral pool offer an efficient way to introduce stereocenters into a target molecule. For example, D-ribose and other pentoses can be transformed into a variety of chiral furan- and pyran-based building blocks.

ChiralPool Pentose D-Ribose (from Chiral Pool) Transformation Chemical Transformations Pentose->Transformation ChiralBuildingBlock Chiral C5 Furan Building Block Transformation->ChiralBuildingBlock TargetMolecule Complex Target Molecule (e.g., Nucleoside Analogue) ChiralBuildingBlock->TargetMolecule Incorporation

Utilization of a C5 sugar from the chiral pool in synthesis.

Chapter 6: Modern Catalytic Methods for C5 Scaffolds: The Frontier of C-H Functionalization

A major advancement in modern organic synthesis is the development of methods for the direct functionalization of C-H bonds.[17] This strategy avoids the need for pre-functionalized starting materials and offers a more atom- and step-economical approach to the synthesis of complex molecules. The C-H functionalization of C5 scaffolds, such as cyclopentanes and piperidines, is an active area of research with significant potential for drug discovery and development.[17]

Table 2: Selected Modern Catalytic Methods for C5 Scaffolds

MethodC5 ScaffoldCatalystBond FormedKey Features
Directed C-H Arylation PiperidinePd or RhC-CHigh regioselectivity directed by a functional group
C-H Alkenylation CyclopentaneRu or IrC-CDirect introduction of vinyl groups
C-H Amination CyclopentaneRh or FeC-NFormation of valuable amine-containing products

Conclusion and Future Outlook

The strategic use of C5 building blocks is a cornerstone of modern organic synthesis. From readily available acyclic precursors to complex, stereochemically defined cyclic scaffolds, these five-carbon units provide chemists with a powerful toolkit for the construction of a diverse array of molecular targets. The continued development of novel catalytic methods, particularly in the areas of enantioselective synthesis and C-H functionalization, will undoubtedly expand the utility of C5 building blocks and enable the synthesis of increasingly complex and innovative molecules for the benefit of science and society.

References

  • BenchChem. (2025).
  • Accounts of Chemical Research. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications.
  • Hilaris Publisher. (2023).
  • BenchChem. (2025). comparing synthetic routes for functionalized cyclopentanones.
  • Wikipedia. (n.d.). Synthon.
  • Molecules. (2022).
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • Molecules. (2004).
  • Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones.
  • Baran Lab. (2005). Cyclopentane Synthesis.
  • ResearchGate. (2022).
  • Google Patents. (n.d.).
  • Chemical Reviews. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions.
  • Organic & Biomolecular Chemistry. (2023).
  • Journal of the American Chemical Society. (2014). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence.
  • Organic Letters. (2018). Enantioselective Synthesis of Cyclopentanes by Phosphine-Catalyzed β,γ-Annulation of Allenoates.
  • ResearchGate. (n.d.). Substrate scope for the synthesis of pyran‐2‐one‐fused[18]helicenoids.

  • Natural Product Reports. (1999). The Biosynthesis of C5—C25 Terpenoid Compounds. RSC Publishing.
  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Molecules. (2023).
  • Encyclopedia.pub. (2023).
  • ResearchGate. (n.d.). Substrate Scope. Reaction conditions: 1 (1.0 eq), 2 (2.3 eq), and 4 mL....
  • Chemical Society Reviews. (2016).
  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis.
  • Chemical Communications. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • ResearchGate. (2025).
  • Encyclopedia. (2022).
  • Steven V. Ley Research Group. (n.d.).
  • Technology Networks. (2024).
  • Organic & Biomolecular Chemistry. (2017).
  • Chemical Science. (2019).
  • ResearchGate. (2025).
  • Journal of the American Chemical Society. (2012). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
  • IJNRD. (n.d.). RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Organic Letters. (2011). Palladium-Catalyzed Annulation Reactions for Diastereoselective Cyclopentene Synthesis.
  • Organic Letters. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans.
  • Chemical Society Reviews. (2019). Transition metal catalyzed [6 + 2] cycloadditions. RSC Publishing.
  • The Journal of Organic Chemistry. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Encyclopedia. (2022).
  • Organic Syntheses. (n.d.). cyclopentanone.
  • Organic & Biomolecular Chemistry. (2021).
  • Organic Letters. (2019). A Complementary Process to Pauson-Khand-Type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones.

Sources

Methodological & Application

The Strategic Application of (E)-4-Bromo-1-chloro-2-methyl-2-butene in the Synthesis of High-Value Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-4-Bromo-1-chloro-2-methyl-2-butene, a bifunctional C5 building block, has emerged as a valuable and versatile reagent in the stereoselective synthesis of complex natural products, particularly within the vast and structurally diverse family of terpenoids and carotenoids.[1][2] Its unique arrangement of a chloro and a bromo substituent on an isoprenoid skeleton allows for chemoselective transformations, providing a powerful tool for the controlled elongation of carbon chains. This application note provides a detailed overview of the strategic use of this reagent, focusing on its application in the total synthesis of β-carotene and providing insights into its potential role in the synthesis of other key isoprenoids like (3S)-2,3-oxidosqualene. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer expert insights into the causality behind the experimental choices, thereby equipping researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties and Handling

Before its application in synthesis, it is crucial to understand the properties and handling requirements of this compound.

PropertyValueReference
Molecular Formula C₅H₈BrCl[3]
Molecular Weight 183.47 g/mol [3]
Appearance Colorless liquid[4]
Storage Store in an amber vial at -86°C under an inert atmosphere.[5]
Solubility Soluble in most organic solvents such as ether, ethyl acetate, hexanes, THF, and dichloromethane.[4]
Purity Analysis ¹H NMR (300 MHz, CDCl₃) δ 1.85 (s, 3H), 3.99 (d, J = 8.4 Hz, 2H), 4.03 (s, 2H), 5.87 (t, J = 8.4, 1H) ppm; ¹³C NMR (75.5 MHz, CDCl₃) δ 14.2, 27.4, 50.7, 125.7, 137.9 ppm.[4]

Handling Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles and gloves. It is recommended to use the reagent immediately after preparation, although limited storage in a refrigerator is possible.[4]

Application in the Total Synthesis of β-Carotene: A Systematic Chain Extension Approach

A notable application of this compound is in the systematic and convergent synthesis of carotenoids, such as β-carotene. This strategy, pioneered by Sangho Koo and coworkers, relies on the iterative use of this C5 unit for chain elongation via the Julia-Kocienski olefination.[6][7] The core principle involves the preparation of C5, C10, and C15 building blocks, which are then strategically coupled to construct the full C40 carotenoid backbone.

The Logic of the Synthetic Design

The retrosynthetic analysis of β-carotene reveals a symmetrical C40 structure that can be disconnected at the central double bond, leading to two C20 fragments. Each C20 fragment can be further broken down into a C15 unit and a C5 unit. This modular approach allows for the efficient and controlled assembly of the polyene chain. The this compound serves as the precursor for a key C5 sulfone building block, which is central to the chain extension process.

Retrosynthesis β-Carotene (C40) β-Carotene (C40) 2 x C20 units 2 x C20 units β-Carotene (C40)->2 x C20 units C15 unit C15 unit 2 x C20 units->C15 unit Julia-Kocienski Olefination C5 unit C5 Sulfone 2 x C20 units->C5 unit C15 unit->C5 unit C10 unit C10 unit C15 unit->C10 unit Julia-Kocienski Olefination C5 Sulfone C5 Sulfone This compound This compound C5 Sulfone->this compound Synthesis

Retrosynthetic analysis of β-carotene.
Experimental Protocols

The following protocols are adapted from the general methodology for carotenoid synthesis.

Protocol 1: Synthesis of the C5 Chain Extension Unit (a Phenylthioether)

This protocol details the conversion of this compound into a more stable and reactive phenylthioether derivative, which is a precursor to the corresponding sulfone. The chemoselective displacement of the bromide in the presence of the chloride is a key step.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C5 phenylthioether.

Causality Behind Experimental Choices:

  • Chemoselectivity: The bromide is a better leaving group than the chloride, allowing for its selective displacement by the thiophenolate nucleophile.

  • Base: Potassium carbonate is a mild base used to deprotonate thiophenol to generate the more nucleophilic thiophenolate.

  • Solvent: DMF is a polar aprotic solvent that facilitates SN2 reactions.

Protocol 2: Oxidation to the C5 Sulfone

The phenylthioether is then oxidized to the corresponding sulfone, the key component for the Julia-Kocienski olefination.

Materials:

  • C5 Phenylthioether (from Protocol 1)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the C5 phenylthioether (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add mCPBA (2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the C5 sulfone.

Causality Behind Experimental Choices:

  • Oxidizing Agent: mCPBA is a common and effective reagent for the oxidation of sulfides to sulfones. Using slightly more than two equivalents ensures complete oxidation.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermicity of the oxidation.

Protocol 3: Julia-Kocienski Olefination for Chain Extension (C10 to C15)

This protocol illustrates the coupling of a C10 aldehyde with the C5 sulfone to generate a C15 intermediate, a critical step in the iterative chain-building process.

Materials:

  • C10 Aldehyde (e.g., β-cyclocitral derivative)

  • C5 Sulfone (from Protocol 2)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Dissolve the C5 sulfone (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Add KHMDS (1.0 M in THF, 1.1 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of the C10 aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the C15 polyene.

Causality Behind Experimental Choices:

  • Base: KHMDS is a strong, non-nucleophilic base used to deprotonate the α-carbon of the sulfone to generate the carbanion for the olefination.

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the strong base and to enhance the stereoselectivity of the olefination.

  • Julia-Kocienski Olefination: This modified Julia olefination provides high (E)-selectivity and proceeds under mild conditions, making it ideal for the synthesis of complex polyenes.[2][6][8][9]

Carotenoid_Synthesis_Workflow cluster_C5_synthesis C5 Unit Synthesis cluster_chain_extension Chain Extension BromoChloroButene (E)-4-Bromo-1-chloro- 2-methyl-2-butene Thiophenol Thiophenol, K2CO3, DMF C5_Sulfide C5 Phenylthioether Thiophenol->C5_Sulfide SN2 mCPBA mCPBA, DCM C5_Sulfone C5 Sulfone mCPBA->C5_Sulfone Oxidation KHMDS KHMDS, THF, -78°C C10_Aldehyde C10 Aldehyde C10_Aldehyde->KHMDS C15_Polyene C15 Polyene KHMDS->C15_Polyene Julia-Kocienski Olefination

Workflow for C5 unit synthesis and chain extension.

Potential Application in the Synthesis of (3S)-2,3-Oxidosqualene

A hypothetical approach could utilize an E-prenylbarium reagent derived from a C5 halide. The high reactivity and stereospecificity of such organometallic reagents in allylic coupling reactions make them attractive for this purpose.

Hypothetical Reaction Scheme:

A C25 precursor containing a suitable leaving group could be coupled with an E-prenylbarium reagent generated from a derivative of this compound. The chemoselectivity of the bromo-chloro compound would allow for the selective formation of the organometallic reagent at the bromide position.

Challenges and Considerations:

  • Preparation of Prenylbarium Reagents: The generation of organobarium reagents requires specific conditions and is less common than the use of Grignard or organolithium reagents. Careful optimization of the reaction conditions would be necessary.

  • Stereocontrol: Achieving the desired (S)-stereochemistry at the epoxide is a critical challenge that would need to be addressed, potentially through the use of a chiral epoxidation agent or a chiral catalyst in the coupling step.

Conclusion

This compound is a powerful and versatile C5 building block for the stereoselective synthesis of complex natural products. Its application in the systematic synthesis of carotenoids via a Julia-Kocienski olefination strategy highlights its utility in modern organic synthesis. While its direct application in the synthesis of (3S)-2,3-oxidosqualene requires further investigation, the fundamental reactivity of this bifunctional reagent suggests its potential for broader applications in the construction of isoprenoid natural products. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage the unique properties of this reagent in their own synthetic campaigns, paving the way for the efficient and elegant synthesis of valuable natural products.

References

  • This compound | C5H8BrCl | CID 10954190 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • This compound|114506-04-6 - LookChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-Bromo-1-Chloro-2-Methyl-2-Butene - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-Bromo-1-Chloro-2-Methyl-2-Butene - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biosynthesis of β-carotene in engineered E. coli using the MEP and MVA pathways - PMC. (2014, November 18). Retrieved January 23, 2026, from [Link]

  • Julia-Kocienski Olefination | Chem-Station Int. Ed. (2015, November 4). Retrieved January 23, 2026, from [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. (2024, June 7). Retrieved January 23, 2026, from [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - Preprints.org. (2024, May 11). Retrieved January 23, 2026, from [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed. (2024, June 7). Retrieved January 23, 2026, from [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Natural β-Carotene Production by Blakeslea trispora Cultivated in Spanish-Style Green Olive Processing Wastewaters - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) β-Carotene—properties and production methods - ResearchGate. (2018, April 14). Retrieved January 23, 2026, from [Link]

  • β-Carotene - Agricultural Marketing Service. (2011, July 15). Retrieved January 23, 2026, from [Link]

  • Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - ResearchGate. (2025, August 9). Retrieved January 23, 2026, from [Link]

  • Proposed mechanism of cyclization of (3S)-2,3-oxidosqualene into... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Reagents for the synthesis of alkenes from carbonyl compounds: applications in the synthesis of terpenoid compounds - ResearchGate. (2025, August 9). Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Reagents for the Synthesis of Alkenes from Carbonyl Compounds: Applications in the Synthesis of Terpenoid Compounds | Request PDF - ResearchGate. (2025, November 3). Retrieved January 23, 2026, from [Link]

  • Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Importance of 4-Bromo-2-methylbut-1-ene in Modern Organic Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

  • US8859228B2 - Method for the production of beta-carotene - Google Patents. (n.d.).
  • 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Enhanced Squalene Production by Thraustochytrium sp. RT2316-16 by Polyphenols from Barley Bagasse - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Chemoselectivity in Bifunctional Building Blocks

The selective functionalization of molecules bearing multiple reactive sites is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. (E)-4-Bromo-1-chloro-2-methyl-2-butene is a valuable bifunctional building block possessing two distinct carbon-halogen bonds: a reactive allylic bromide and a more inert vinylic chloride. This differential reactivity allows for sequential, site-selective palladium-catalyzed cross-coupling reactions, making it an attractive substrate for the synthesis of diverse compounds in pharmaceutical and materials science research.

This application note provides a comprehensive guide to performing selective palladium-catalyzed cross-coupling reactions with this compound. We will first focus on a Suzuki-Miyaura coupling at the more reactive allylic bromide position, followed by a discussion and protocol for a subsequent coupling at the vinylic chloride position. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in detail to ensure reliable and reproducible results.

Principle of Chemoselective Cross-Coupling

The success of a sequential cross-coupling strategy with this compound hinges on the inherent difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-OTf > C-Cl.[1] This allows for the selective activation of the allylic C-Br bond under milder conditions, leaving the vinylic C-Cl bond intact for a subsequent transformation under more forcing conditions or with a specialized catalyst system.

Ligands play a critical role in modulating the reactivity and selectivity of the palladium catalyst. For the initial coupling at the C-Br bond, standard phosphine ligands are often sufficient. However, to achieve coupling at the less reactive C-Cl bond, more electron-rich and sterically bulky ligands are typically required to promote the challenging oxidative addition step.[2][3]

Part 1: Selective Suzuki-Miyaura Coupling at the Allylic Bromide Position

This protocol details the selective coupling of an arylboronic acid with the allylic bromide of this compound.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃ in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous 1,4-dioxane and deionized water B->C D Heat the reaction mixture at 80 °C with stirring C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Dry the organic layer, filter, and concentrate G->H I Purify the crude product by column chromatography H->I

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂. Potassium carbonate acts as the base required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

    • Rationale: The mixed solvent system of dioxane and water is commonly used for Suzuki-Miyaura reactions as it helps to dissolve both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Results and Characterization

The expected product is the corresponding (E)-4-aryl-1-chloro-2-methyl-2-butene. The yield will vary depending on the specific arylboronic acid used but can be expected to be in the range of 70-95%. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).

Troubleshooting
Problem Possible Cause Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-quality palladium precursor and ligand.
Insufficient baseUse freshly ground, dry potassium carbonate.
Formation of side products (e.g., homocoupling of boronic acid) Inefficient transmetalationAdjust the solvent ratio or try a different base (e.g., Cs₂CO₃).
Reaction stalls Catalyst decompositionAdd a fresh portion of the catalyst and ligand.

Part 2: Subsequent Cross-Coupling at the Vinylic Chloride Position

Following the successful coupling at the allylic bromide site, the resulting (E)-4-aryl-1-chloro-2-methyl-2-butene can undergo a second cross-coupling reaction at the vinylic chloride position. This reaction typically requires more forcing conditions due to the lower reactivity of the C-Cl bond.

Key Considerations for C-Cl Bond Activation
  • Catalyst System: The choice of ligand is critical for activating the C-Cl bond. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald-type ligand family (e.g., SPhos, XPhos), are often effective.[3] N-heterocyclic carbene (NHC) ligands can also be employed.

  • Reaction Conditions: Higher temperatures (e.g., 100-120 °C) and stronger bases (e.g., K₃PO₄, CsF) are generally required.[3]

Illustrative Protocol: Sonogashira Coupling of the Vinylic Chloride

This protocol outlines a potential Sonogashira coupling of a terminal alkyne with the vinylic chloride of the product from Part 1.

Materials and Reagents:

  • (E)-4-aryl-1-chloro-2-methyl-2-butene (from Part 1)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (E)-4-aryl-1-chloro-2-methyl-2-butene (1.0 equiv.), palladium(II) chloride (0.03 equiv.), triphenylphosphine (0.06 equiv.), and copper(I) iodide (0.05 equiv.).

    • Rationale: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper. Copper(I) acts as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as both the base and solvent). Then, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at 60-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, filter off the triethylammonium salts, and concentrate the filtrate. Purify the crude product by column chromatography.

Catalytic Cycle Overviews

Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_allyl [Allyl-Pd(II)-Br]L₂ pd0->pd_allyl Oxidative Addition (Allyl-Br) pd_allyl_r [Allyl-Pd(II)-Ar]L₂ pd_allyl->pd_allyl_r Transmetalation (Ar-B(OH)₂ + Base) pd_allyl_r->pd0 Reductive Elimination product Allyl-Ar pd_allyl_r->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_vinyl [Vinyl-Pd(II)-Cl]L₂ pd0->pd_vinyl Oxidative Addition (Vinyl-Cl) pd_vinyl_alkyne [Vinyl-Pd(II)-C≡CR]L₂ pd_vinyl->pd_vinyl_alkyne Transmetalation (Cu-C≡CR) pd_vinyl_alkyne->pd0 Reductive Elimination product Vinyl-C≡CR pd_vinyl_alkyne->product cu_acetylide Cu-C≡CR cuI CuI cu_acetylide->cuI Transmetalation to Pd alkyne H-C≡CR cuI->cu_acetylide Base, Alkyne

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organohalides: this compound is a halogenated organic compound and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: The organic solvents used are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a versatile building block that allows for selective, sequential palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions and catalyst system, researchers can functionalize the allylic bromide and vinylic chloride positions independently, providing a powerful tool for the synthesis of complex organic molecules. The protocols and guidelines presented in this application note offer a solid foundation for successfully employing this valuable reagent in a variety of synthetic applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95(7), 2457-2483.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653(1-2), 46-49.
  • Biffis, A.; Zecca, M.; Basato, M. Palladium metal-ligand systems for C-C cross-coupling reactions. Journal of Molecular Catalysis A: Chemical2001, 173(1-2), 249-274.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of 1,2-diaminobenzene and 2-aminophenol using a palladium-catalyst. Journal of the American Chemical Society2007, 129(11), 3358-3366.
  • Marion, N.; Nolan, S. P. Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.

Sources

Application Notes and Protocols: The Central Role of C5 Intermediates in Carotenoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Carotenoids, a diverse class of tetraterpenoid pigments, are indispensable for various biological functions, from light harvesting in photosynthesis to their roles as antioxidants and precursors to vitamin A in animals. The synthesis of all carotenoids, and indeed all isoprenoids, originates from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Understanding and manipulating the biosynthetic pathways that generate these fundamental precursors is paramount for applications in metabolic engineering, synthetic biology, and drug development. This guide provides an in-depth exploration of the synthesis of IPP and DMAPP, their convergence into the carotenoid backbone, and detailed protocols for their quantification and utilization in in vitro synthesis assays.

The Foundational Pillars of Isoprenoid Synthesis: IPP and DMAPP

All of the more than 30,000 known isoprenoid compounds are synthesized from the universal C5 precursors, IPP and DMAPP.[2] Nature has evolved two distinct and highly conserved pathways for their production: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.[1]

The Mevalonate (MVA) Pathway

Predominantly found in eukaryotes (including mammals), archaea, and some bacteria, the MVA pathway commences with acetyl-CoA.[2][3] Through a series of enzymatic reactions in the cytosol, acetyl-CoA is converted to (R)-mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.[2][4] The enzyme isopentenyl pyrophosphate isomerase (IDI) then catalyzes the reversible conversion of IPP to DMAPP, ensuring the availability of both isomers for downstream synthesis.[5]

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is operative in most bacteria, algae, and the plastids of plants.[1][3] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[6] A series of enzymatic steps, distinct from the MVA pathway, leads to the production of both IPP and DMAPP.[6] The presence of the MEP pathway in many pathogenic bacteria and its absence in humans makes it an attractive target for the development of novel antimicrobial agents.[7][8]

MVA_MEP_Pathways cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids/Bacteria) cluster_Isomerization cluster_Carotenoid Carotenoid Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-P mevalonate->mvp Mevalonate kinase mvpp Mevalonate-5-PP mvp->mvpp Phosphomevalonate kinase mva_ipp IPP mvpp->mva_ipp Diphosphomevalonate decarboxylase idi Isopentenyl Pyrophosphate Isomerase (IDI) mva_ipp->idi pyruvate_gap Pyruvate + GAP doxp DOXP pyruvate_gap->doxp DXS mep MEP doxp->mep DXR cdp_mep CDP-ME mep->cdp_mep IspD cdp_mep2p CDP-MEP2 cdp_mep->cdp_mep2p IspE mecpp MEcPP cdp_mep2p->mecpp IspF hmbpp HMBPP mecpp->hmbpp IspG mep_ipp_dmapp IPP + DMAPP hmbpp->mep_ipp_dmapp IspH carotenoids Carotenoids (C40) mep_ipp_dmapp->carotenoids GGPS, PSY, etc. idi->mep_ipp_dmapp

Figure 1: Overview of the MVA and MEP pathways for the synthesis of the C5 intermediates IPP and DMAPP, the precursors for carotenoid biosynthesis.

From C5 to C40: The Carotenoid Assembly Line

The journey from the C5 precursors to the C40 backbone of carotenoids is a meticulously orchestrated series of enzymatic condensations.

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): The process begins with the sequential head-to-tail addition of three molecules of IPP to one molecule of DMAPP. This is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPS), resulting in the C20 molecule, GGPP.[9][10]

  • The First Committed Step - Phytoene Synthesis: Two molecules of GGPP undergo a head-to-head condensation reaction catalyzed by Phytoene Synthase (PSY).[9][11] This reaction forms the first colorless C40 carotenoid, phytoene, and marks the entry point into the carotenoid-specific biosynthetic pathway.[10]

  • Desaturation, Isomerization, and Cyclization: Phytoene then undergoes a series of desaturation and isomerization reactions to form lycopene, the red pigment in tomatoes. Subsequent cyclization of lycopene by lycopene cyclases leads to the formation of α-carotene and β-carotene, which can be further modified by hydroxylation and epoxidation to produce a vast array of xanthophylls.[9]

Carotenoid_Synthesis_Workflow ipp Isopentenyl Pyrophosphate (IPP, C5) ggpp Geranylgeranyl Pyrophosphate (GGPP, C20) ipp->ggpp GGPS dmapp Dimethylallyl Pyrophosphate (DMAPP, C5) dmapp->ggpp GGPS phytoene Phytoene (C40) ggpp->phytoene PSY (2x GGPP) lycopene Lycopene (C40) phytoene->lycopene PDS, ZDS, CRTISO beta_carotene β-Carotene (C40) lycopene->beta_carotene LCYB xanthophylls Xanthophylls (C40) beta_carotene->xanthophylls Hydroxylases, Epoxidases

Figure 2: The sequential enzymatic steps in the biosynthesis of C40 carotenoids from the C5 precursors, IPP and DMAPP.

Applications in Metabolic Engineering

A thorough understanding of IPP and DMAPP synthesis is crucial for the metabolic engineering of microorganisms and plants to enhance carotenoid production. Key strategies include:

  • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes such as DXS and DXR in the MEP pathway or HMG-CoA reductase in the MVA pathway can boost the supply of C5 precursors.[12]

  • Heterologous Pathway Expression: Introducing the MVA pathway into organisms that only possess the MEP pathway (or vice versa) can create a synergistic effect, increasing the total flux towards isoprenoid synthesis.[12]

  • Balancing Precursor Supply and Consumption: It is critical to balance the enhanced production of IPP and DMAPP with the capacity of downstream enzymes to prevent the accumulation of potentially toxic intermediates.[12]

Experimental Protocols

Protocol 1: Quantification of IPP and DMAPP in E. coli by LC-MS/MS

This protocol describes a robust method for the extraction and quantification of the hydrophilic molecules IPP and DMAPP from bacterial cells using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

A. Rationale: The accurate quantification of intracellular IPP and DMAPP pools is essential for evaluating the efficacy of metabolic engineering strategies. Due to their polar and phosphate-containing nature, HILIC is the preferred chromatographic separation method. Tandem mass spectrometry provides the necessary selectivity and sensitivity for detection in complex biological matrices.

B. Materials:

  • E. coli culture expressing the pathway of interest

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20, v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • IPP and DMAPP analytical standards

  • LC-MS/MS system with a HILIC column (e.g., SeQuant ZIC-pHILIC)

C. Step-by-Step Procedure:

  • Cell Culture and Quenching:

    • Grow E. coli to the desired optical density (e.g., mid-log phase).

    • Rapidly withdraw a defined volume of cell culture (e.g., 1 mL) and plunge it into 4 volumes of ice-cold quenching solution to halt metabolic activity.

    • Centrifuge at 4,000 x g for 10 min at -20°C. Discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.

    • Incubate at -20°C for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and store on ice or at -80°C for long-term storage.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm)

      • Mobile Phase A: 20 mM ammonium carbonate, pH 9.2

      • Mobile Phase B: Acetonitrile

      • Flow Rate: 0.2 mL/min

      • Gradient: A linear gradient from 80% B to 20% B over 15 minutes.

    • Mass Spectrometry (Negative Ion Mode):

      • Set up Multiple Reaction Monitoring (MRM) for IPP and DMAPP.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
IPP/DMAPP245.079.0 (PO3-)
IPP/DMAPP245.0159.0 ([M-H-HPO3]-)

D. Data Analysis:

  • Generate a standard curve using serial dilutions of the IPP and DMAPP analytical standards.

  • Quantify the concentration of IPP and DMAPP in the samples by comparing their peak areas to the standard curve.

  • Normalize the results to the initial cell biomass (e.g., optical density or dry cell weight).

Protocol 2: In Vitro Carotenoid Synthesis using a Cell-Free System

This protocol outlines the preparation of a cell-free extract from E. coli and its use for the in vitro synthesis of carotenoids from C5 precursors.[12]

A. Rationale: Cell-free systems provide a powerful platform to study enzymatic pathways in a controlled environment, devoid of cellular regulation and transport limitations. This allows for the direct assessment of enzyme activity and pathway efficiency. This protocol is designed for the synthesis of lycopene as a model carotenoid.

B. Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Lysis Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 60 mM KCl, 1 mM DTT

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT

  • Substrates: IPP, DMAPP, ATP, NADPH

  • Purified enzymes: Geranylgeranyl pyrophosphate synthase (GGPS), Phytoene synthase (PSY), Phytoene desaturase (CrtI)

  • Extraction Solvent: Acetone

C. Step-by-Step Procedure:

  • Preparation of Cell-Free Extract:

    • Grow a 1 L culture of E. coli to an OD600 of ~2.0.

    • Harvest cells by centrifugation at 5,000 x g for 15 min at 4°C.

    • Wash the cell pellet twice with ice-cold Lysis Buffer.

    • Resuspend the pellet in 1 mL of Lysis Buffer per gram of wet cell weight.

    • Lyse the cells by sonication on ice.

    • Centrifuge at 30,000 x g for 30 min at 4°C to remove cell debris.

    • Carefully collect the supernatant (cell-free extract) and determine the protein concentration.

  • In Vitro Synthesis Reaction:

    • Set up the reaction mixture in a 1.5 mL microfuge tube:

      • Cell-free extract (10-20 mg/mL final protein concentration)

      • Reaction Buffer

      • 5 mM ATP

      • 1 mM NADPH

      • 100 µM IPP

      • 50 µM DMAPP

      • Purified GGPS (e.g., from Pantoea ananatis)

      • Purified PSY (e.g., from Pantoea ananatis)

      • Purified CrtI (e.g., from Pantoea ananatis)

    • Incubate the reaction at 30°C for 2-4 hours.

  • Extraction and Analysis of Lycopene:

    • Add 3 volumes of acetone to the reaction mixture to stop the reaction and extract the carotenoids.

    • Vortex vigorously and centrifuge at 14,000 x g for 5 min.

    • Transfer the colored acetone supernatant to a new tube.

    • Measure the absorbance of the supernatant at 472 nm using a spectrophotometer.

    • The formation of lycopene will be indicated by the development of a red color in the acetone phase.

References

  • Rodriguez-Concepcion, M., et al. (2018). The methylerythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis. The Plant Journal, 96(5), 934-953. Available at: [Link]

  • Nisar, N., Li, L., Lu, S., Khin, N. C., & Pogson, B. J. (2015). Carotenoid metabolism in plants. Molecular Plant, 8(1), 68-82. Available at: [Link]

  • Yuan, L. Z., Rouvière, P. E., LaRossa, R. A., & Suh, W. (2006). Chromosomal promoter replacement of the isoprenoid pathway for enhancing carotenoid production in E. coli. Metabolic engineering, 8(1), 79-90. Available at: [Link]

  • Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177. Available at: [Link]

  • Cunningham, F. X., & Gantt, E. (2001). One ring or two? Determination of ring number in carotenoids by lycopene ɛ-cyclases. Proceedings of the National Academy of Sciences, 98(5), 2905-2910. Available at: [Link]

  • Misawa, N., Nakagawa, M., Kobayashi, K., Yamano, S., Izawa, Y., Nakamura, K., & Harashima, K. (1990). Elucidation of the Erwinia uredovora carotenoid biosynthetic pathway by functional analysis of gene products expressed in Escherichia coli. Journal of Bacteriology, 172(12), 6704-6712. Available at: [Link]

  • Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of biochemistry and biophysics, 505(2), 131-143. Available at: [Link]

  • Al-Babili, S., & Beyer, P. (2005). Golden Rice–five years on the road–five years to go?. Trends in plant science, 10(12), 565-573. Available at: [Link]

  • Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. Nature biotechnology, 21(7), 796-802. Available at: [Link]

  • He, L., & Jia, H. (2020). Engineering Escherichia coli for the production of isopentenyl pyrophosphate and dimethylallyl pyrophosphate. Metabolic Engineering, 62, 1-11. Available at: [Link]

  • Withers, S. T., & Keasling, J. D. (2007). Biosynthesis and engineering of isoprenoid small molecules. Applied microbiology and biotechnology, 73(5), 980-990. Available at: [Link]

  • Kim, S. W., & Keasling, J. D. (2001). Metabolic engineering of the nonmevalonate isopentenyl diphosphate synthesis pathway in Escherichia coli for production of carotenoids. Biotechnology and Bioengineering, 72(4), 408-415. Available at: [Link]

  • Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae and higher plants. Natural product reports, 16(5), 565-574. Available at: [Link]

  • Jomaa, H., Wiesner, J., Sanderbrand, S., Altincicek, B., Weidemeyer, C., Hintz, M., ... & Eberl, M. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. Science, 285(5433), 1573-1576. Available at: [Link]

  • Das, A., Yoon, S. H., Lee, S. H., Kim, J. Y., Oh, D. K., & Kim, S. W. (2007). An update on microbial carotenoid production: application of recent metabolic engineering tools. Applied microbiology and biotechnology, 77(3), 505-512. Available at: [Link]

  • Baidoo, E. E., & Keasling, J. D. (2018). Liquid chromatography and mass spectrometry analysis of isoprenoid intermediates in Escherichia coli. In Metabolic Engineering (pp. 189-203). Humana Press, New York, NY. Available at: [Link]

  • Lee, P. C., & Schmidt-Dannert, C. (2002). Metabolic engineering towards biotechnological production of carotenoids in microorganisms. Applied microbiology and biotechnology, 60(1), 1-11. Available at: [Link]

  • Sandmann, G. (2001). Carotenoid biosynthesis and biotechnological application. Archives of Biochemistry and Biophysics, 385(1), 4-12. Available at: [Link]

  • Fraser, P. D., & Bramley, P. M. (2004). The biosynthesis and nutritional uses of carotenoids. Progress in lipid research, 43(3), 228-265. Available at: [Link]

  • Schwender, J., Seemann, M., Lichtenthaler, H. K., & Rohmer, M. (1996). Biosynthesis of isoprenoids (carotenoids, sterols, prenyl side-chains of chlorophylls and plastoquinone) in green algae (Scenedesmus obliquus) and in higher plants (Hordeum vulgare) via a novel pathway not involving mevalonate. Biochemical Journal, 316(1), 73-80. Available at: [Link]

  • Kirby, J., & Keasling, J. D. (2009). Biosynthesis of plant isoprenoids: perspectives for microbial engineering. Annual review of plant biology, 60, 335-355. Available at: [Link]

  • Ye, V. M., & Bhatia, S. K. (2012). Pathway engineering of Escherichia coli for production of lycopene. Microbial cell factories, 11(1), 1-11. Available at: [Link]

  • Rodriguez-Concepcion, M. (2006). Early steps in the biosynthesis of isoprenoids: the 2-C-methyl-D-erythritol 4-phosphate pathway. Biochemical Society Transactions, 34(4), 603-608. Available at: [Link]

  • Jones, J. A., Toparlak, Ö. D., & Koffas, M. A. (2015). Metabolic engineering of microbes for the production of carotenoids and other commercially significant isoprenoids. Frontiers in bioengineering and biotechnology, 3, 156. Available at: [Link]

  • Ma, T., Li, L., & Liu, Z. (2020). Metabolic engineering of Escherichia coli for the production of β-carotene. Journal of Industrial Microbiology & Biotechnology, 47(1), 1-11. Available at: [Link]

  • Albrecht, M., Takaichi, S., Steiger, S., Wang, Z., & Sandmann, G. (1999). Novel hydroxylases involved in the synthesis of 4-ketocarotenoids in the marine bacterium Agrobacterium aurantiacum and the photosynthetic bacterium Rhodobacter capsulatus. Journal of bacteriology, 181(18), 5661-5667. Available at: [Link]

  • Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425-430. Available at: [Link]

  • Hunter, W. N. (2007). The non-mevalonate pathway of isoprenoid precursor biosynthesis. Journal of Biological Chemistry, 282(30), 21573-21577. Available at: [Link]

  • Newman, J. D., & Keasling, J. D. (2003). Production of isoprenoids in heterologous hosts. Metabolic engineering, 5(4), 277-289. Available at: [Link]

  • Singh, B., & Sharma, R. A. (2015). Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications. 3 Biotech, 5(2), 129-151. Available at: [Link]

  • Eisenreich, W., Bacher, A., Arigoni, D., & Rohdich, F. (2004). Biosynthesis of isoprenoids via the non-mevalonate pathway. Cellular and Molecular Life Sciences CMLS, 61(12), 1401-1426. Available at: [Link]

  • Cazzonelli, C. I. (2011). Carotenoids in nature: insights from plants and beyond. Functional Plant Biology, 38(11), 833-847. Available at: [Link]

  • Umeno, D., Tobias, A. V., & Arnold, F. H. (2005). Diversifying carotenoid biosynthetic pathways by directed evolution. Microbiology and molecular biology reviews, 69(1), 51-78. Available at: [Link]

  • Britton, G., Liaaen-Jensen, S., & Pfander, H. (Eds.). (2004). Carotenoids: handbook. Springer Science & Business Media. Available at: [Link]

  • Armstrong, G. A. (1994). Eubacteria show their true colors: genetics of carotenoid biosynthesis from microbes to plants. Journal of Bacteriology, 176(16), 4795-4802. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of a Bifunctional Allylic Halide

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a versatile C5 building block in organic synthesis, offering multiple avenues for functionalization. Its structure, featuring a primary allylic bromide and a vinylic chloride, presents a fascinating case study in chemoselectivity and reaction mechanism control. The presence of the allylic bromide moiety renders this substrate highly susceptible to nucleophilic substitution, proceeding through either a concerted (SN2) or a stepwise (SN1) pathway. The vinylic chloride, in contrast, is generally unreactive towards nucleophilic substitution under typical conditions. This inherent difference in reactivity allows for selective substitution at the allylic position.[1]

This technical guide provides an in-depth exploration of the reaction conditions governing nucleophilic substitution on this compound. We will delve into the mechanistic dichotomy of SN1 and SN2 pathways, the critical role of nucleophile and solvent selection, and the resulting regiochemical and stereochemical outcomes. Detailed, field-proven protocols for various nucleophilic substitutions are provided to empower researchers in harnessing the synthetic potential of this valuable intermediate.

Mechanistic Considerations: The SN1 and SN2 Pathways

The reactivity of this compound is dominated by its allylic bromide. Allylic halides are particularly reactive in nucleophilic substitution reactions because the transition states of both SN1 and SN2 pathways are stabilized by the adjacent π-system.[2] The choice between these two mechanisms is not inherent to the substrate but is dictated by the experimental conditions.

The SN2 Pathway: A Concerted Approach

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This "backside attack" results in an inversion of stereochemistry at the reaction center. For allylic systems, the SN2 transition state is stabilized by the overlap of the p-orbitals of the incoming nucleophile and the departing leaving group with the π-system of the double bond.[2]

Favorable Conditions for SN2:

  • Strong Nucleophiles: High concentrations of potent, often anionic, nucleophiles are required to drive the bimolecular rate-determining step.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Substrate Steric Hindrance: The primary nature of the allylic bromide in this compound is favorable for SN2 reactions, as it minimizes steric hindrance to the incoming nucleophile.[3]

Caption: SN2 Mechanism on an Allylic System.

The SN1 Pathway: A Stepwise Journey

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.

The allylic nature of this compound is particularly conducive to the SN1 pathway due to the resonance stabilization of the resulting allylic carbocation. The positive charge is delocalized over two carbon atoms, significantly lowering the activation energy for its formation.

Favorable Conditions for SN1:

  • Weak Nucleophiles: Neutral or weakly basic nucleophiles are favored, as they are less likely to participate in the rate-determining step.

  • Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids excel at stabilizing both the carbocation intermediate through dipole-ion interactions and the departing halide anion through hydrogen bonding.[1]

  • Substrate Structure: While our substrate is a primary halide, the exceptional stability of the allylic carbocation allows for SN1 reactions to occur under the right conditions.

Caption: SN1 Mechanism on an Allylic System.

Regioselectivity: The Challenge of the Unsymmetrical Allylic System

The resonance-stabilized allylic carbocation formed from this compound is unsymmetrical. This means that the nucleophile can potentially attack at two different positions, leading to a mixture of products.

The major product will be the one resulting from the attack of the nucleophile on the carbon atom that bears the greater positive charge in the resonance hybrid of the carbocation. In general, more substituted carbocations are more stable, which would suggest that the positive charge is more localized on the tertiary carbon. However, steric factors can also play a significant role, with the nucleophile preferentially attacking the less hindered primary carbon. The final product distribution is often a delicate balance between electronic and steric effects and can be influenced by the nature of the nucleophile and the reaction conditions.

Stereochemistry: Preservation of the (E)-Configuration

A key feature of nucleophilic substitutions on this compound is the general retention of the (E)-configuration of the double bond. In an SN2 reaction, the substitution occurs at the saturated carbon, and the geometry of the double bond remains unaffected. In an SN1 reaction, while the carbocation intermediate is planar, the barrier to rotation around the carbon-carbon single bond is high enough that the original stereochemistry of the double bond is largely preserved.[1]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a starting point for the synthesis of a variety of derivatives from this compound.

Protocol 1: SN2 Synthesis of an Allylic Azide

This protocol favors the SN2 pathway through the use of a strong nucleophile (azide) in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to dissolve the substrate.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: SN1 Solvolysis to an Allylic Alcohol

This protocol utilizes a weak nucleophile (water) in a polar protic solvent system to promote the SN1 mechanism.

Materials:

  • This compound

  • Acetone

  • Water

  • Sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (NaBr) may be observed. Monitor the reaction by TLC.

  • Once the reaction is complete, add solid sodium bicarbonate to neutralize the HBr formed during the reaction.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting allylic alcohol by column chromatography.

Data Presentation: Guiding Your Experimental Design

The choice of reaction conditions is paramount in directing the outcome of nucleophilic substitutions on this compound. The following table summarizes the key factors and their influence on the reaction pathway.

Factor Favors SN2 Favors SN1 Rationale
Nucleophile Strong, high concentration (e.g., RS-, CN-, N3-, RCOO-)Weak, low concentration (e.g., H2O, ROH, RCOOH)A strong nucleophile is required for the bimolecular rate-determining step of the SN2 reaction. A weak nucleophile will wait for the formation of the carbocation in the SN1 pathway.[4]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Polar protic (e.g., H2O, EtOH, Acetic Acid)Polar aprotic solvents enhance the reactivity of the nucleophile. Polar protic solvents stabilize the carbocation intermediate and the leaving group in the SN1 reaction.[1]
Leaving Group Good leaving group (Br- is excellent)Excellent leaving group (Br- is excellent)A good leaving group is essential for both mechanisms as it is involved in the rate-determining step of both pathways.
Substrate Structure Primary > Secondary >> TertiaryTertiary > Secondary >> Primary (but allylic is an exception)Steric hindrance is the dominant factor in SN2 reactions. Carbocation stability is the key for SN1 reactions; allylic carbocations are very stable.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting a nucleophilic substitution reaction on this compound.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Substrate and Solvent add_nucleophile Add Nucleophile start->add_nucleophile reaction_conditions Set Reaction Temperature and Stir add_nucleophile->reaction_conditions quench Quench Reaction reaction_conditions->quench Monitor by TLC extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of reaction conditions. By understanding the principles of SN1 and SN2 mechanisms and the influence of nucleophiles and solvents, researchers can selectively synthesize a wide array of functionalized molecules. The protocols and guidelines presented in this application note serve as a robust foundation for further exploration and innovation in the application of this versatile building block in drug discovery and development.

References

  • Dalal Institute. Aliphatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 4.1: Allylic Substitution Reactions. [Link]

  • Khan Academy. Sn1 vs Sn2: Summary. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • Chemistry Stack Exchange. Nucleophilic allylic substitution via SN2. [Link]

  • Experiment 7 — Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

Sources

Grignard reagent formation from (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Chemoselective Synthesis of (E)-4-Chloro-3-methylbut-2-en-1-ylmagnesium Bromide: A Guide to Grignard Reagent Formation from a Dihaloalkene Substrate

Abstract

This document provides a comprehensive guide for the chemoselective formation of a Grignard reagent from (E)-4-Bromo-1-chloro-2-methyl-2-butene. The protocol leverages the differential reactivity of carbon-halogen bonds to selectively form the organomagnesium species at the carbon-bromine bond, preserving the chloro moiety. This application note details the underlying scientific principles, potential side reactions, a robust step-by-step experimental protocol, and troubleshooting strategies. It is intended for researchers in synthetic chemistry and drug development who require access to functionalized allylic Grignard reagents for advanced molecular construction.

Scientific Principles and Strategic Considerations

The synthesis of Grignard reagents from substrates bearing multiple halogen atoms presents a significant challenge of chemoselectivity.[1] The target molecule, this compound, possesses both a primary allylic bromide and a primary allylic chloride. The successful synthesis of the desired mono-Grignard reagent hinges on exploiting the inherently weaker carbon-bromine bond compared to the carbon-chlorine bond.

1.1. The Mechanism and Basis for Selectivity

The formation of a Grignard reagent is widely understood to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[2] An electron is transferred from the magnesium to the carbon-halogen antibonding orbital, leading to the formation of a radical anion which then collapses to form the organomagnesium species.

The selectivity in the case of this compound is governed by bond dissociation energies (BDE):

  • C-Br Bond: Approximately 285 kJ/mol

  • C-Cl Bond: Approximately 340 kJ/mol

The lower BDE of the C-Br bond results in a lower activation energy for the reaction with magnesium, allowing for its preferential cleavage under controlled conditions.[1] This principle allows for the targeted formation of the Grignard reagent at the C4 position.

Grignard Formation Mechanism cluster_0 Selective Grignard Formation Start This compound SET Single Electron Transfer (SET) Start->SET C-Br bond Mg Mg(0) metal Mg->SET Intermediate Radical Anion Intermediate [R-Br]•⁻ Mg•⁺ SET->Intermediate Product (E)-4-Chloro-3-methylbut-2-en-1-ylmagnesium Bromide Intermediate->Product Collapse

Caption: Mechanism of selective Grignard formation at the C-Br bond.

1.2. Key Challenges and Side Reactions

While thermodynamically favored, the selective reaction is kinetically sensitive. Several competing reactions can occur:

  • Wurtz Homocoupling: This is the most significant side reaction. The highly reactive Grignard reagent can react with unreacted starting material, leading to the formation of a dimer.[3][4] This is particularly prevalent with reactive allylic halides. Slow addition of the substrate to a suspension of magnesium is critical to maintain a low concentration of the halide and minimize this pathway.

  • Di-Grignard Formation: If the reaction temperature is too high or the reaction time is excessively long, the less reactive C-Cl bond can also react with magnesium, leading to the formation of a di-Grignard reagent.

  • Allylic Rearrangement: Allylic Grignard reagents exist in dynamic equilibrium with their isomeric forms.[5] The initially formed primary Grignard reagent, (E)-4-chloro-3-methylbut-2-en-1-ylmagnesium bromide, can potentially equilibrate with its tertiary isomer, 4-chloro-2-methylbut-3-en-2-ylmagnesium bromide. For most subsequent reactions with electrophiles, this equilibrium is a key consideration.

Side_Reactions cluster_1 Potential Side Reactions Grignard Desired Grignard R-MgBr Dimer Wurtz Dimer R-R Grignard->Dimer reacts with DiGrignard Di-Grignard BrMg-R-MgCl Grignard->DiGrignard Further reaction (harsh conditions) SM Starting Material R-Br SM->Dimer

Caption: Major side reactions in the Grignard formation process.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the preparation and validation of the target Grignard reagent. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success.[6][7]

2.1. Materials and Reagents

ReagentGradeSupplierNotes
This compound>97%CommercialStore under Argon/N₂.
Magnesium Turnings99.8%, Grignard gradeCommercialStore in a desiccator.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialUse freshly distilled from Na/benzophenone or from a solvent system.
IodineCrystal, ACS ReagentCommercialFor activation.
1,2-DibromoethaneAnhydrous, 99%CommercialOptional activator.
Anhydrous HCl in Diethyl Ether (e.g., 1.0 M)-CommercialFor titration.
Salicylaldehyde azine-SynthesizedIndicator for titration.
Deuterium Oxide (D₂O)99.9 atom % DCommercialFor validation quench study.

2.2. Equipment Setup

  • Three-necked round-bottom flask, oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reflux condenser with an inert gas inlet.

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and stir bar.

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Syringes and needles for transfer of anhydrous solvents.

2.3. Protocol 1: Activation of Magnesium Turnings

The passivating layer of magnesium oxide on the turnings must be removed to initiate the reaction.[8]

  • Preparation: Place the magnesium turnings (1.2 equivalents) into the reaction flask under a positive pressure of argon.

  • Activation: Add a single crystal of iodine. The surface of the magnesium should develop a yellowish-brown color.

  • Initiation: Gently warm the flask with a heat gun until the iodine sublimes and the color disappears. This indicates the magnesium surface is activated. Allow the flask to cool to room temperature before proceeding.

  • Alternative: A few drops of 1,2-dibromoethane can also be used. The observation of ethylene bubbles signifies activation.[8]

2.4. Protocol 2: Grignard Reagent Synthesis

  • Setup: To the flask containing activated magnesium turnings, add anhydrous THF via syringe to cover the magnesium. Begin vigorous stirring.

  • Substrate Preparation: In a separate oven-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to make a ~0.5 M solution.

  • Initiation: Add a small portion (~5%) of the substrate solution to the magnesium suspension. The reaction should initiate, evidenced by a gentle reflux or a noticeable exotherm. If it does not start, gently warm the flask.

  • Slow Addition: Once initiated, cool the reaction flask in an ice-water bath (0 °C). Add the remaining substrate solution dropwise via the dropping funnel over 1-2 hours. Causality: A slow addition rate is crucial to minimize the concentration of the alkyl halide, thereby suppressing the Wurtz homocoupling side reaction.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for another 2-3 hours. The reaction is typically complete when most of the magnesium has been consumed. The solution will appear grey and cloudy.

Experimental_Workflow cluster_workflow Synthesis Workflow A 1. Dry Glassware & Setup under Inert Atmosphere B 2. Activate Mg Turnings with Iodine A->B C 3. Add Anhydrous THF B->C E 5. Initiate Reaction (add ~5% of substrate) C->E D 4. Prepare Substrate Solution (0.5 M in THF) D->E F 6. Slow Dropwise Addition at 0 °C E->F If initiated G 7. Stir to Completion (0 °C to RT) F->G H 8. Titrate Aliquot to Determine Molarity G->H I 9. Store Reagent under Argon at 0-4 °C H->I

Caption: Step-by-step experimental workflow for Grignard synthesis.

2.5. Protocol 3: Titration and Concentration Determination

It is essential to determine the exact concentration of the Grignard reagent before use.

  • Indicator Preparation: Prepare the salicylaldehyde azine indicator by dissolving ~50 mg in 5 mL of anhydrous THF.

  • Sample Preparation: Carefully withdraw a 1.00 mL aliquot of the Grignard solution and add it to a dry flask containing 5 mL of anhydrous THF and a few drops of the indicator solution. The solution should be colored.

  • Titration: Titrate the sample with a standardized solution of anhydrous HCl in ether (e.g., 1.0 M) until the color disappears permanently.

  • Calculation: Molarity (M) = [Volume of HCl (L) × Molarity of HCl (mol/L)] / Volume of Grignard aliquot (L)

    • Repeat the titration two more times and average the results. A typical yield is in the range of 60-80%.

Data Summary and Troubleshooting

3.1. Key Reaction Parameters

ParameterRecommended ValueRationale
Mg : Substrate Ratio1.2 : 1.0Ensures complete consumption of the halide.
SolventAnhydrous THFBetter solvating properties than diethyl ether for difficult reactions.[9]
Temperature0 °C for addition, then RTBalances reaction rate while minimizing side reactions.
Addition Time1 - 2 hoursMinimizes Wurtz coupling by keeping halide concentration low.
Expected Yield60 - 80% (by titration)Reflects typical outcomes accounting for homocoupling and other losses.

3.2. Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Reaction Fails to Initiate 1. Inactive Mg surface.2. Wet solvent or glassware.3. Unreactive halide.1. Re-activate Mg with heat/iodine.2. Ensure all components are scrupulously dry.3. Add a small amount of 1,2-dibromoethane.
Low Yield (<50%) 1. Significant Wurtz coupling.2. Incomplete reaction.3. Hydrolysis.1. Slow the addition rate further; ensure vigorous stirring.2. Extend reaction time.3. Check for leaks in the inert gas setup.
Formation of White Precipitate Formation of magnesium hydroxides/oxides.Indicates moisture or oxygen contamination. The reagent may be partially or fully quenched.
Safety Precautions
  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Never distill to dryness.[6]

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. They can be pyrophoric upon exposure to air, especially if concentrated. They react violently with water.[6][7]

  • Inert Atmosphere: All procedures must be carried out under an inert atmosphere of argon or nitrogen to prevent reaction with oxygen and moisture.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

References
  • Dietmar, S. (2002). The Grignard Reagents. Organometallics, 21(18), 3673-3693. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ramachandran, P. V., & Nicponski, D. R. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds. PubMed Central. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Organic Chemistry Tube. (2020). Allylic Grignard reagents in organic synthesis. YouTube. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

  • Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent. Study Prep in Pearson+. [Link]

  • Chemistry Stack Exchange. (2020). Allylic Rearrangement in formation of Grignard Reagent. Chemistry Stack Exchange. [Link]

  • Reddit. (2025). Cloride vs. Bromide Grignard Reactivity. r/chemistry. [Link]

  • The Organic Chemistry Tutor. (2019). making Grignard reagents. YouTube. [Link]

  • Clark, J. (n.d.). Grignard reagents. Chemguide. [Link]

  • LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Chemistry Stack Exchange. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • ResearchGate. (n.d.). 3‐Methyl‐2‐butenylmagnesium Bromide/Chloride. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz reaction. Organic Chemistry Portal. [Link]

  • LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. [Link]

  • Rieke, R. D., et al. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Organic Syntheses. [Link]

Sources

The Strategic Role of Precursor Compounds in Pharmaceutical Development: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architecture of Drug Synthesis

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey from a conceptual molecule to a life-saving drug is built upon a foundation of carefully selected and meticulously crafted precursor compounds . A precursor is a substance that is a participant in a chemical reaction that produces another compound.[1][2] In the context of drug synthesis, precursors are the essential building blocks that are chemically transformed into the final API.[3] Their selection and synthesis are critical determinants of the efficiency, scalability, safety, and economic viability of the entire drug manufacturing process.

This guide provides an in-depth exploration of the role of precursor compounds in pharmaceutical development, designed for researchers, scientists, and drug development professionals. We will move beyond theoretical concepts to provide field-proven insights and detailed protocols, using the synthesis of the antiviral drug oseltamivir (Tamiflu®) from its precursor, shikimic acid , as a central case study. This example offers a compelling narrative of how a naturally sourced precursor became pivotal in the global response to influenza pandemics, while also highlighting the challenges and innovations in precursor sourcing and synthesis.[4]

PART 1: The Core Directive - Strategic Selection of Precursor Compounds

The choice of a precursor is a strategic decision with far-reaching implications for the entire drug development pipeline. It is not merely about finding a chemical starting point, but about optimizing a complex interplay of chemical, logistical, and economic factors.

Causality in Precursor Selection: A Multi-faceted Analysis

The ideal precursor should possess a combination of attributes that streamline the synthetic route to the target API. Key considerations include:

  • Structural Similarity and Stereochemical Control: A precursor that already contains a significant portion of the final API's carbon skeleton and the correct stereochemistry can dramatically reduce the number of synthetic steps. Oseltamivir has three stereocenters, and its desired isomeric form is just one of eight possibilities.[1] The commercial production of oseltamivir starts with shikimic acid, a biomolecule that provides a crucial cyclohexene core with the correct stereochemistry, thus simplifying the synthesis.[1]

  • Availability and Scalability: The precursor must be available in sufficient quantities to support clinical trials and eventual commercial production. The reliance on shikimic acid, primarily extracted from Chinese star anise (Illicium verum), has historically posed supply chain challenges, especially during pandemics.[4] This has spurred research into alternative sourcing, including microbial fermentation using recombinant E. coli.[1]

  • Cost-Effectiveness: The cost of the precursor is a significant component of the final drug's cost of goods. While a complex precursor might shorten the synthesis, its high cost could render the overall process economically unfeasible. The extraction of 1 kg of shikimic acid can require 30 kg of dried star anise, making its price subject to fluctuations in the natural source's availability.[3]

  • Safety and Environmental Impact: The synthetic route from the precursor should avoid the use of hazardous reagents and minimize the generation of toxic waste. The industrial synthesis of oseltamivir has involved the use of potentially explosive azides, prompting research into azide-free synthetic routes.[1][4]

Case Study: Shikimic Acid as a Precursor for Oseltamivir

The synthesis of oseltamivir (Tamiflu), a neuraminidase inhibitor for treating influenza A and B, is a classic example of strategic precursor selection.[5]

Precursor AttributeApplication in Oseltamivir Synthesis
Structural Head Start Shikimic acid provides the chiral cyclohexene ring, the core scaffold of oseltamivir.
Stereochemical Advantage The three contiguous stereocenters in shikimic acid are preserved in the final API, avoiding complex asymmetric synthesis steps.
Initial Sourcing Primarily extracted from the seeds of the Chinese star anise.[4]
Sourcing Challenges Limited natural supply, geopolitical factors, and pandemic-driven demand surges have created supply chain vulnerabilities.[4][6]
Alternative Sourcing Microbial fermentation using engineered E. coli has been developed as a more stable and scalable source.[1]

PART 2: Scientific Integrity & Logic - Protocols for Precursor Handling and Synthesis

The following protocols are designed to be self-validating systems, with built-in quality control steps to ensure the integrity of the precursor and the subsequent API.

Protocol 1: Extraction and Purification of Shikimic Acid from Star Anise

This protocol outlines a laboratory-scale method for the extraction and purification of shikimic acid from Illicium verum.

1. Materials and Equipment:

  • Dried and ground star anise fruits (Illicium verum)

  • Soxhlet extractor

  • Hexane

  • Methanol

  • Rotary evaporator

  • Anion-exchange chromatography column (e.g., Amberlite IRA-400)

  • Aqueous acetic acid (25%)

  • Activated carbon

  • Crystallization flasks

  • HPLC system with a UV detector

2. Step-by-Step Methodology:

  • Defatting:

    • Pack the ground star anise into the thimble of a Soxhlet extractor.

    • Extract with hexane for 4-6 hours to remove lipids and other nonpolar compounds.

    • Discard the hexane extract and air-dry the defatted plant material.

  • Methanol Extraction:

    • Transfer the defatted material to the Soxhlet extractor and extract with methanol for 6-8 hours.

    • Collect the methanol extract, which now contains shikimic acid and other polar compounds.

  • Concentration:

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude solid.

  • Purification by Anion-Exchange Chromatography:

    • Dissolve the crude solid in deionized water.

    • Pass the aqueous solution through an anion-exchange column (acetate form). Shikimic acid will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the shikimic acid from the column using 25% aqueous acetic acid.[7]

  • Decolorization and Crystallization:

    • Collect the eluent containing shikimic acid and treat it with activated carbon to remove colored impurities.

    • Filter the solution and concentrate it by evaporation.

    • Induce crystallization by cooling the concentrated solution. Recrystallization from a methanol-toluene mixture or ethyl acetate can further purify the product.[7]

    • Collect the crystals by filtration and dry them under vacuum.

Diagram: Workflow for Shikimic Acid Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification ground_star_anise Ground Star Anise defatting Soxhlet Extraction (Hexane) ground_star_anise->defatting methanol_extraction Soxhlet Extraction (Methanol) defatting->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract concentration Concentration (Rotary Evaporator) crude_extract->concentration chromatography Anion-Exchange Chromatography concentration->chromatography decolorization Decolorization (Activated Carbon) chromatography->decolorization crystallization Crystallization decolorization->crystallization pure_shikimic_acid Pure Shikimic Acid crystallization->pure_shikimic_acid

Caption: Workflow for the extraction and purification of shikimic acid.

Protocol 2: Synthesis of Oseltamivir Phosphate from Shikimic Acid (Roche Industrial Synthesis - Conceptual Overview)

This section provides a conceptual overview of the key transformations in the Roche industrial synthesis of oseltamivir from shikimic acid. This multi-step synthesis involves the strategic manipulation of functional groups while preserving the core stereochemistry.[8]

1. Key Transformations:

  • Esterification: The carboxylic acid of shikimic acid is first converted to its ethyl ester to protect it from subsequent reactions.[8]

  • Mesylation: The hydroxyl groups are converted to mesylates, which are good leaving groups for subsequent nucleophilic substitution reactions.

  • Azide Introduction: An azide group is introduced via nucleophilic substitution, which will later become one of the amino groups in oseltamivir.[8]

  • Aziridine Formation: The molecule is induced to form an aziridine ring.

  • Aziridine Ring Opening: The aziridine ring is opened by 3-pentanol, introducing the characteristic pentyloxy side chain of oseltamivir.[8]

  • Reduction and Acylation: The azide group is reduced to an amine, and the other amino group is acetylated.

  • Final Salt Formation: The final API is isolated as the phosphate salt to improve its stability and bioavailability.[8]

Diagram: Conceptual Synthesis Pathway of Oseltamivir from Shikimic Acid

G shikimic_acid Shikimic Acid esterification Esterification shikimic_acid->esterification mesylation Mesylation esterification->mesylation azide_intro Azide Introduction mesylation->azide_intro aziridine_formation Aziridine Formation azide_intro->aziridine_formation ring_opening Aziridine Ring Opening with 3-Pentanol aziridine_formation->ring_opening reduction_acylation Reduction & Acylation ring_opening->reduction_acylation oseltamivir_phosphate Oseltamivir Phosphate reduction_acylation->oseltamivir_phosphate

Sources

Application Notes and Protocols for Electrophilic Addition Reactions on (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of a Dihalogenated Alkene

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a versatile, dihalogenated alkene that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a trisubstituted double bond with both allylic and vinylic halogen substituents, presents a unique electronic environment that influences its reactivity towards electrophiles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting electrophilic addition reactions with this substrate. We will delve into the mechanistic intricacies, predict product distributions, and provide detailed, field-proven protocols for hydrobromination, bromination, and acid-catalyzed hydration.

The core of this guide is built upon the foundational principles of electrophilic addition reactions. In these reactions, the electron-rich π-bond of the alkene acts as a nucleophile, attacking an electrophilic species.[1] This initial step typically leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. The regioselectivity of these additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[2] However, the presence of electron-withdrawing halogen substituents in this compound introduces competing electronic effects that can modulate this selectivity.

Mechanistic Considerations and Predicted Regioselectivity

The electronic landscape of this compound is shaped by the interplay of the inductive and resonance effects of the substituents. The methyl group is electron-donating through induction, enriching the electron density of the double bond. Conversely, the chlorine and bromine atoms are electron-withdrawing through their inductive effects, which deactivates the double bond towards electrophilic attack compared to a simple alkene.

Hydrobromination (Addition of HBr)

The addition of hydrogen bromide (HBr) to an alkene proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[1] The initial protonation of the double bond can occur at either C2 or C3.

  • Pathway A: Protonation at C3 leads to the formation of a tertiary carbocation at C2. This carbocation is stabilized by the electron-donating methyl group.

  • Pathway B: Protonation at C2 results in a secondary carbocation at C3.

According to Markovnikov's rule, the formation of the more stable tertiary carbocation (Pathway A) is favored.[2] Therefore, the subsequent attack by the bromide ion (Br⁻) will predominantly occur at C2.

G Substrate This compound HBr HBr Substrate->HBr Protonation Carbocation_A Tertiary Carbocation (C2) (Major Intermediate) HBr->Carbocation_A Pathway A (Favored) Carbocation_B Secondary Carbocation (C3) (Minor Intermediate) HBr->Carbocation_B Pathway B (Disfavored) Br_ion Br⁻ Carbocation_A->Br_ion Nucleophilic Attack Carbocation_B->Br_ion Nucleophilic Attack Product_A 2,3-Dibromo-4-chloro-3-methylbutane (Major Product) Product_B 2,2-Dibromo-4-chloro-3-methylbutane (Minor Product) Br_ion->Product_A Br_ion->Product_B

Caption: Hydrobromination Mechanism.

Bromination (Addition of Br₂)

The addition of bromine (Br₂) to an alkene is a stereospecific reaction that typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.[3][4] The initial attack of the alkene on a bromine molecule leads to the formation of this three-membered ring intermediate.

The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs at one of the two carbons of the erstwhile double bond. Due to steric hindrance from the methyl group and the electronic influence of the chloro and bromo substituents, the attack is expected to occur at the less substituted carbon (C3), leading to the opening of the bromonium ion ring.

G Substrate This compound Br2 Br₂ Substrate->Br2 Electrophilic Attack Bromonium_ion Cyclic Bromonium Ion Intermediate Br2->Bromonium_ion Br_ion Br⁻ Bromonium_ion->Br_ion Nucleophilic Attack (anti-addition) Product trans-2,3,4-Tribromo-1-chloro-2-methylbutane Br_ion->Product

Caption: Bromination Mechanism.

Acid-Catalyzed Hydration (Addition of H₂O/H⁺)

Similar to hydrobromination, acid-catalyzed hydration proceeds through a carbocation intermediate.[5][6][7] The initial protonation of the double bond by a strong acid catalyst (e.g., H₂SO₄) will favor the formation of the more stable tertiary carbocation at C2. Subsequent attack by a water molecule, followed by deprotonation, will yield the corresponding tertiary alcohol.

G Substrate This compound H3O_plus H₃O⁺ Substrate->H3O_plus Protonation Carbocation Tertiary Carbocation (C2) H3O_plus->Carbocation H2O H₂O Carbocation->H2O Nucleophilic Attack Oxonium_ion Protonated Alcohol H2O->Oxonium_ion Product 3-Bromo-4-chloro-2-methylbutan-2-ol Oxonium_ion->Product Deprotonation

Caption: Acid-Catalyzed Hydration Mechanism.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.[8][9][10][11][12] Concentrated acids are corrosive and should be handled with caution.

Protocol for Hydrobromination

Objective: To synthesize 2,3-Dibromo-4-chloro-3-methylbutane.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (1.1 eq) to the stirred solution via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol for Bromination

Objective: To synthesize trans-2,3,4-Tribromo-1-chloro-2-methylbutane.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and a dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.05 eq) in dichloromethane.

  • Slowly add the bromine solution to the stirred alkene solution via a dropping funnel. The characteristic reddish-brown color of bromine should disappear upon addition.[13][14]

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated sodium thiosulfate solution until the color of any excess bromine is discharged.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol for Acid-Catalyzed Hydration

Objective: To synthesize 3-Bromo-4-chloro-2-methylbutan-2-ol.

Materials:

  • This compound

  • 50% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and a reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Slowly add 50% aqueous sulfuric acid (5 eq) to the flask with vigorous stirring.

  • Heat the mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Carefully wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography.

Data Presentation and Expected Outcomes

The following table summarizes the predicted major products and key characteristics of the electrophilic addition reactions on this compound.

ReactionReagentPredicted Major ProductRegioselectivityStereochemistry
Hydrobromination HBr2,3-Dibromo-4-chloro-3-methylbutaneMarkovnikovNot stereospecific
Bromination Br₂trans-2,3,4-Tribromo-1-chloro-2-methylbutaneN/Aanti-addition
Acid-Catalyzed Hydration H₂O/H⁺3-Bromo-4-chloro-2-methylbutan-2-olMarkovnikovNot stereospecific

Note: The yields are hypothetical and will depend on the specific reaction conditions and purification methods. Product characterization should be performed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Troubleshooting and Field-Proven Insights

  • Low Conversion: Incomplete reactions can be due to insufficient reaction time, low temperature, or deactivated reagents. For acid-catalyzed hydration, increasing the reaction time or temperature may improve conversion. Ensure the HBr and Br₂ solutions are fresh.

  • Formation of Side Products: The presence of the allylic bromide in the starting material can lead to substitution reactions as a minor pathway, especially at elevated temperatures. Maintaining lower reaction temperatures can help minimize these side products.

  • Carbocation Rearrangements: While not anticipated to be a major pathway for this specific substrate due to the formation of a stable tertiary carbocation, be mindful of the possibility of rearrangements in other systems, which can lead to a mixture of products.[15]

  • Purification Challenges: The products of these reactions may have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system is crucial for effective purification.

Conclusion

The electrophilic addition reactions on this compound provide a fascinating case study in the interplay of electronic and steric effects on chemical reactivity. By understanding the underlying mechanisms, researchers can predict and control the outcomes of these transformations, enabling the synthesis of complex halogenated molecules with potential applications in various fields, including pharmaceuticals and materials science. The protocols outlined in these notes provide a robust starting point for the exploration of the rich chemistry of this versatile substrate.

References

  • Libretexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Libretexts. (2023, January 22). Electrophilic Addition of Halogens to Alkenes. Chemistry LibreTexts. [Link]

  • Libretexts. (2024, October 2). 7.7: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2019, September 13). Addition of HBr to Alkenes. [Link]

  • Master Organic Chemistry. (2013, February 26). Rearrangements in Alkene Addition Reactions. [Link]

  • Libretexts. (2015, July 15). 12.5: Electrophilic Addition of Halogens to Alkenes. Chemistry LibreTexts. [Link]

  • Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Libretexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of alkenes with Br2 to give dibromides. [Link]

  • Chemistry Steps. The Regiochemistry of Alkene Addition Reactions. [Link]

  • Libretexts. (2023, January 22). Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link]

  • ChemistryStudent. Alkenes - Electrophilic Addition (A-Level). [Link]

  • Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • YouTube. (2014, June 11). Electrophilic Addition of Bromine and Chlorine to Alkenes. [Link]

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET. [Link]

Sources

Application Note: Strategic Insights into the Selective Displacement of Bromide in the Presence of Chloride for C5H8BrCl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of pharmaceutical and fine chemical synthesis, the ability to selectively functionalize a molecule containing multiple reactive sites is paramount. Halogenated hydrocarbons, particularly those bearing different halogen atoms, present a unique challenge and opportunity for selective chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective nucleophilic displacement of a bromide atom over a chloride atom in a model cyclopentane system, represented by the molecular formula C5H8BrCl. We will delve into the core chemical principles governing this selectivity, provide detailed experimental protocols, and offer insights into reaction optimization and analysis. The focus is on providing a practical framework for achieving high selectivity in such transformations, a critical aspect of modern synthetic chemistry.

The Scientific Foundation for Selectivity: Why Bromide is More Labile

The selective displacement of a bromide in the presence of a chloride is rooted in the fundamental principles of nucleophilic substitution reactions. The reactivity of an alkyl halide in both SN1 and SN2 reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own, and the halide ions (I-, Br-, Cl-, F-) are all potential leaving groups.

The key to understanding the selectivity lies in the carbon-halogen bond strength and the stability of the resulting halide anion .

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is due to the larger size of the bromine atom compared to chlorine, leading to a longer and weaker covalent bond with carbon.[1][2] Breaking the C-Br bond requires less energy, making it the more kinetically favored process in a substitution reaction.[1][3]

  • Leaving Group Stability: The stability of the leaving group after it has departed is also a crucial factor. In this regard, the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-). This is because Br- is a larger, more polarizable ion, and its negative charge is distributed over a larger volume, making it more stable in solution.[2][4] The acidity of the corresponding hydrohalic acids (HBr is a stronger acid than HCl) also reflects the greater stability of the bromide anion.[2][4]

These two factors work in concert to make the C-Br bond significantly more susceptible to nucleophilic attack than the C-Cl bond. Consequently, with careful selection of reaction conditions, a nucleophile can be directed to selectively displace the bromide, leaving the chloride intact.

Table 1: Comparison of Carbon-Halogen Bond Properties
PropertyC-Br BondC-Cl BondImplication for Selectivity
Average Bond Energy (kJ/mol) ~290~346Lower energy required to break the C-Br bond.[3]
Bond Length (pm) ~194~177Longer C-Br bond is weaker and more easily broken.
Leaving Group Ability ExcellentGoodBromide is a more stable leaving group, facilitating faster substitution.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The selective displacement of bromide can proceed through either an SN1 or SN2 mechanism, depending on the structure of the C5H8BrCl isomer and the reaction conditions.

  • SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[5] This mechanism is favored for primary and less sterically hindered secondary alkyl halides. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For a selective reaction, a strong nucleophile is typically used under conditions that favor bimolecular collisions.

  • SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs.[3][6] This pathway is favored for tertiary and sterically hindered secondary alkyl halides, as well as in the presence of polar protic solvents that can stabilize the carbocation. The rate-determining step is the formation of the carbocation, which is more readily formed by the departure of the better leaving group, bromide.

For most isomers of C5H8BrCl, which will likely be secondary halides, the reaction can often proceed via a mixed SN1/SN2 pathway. To enhance selectivity, conditions favoring the SN2 pathway are often preferred as they are more readily controlled.

Experimental Design and Protocols

To illustrate the practical application of these principles, we will consider a representative isomer: trans-1-bromo-2-chlorocyclopentane . This substrate allows for a clear demonstration of stereochemical outcomes and the selective displacement of the bromide.

Materials and Reagents
  • trans-1-bromo-2-chlorocyclopentane (or other C5H8BrCl isomer)

  • Selected Nucleophile (e.g., Sodium Azide (NaN3), Sodium Thiophenoxide (PhSNa), Potassium Cyanide (KCN))

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN), Acetone)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Diethyl ether, Ethyl acetate, Hexanes)

  • Rotary evaporator

Protocol 1: Selective Azide Substitution (SN2)

This protocol describes the selective displacement of bromide with the azide nucleophile, a versatile functional group for further transformations.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1-bromo-2-chlorocyclopentane (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL per mmol of substrate).

  • Nucleophile Addition: Add sodium azide (NaN3, 1.2 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure cis-1-azido-2-chlorocyclopentane.

Diagram: Experimental Workflow for Selective Azide Substitution

G Workflow for Selective Azide Substitution cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Add C5H8BrCl to flask setup2 Add anhydrous DMF setup1->setup2 setup3 Add NaN3 setup2->setup3 setup4 Purge with N2/Ar setup3->setup4 react Heat to 50-60 °C with stirring setup4->react monitor Monitor by TLC react->monitor workup1 Quench with water monitor->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: A step-by-step workflow for the selective substitution of bromide.

Choosing the Right Nucleophile and Solvent

The choice of nucleophile and solvent is critical for achieving high selectivity.

  • Nucleophiles: "Soft" nucleophiles, which are large and have a high polarizability, tend to react faster with the "softer" electrophilic carbon attached to bromine. Examples of suitable nucleophiles for selective bromide displacement include:

    • Thiolates (e.g., PhSNa)

    • Azides (e.g., NaN3)

    • Cyanides (e.g., KCN)

    • Iodide (can be used catalytically in a Finkelstein-type reaction to enhance reactivity)

  • Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions.[7] They are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thus maintaining its high nucleophilicity.

Table 2: Recommended Reaction Conditions for Selective Bromide Displacement
NucleophileSolventTemperature (°C)Expected Product (from trans-1-bromo-2-chlorocyclopentane)
Sodium Azide (NaN3)DMF50-60cis-1-azido-2-chlorocyclopentane
Sodium Thiophenoxide (PhSNa)DMF25-40cis-1-(phenylthio)-2-chlorocyclopentane
Potassium Cyanide (KCN)DMSO60-80cis-2-chlorocyclopentane-1-carbonitrile

Mechanistic Rationale and Stereochemical Outcome

In the case of trans-1-bromo-2-chlorocyclopentane undergoing an SN2 reaction, the nucleophile will attack the carbon bearing the bromine from the side opposite to the C-Br bond. This "backside attack" results in an inversion of stereochemistry at that carbon center. Therefore, the reaction of trans-1-bromo-2-chlorocyclopentane with a nucleophile via an SN2 mechanism will yield the cis-substituted product.

Diagram: SN2 Mechanism for Selective Bromide Displacement

G SN2 Mechanism on trans-1-bromo-2-chlorocyclopentane reactant trans-1-bromo-2-chlorocyclopentane product cis-1-Nu-2-chlorocyclopentane reactant->product Backside attack by Nu- nucleophile Nu- leaving_group Br-

Caption: SN2 reaction leading to inversion of stereochemistry.

Troubleshooting and Optimization

  • Low Selectivity: If a significant amount of the chloride-substituted product is observed, consider lowering the reaction temperature. The activation energy for C-Cl bond cleavage is higher, so lowering the temperature will further disfavor this pathway. Using a "softer" nucleophile can also enhance selectivity.

  • Slow Reaction: If the reaction is sluggish, a higher temperature may be necessary. However, this may come at the cost of reduced selectivity. Alternatively, a more polar aprotic solvent or a catalytic amount of a phase-transfer catalyst (for reactions with ionic nucleophiles) can be employed to increase the reaction rate.

  • Elimination Byproducts: The formation of cyclopentene derivatives through elimination can be a competing side reaction, especially with basic nucleophiles. Using a non-basic, highly nucleophilic reagent and maintaining a moderate reaction temperature can minimize elimination.

Conclusion

The selective displacement of a bromide in the presence of a chloride in C5H8BrCl isomers is a readily achievable transformation with a proper understanding of the underlying principles of nucleophilic substitution. The key to success lies in exploiting the inherent differences in the C-Br and C-Cl bond strengths and the leaving group abilities of the respective halide ions. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can achieve high yields and excellent selectivity, opening up avenues for the synthesis of complex and valuable molecules in the fields of drug discovery and materials science.

References

  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. [Link]

  • The Chemistry Student. (2022, October 7). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. [Link]

  • Jasperse, J. (n.d.). Stability/Reactivity/Selectivity Principles. Chem 350 Handouts. [Link]

  • Liu, X. (2021, December 15). 9.4: Chlorination vs Bromination. Chemistry LibreTexts. [Link]

  • Quora. (2019, January 29). Can halogenoalkanes undergo a nucleophilic substitution reaction? For example, is CH2=CHCl?. [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Soderberg, T. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • ResearchGate. (n.d.). Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes. [Link]

  • Soderberg, T. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946–3949. [Link]

  • All 'Bout Chemistry. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • Reusch, W. (2015, July 5). 6.2: Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793–853. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 289–294. [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. [Link]

  • StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. [Link]

  • Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946–3949. [Link]

  • Ashenhurst, J. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

  • Frontiers in Chemistry. (2020). Regio- and Diastereoselective Vicinal Aminobromination of Electron Deficient Olefins via Phosphorus-Based GAP Protocol. [Link]

Sources

Application Notes and Protocols for (E)-4-Bromo-1-chloro-2-methyl-2-butene in Chain Extension Processes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Bifunctional Building Block for Advanced Macromolecular Design

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a unique C5 building block that holds significant potential for researchers and professionals in organic synthesis and drug development.[1] Its distinct bifunctional nature, possessing both a reactive allylic bromide and a primary alkyl chloride, allows for selective and sequential chemical transformations. This attribute makes it a valuable tool for the controlled construction of complex organic molecules and, notably, for chain extension processes in polymer chemistry.

This document serves as a detailed guide to the application of this compound in chain extension reactions, with a particular focus on its role as an initiator in controlled/living polymerization techniques. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use, and outline the necessary safety precautions for handling this reactive compound.

Physicochemical Properties and Handling

Before utilizing this compound in any synthetic procedure, it is crucial to understand its physical and chemical characteristics, as well as the appropriate handling and storage procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈BrCl[2][3]
Molecular Weight 183.47 g/mol [3]
Appearance Colorless liquid[1]
Solubility Soluble in most organic solvents (e.g., THF, CH₂Cl₂, Chloroform, Methanol)[1]
Storage Temperature -86°C under an inert atmosphere in an amber vial is recommended for long-term storage.[4]

1.1. Safe Handling and Storage Precautions

This compound is a reactive allylic halide and must be handled with care in a well-ventilated fume hood.[2] Due to its sensitivity to light and moisture, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container at low temperatures.[4][5]

Mandatory Personal Protective Equipment (PPE):

  • Safety goggles or a face shield[6]

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[6]

  • Flame-retardant lab coat[6]

In case of accidental exposure:

  • Skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

The Chemistry of Chain Extension: A Dual-Halogen Advantage

The synthetic utility of this compound in chain extension processes stems from the differential reactivity of its two halogen atoms. The allylic bromide is significantly more reactive than the primary alkyl chloride in nucleophilic substitution and radical initiation reactions. This allows for selective functionalization at the bromide position while leaving the chloride intact for subsequent transformations.

This "dual-handle" characteristic is particularly advantageous in polymer synthesis, where the molecule can act as an initiator to grow a polymer chain from one end, leaving a reactive group at the other end for further modification, such as block copolymer synthesis.

Application in Controlled/Living Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Allylic halides can serve as effective initiators in ATRP.[7] The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in this compound allows for selective initiation from the allylic bromide site.

3.1. Proposed Mechanism of ATRP Initiation

The initiation process involves the reversible activation of the C-Br bond by a transition metal complex (e.g., Cu(I)/Ligand) to generate a resonance-stabilized allylic radical. This radical then adds to a monomer unit to start the polymer chain growth.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator This compound Radical Allylic Radical Initiator->Radical Activation (k_act) Cu(I)L Cu(I)/Ligand Cu(I)L->Radical Radical->Initiator Deactivation (k_deact) Cu(II)LBr Cu(II)/Ligand/Br Radical->Cu(II)LBr Growing_Chain Polymer Chain Radical->Growing_Chain + Monomer Cu(II)LBr->Cu(I)L Monomer Monomer (e.g., Styrene) Monomer->Growing_Chain

Caption: ATRP initiation and propagation using an allylic halide initiator.

3.2. Experimental Protocol: ATRP of Styrene Initiated by this compound

This protocol is a representative example and may require optimization for specific applications.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
Styrene104.15≥99%, inhibitor removedSigma-Aldrich
This compound183.47≥97%Varies
Copper(I) bromide (CuBr)143.4599.999%Sigma-Aldrich
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)173.3099%Sigma-Aldrich
Anisole (internal standard)108.14Anhydrous, 99.7%Sigma-Aldrich
Toluene-AnhydrousSigma-Aldrich

Procedure:

  • Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add deoxygenated toluene (2 mL) and PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green-brown solution is formed.

  • Add the purified styrene (2.08 g, 20 mmol) and anisole (0.1 mL) as an internal standard to the flask.

  • Inject this compound (18.3 mg, 0.1 mmol) to initiate the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 4-8 hours).

  • Termination and Workup: To quench the reaction, cool the flask to room temperature and open it to the air. Dilute the mixture with THF (5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Đ), and by ¹H NMR spectroscopy to confirm the polymer structure and the presence of the terminal chloro- group.

Application in Cationic Polymerization

The allylic halide functionality of this compound also makes it a suitable initiator for cationic polymerization, particularly for electron-rich monomers like isobutylene. The initiation can be achieved in the presence of a Lewis acid co-initiator.

4.1. Proposed Mechanism of Cationic Initiation

The Lewis acid abstracts the bromide from the initiator, generating a resonance-stabilized allylic carbocation. This carbocation then attacks a monomer molecule to initiate the polymerization.

Cationic_Initiation cluster_initiation Initiation cluster_propagation Propagation Initiator This compound Carbocation Allylic Carbocation Initiator->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Carbocation Counterion [TiCl₄Br]⁻ Carbocation->Counterion Growing_Chain Polymer Chain Carbocation->Growing_Chain + Monomer Monomer Monomer (e.g., Isobutylene) Monomer->Growing_Chain

Caption: Cationic polymerization initiation using an allylic halide and a Lewis acid.

4.2. Experimental Protocol: Cationic Polymerization of Isobutylene

This protocol outlines a general procedure for the cationic polymerization of isobutylene. Extreme care must be taken due to the gaseous nature of isobutylene and the cryogenic temperatures required.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
Isobutylene56.11Polymerization gradeVaries
This compound183.47≥97%Varies
Titanium(IV) chloride (TiCl₄)189.6899.9%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)84.93AnhydrousSigma-Aldrich
Methanol32.04AnhydrousSigma-Aldrich

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a gas inlet adapter under a positive pressure of dry argon.

  • Solvent and Initiator Addition: Cool the flask to -80 °C using a dry ice/acetone bath. Cannulate pre-cooled, anhydrous dichloromethane (100 mL) into the flask.

  • Add this compound (0.183 g, 1 mmol) to the cold solvent.

  • Monomer Addition: Condense isobutylene gas (e.g., 5.6 g, 100 mmol) into the reaction flask at -80 °C.

  • Initiation: Prepare a solution of TiCl₄ in dichloromethane (e.g., 1 M). Slowly add the TiCl₄ solution (2 mL, 2 mmol) to the stirred reaction mixture to initiate the polymerization.

  • Polymerization: Maintain the reaction at -80 °C for the desired time (e.g., 1-2 hours).

  • Termination: Quench the polymerization by adding pre-cooled methanol (10 mL).

  • Polymer Isolation: Allow the mixture to warm to room temperature. Wash the polymer solution with water, then precipitate the polymer by adding it to a large volume of methanol.

  • Drying: Collect the polymer and dry it in a vacuum oven at 40 °C.

Conclusion and Future Perspectives

This compound is a versatile and valuable reagent for the synthesis of complex molecules and advanced polymers. Its differential reactivity provides a platform for sequential functionalization, making it an ideal candidate for creating well-defined macromolecular architectures through controlled chain extension processes. The protocols provided herein serve as a starting point for researchers to explore the full potential of this unique bifunctional building block in their respective fields. Future investigations could focus on its application in the synthesis of novel block copolymers, star polymers, and other complex topologies, further expanding the toolkit of materials scientists and drug development professionals.

References

  • Jakubowski, W., et al. (2008). Allyl Halide (Macro)initiators in ATRP: Synthesis of Block Copolymers with Polyisobutylene Segments. Macromolecules, 41(7), 2318–2323.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Retrieved from [Link]

  • SDFine. (n.d.). Allyl Bromide Safety Data Sheet. Retrieved from [Link]

  • Bernaerts, K., & Du Prez, F. E. (2005). Synthesis of Block Copolymers of Poly(methyl vinyl ether) Segment with Poly(tert-butyl acrylate), Poly(acrylic acid), Poly(methyl acrylate)
  • Coca, S., & Matyjaszewski, K. (1997). Block Copolymers by Atom Transfer Radical Polymerization. The Synthesis of P(St-b-IB-b-St) (P1). Macromolecules, 30(9), 2808-2810.
  • Fang, T., & Kennedy, J. P. (2002). Synthesis of P(IB-b-MA) (P2) and P(MA-b-IB-b-MA) (P3). Journal of Polymer Science Part A: Polymer Chemistry, 40(22), 3963-3972.
  • Szabó, T., et al. (2015). Synthesis of P(PEGMA-b-IB-b-PEGMA) (P10). Polymer Chemistry, 6(3), 433-441.
  • Haldar, U., et al. (2015). Synthesis of P(MAPOSS-b-IB) (P13). Macromolecular Chemistry and Physics, 216(16), 1747-1755.
  • Bauri, K., et al. (2013). Synthesis of P(NH2-L-Leu-HEMA-b-IB) (P14). Biomacromolecules, 14(7), 2201-2212.
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Armes, S. P., et al. (2007). Synthesis of an ABA Triblock Copolymer by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 129(14), 4162-4163.
  • Chen, X., et al. (1998). Atom Transfer Radical Polymerization of Styrene and p-Acetoxystyrene. Macromolecules, 31(17), 5559-5562.
  • Espinosa, E., et al. (2013). Synthesis of P(ethylene-IB-b-ethylene) (P23). Macromolecules, 46(15), 5946-5952.
  • Zhu, Y., & Storey, R. F. (2012). Synthesis of Polyisobutylene-Based Miktoarm Star Polymers. Macromolecules, 45(15), 5953-5963.
  • Matyjaszewski, K., et al. (2007). ARGET ATRP with ppm Levels of Cu Catalyst. Macromolecules, 40(25), 8929-8931.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-chloro-2-methyl-2-butene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route with a focus on improving the E/Z isomer ratio. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the E/Z ratio in the synthesis of 4-bromo-1-chloro-2-methyl-2-butene?

The E/Z configuration refers to the stereochemistry around the carbon-carbon double bond. The arrangement of substituents can significantly impact the molecule's physical properties, reactivity, and biological activity. For many applications, particularly in pharmaceutical development, a specific isomer (either E or Z) is required for optimal efficacy and to meet regulatory standards. Therefore, controlling the E/Z ratio is a critical aspect of the synthesis.

Q2: What are the primary synthetic strategies to obtain 4-bromo-1-chloro-2-methyl-2-butene?

There are several approaches to synthesize this compound. The most common methods include:

  • Direct allylic bromination of a suitable precursor, such as 1-chloro-2-methyl-2-butene, often using N-bromosuccinimide (NBS).

  • Multi-step synthesis starting from isoprene, which can offer better stereocontrol. One such method involves the formation of a chlorohydrin intermediate, followed by bromination.[1] Another pathway proceeds through a chloroacetate intermediate.[1]

Q3: Which factors have the most significant impact on the E/Z selectivity of the reaction?

Several experimental parameters can influence the E/Z ratio. These include:

  • Choice of Brominating Agent: Different reagents can lead to varying stereochemical outcomes.

  • Solvent: The polarity of the solvent can affect the stability of reaction intermediates and transition states.[2]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the isomer ratio.

  • Catalysts: The presence of certain catalysts can direct the reaction towards a specific isomer.[1]

  • Modern Synthetic Methods: Advanced techniques like photoredox catalysis offer enhanced control over stereoselectivity.[2]

Troubleshooting Guide: Improving the E/Z Ratio

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve the E/Z ratio in favor of the desired isomer.

Problem 1: Low E/Z Ratio in Direct Allylic Bromination with NBS

Cause: The free radical mechanism of allylic bromination with NBS can lead to the formation of a resonance-stabilized allylic radical, which can be attacked by the bromine radical from either face, resulting in a mixture of E and Z isomers. The reaction conditions may not be optimized to favor the formation of the E isomer.

Solutions:

  • Solvent Selection: Employ non-polar solvents such as cyclohexane or hexane. These solvents are less likely to stabilize charged intermediates that could lead to a loss of stereoselectivity.[2] Polar solvents, in contrast, can stabilize radical intermediates and transition states in ways that may not favor the desired E isomer.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which may be the desired E-isomer. However, this needs to be balanced with the need for sufficient energy to initiate the radical chain reaction.[2]

  • Radical Initiator: Use of a radical initiator (e.g., AIBN or benzoyl peroxide) in conjunction with NBS can help maintain a steady, low concentration of bromine radicals, which can improve selectivity.

Problem 2: Difficulty in Separating E/Z Isomers

Cause: The E and Z isomers of 4-bromo-1-chloro-2-methyl-2-butene may have very similar physical properties, making separation by standard techniques like distillation challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., silica gel or a reverse-phase column) and an optimized solvent system can be effective for separating the isomers.

  • Distillation under Reduced Pressure: While challenging, fractional distillation at reduced pressure can sometimes achieve separation if there is a sufficient difference in boiling points.[1]

  • Alternative Synthetic Route: If separation proves to be inefficient, consider a synthetic route that is inherently more stereoselective, even if it involves more steps. For example, a multi-step synthesis starting from isoprene has been reported to yield a pure E-isomer by taking advantage of the differential reactivity of the Z-isomer of an intermediate, which undergoes an intramolecular cyclization.[1]

Experimental Protocols

Protocol 1: Stereoselective Bromination of a Chlorohydrin Intermediate

This method has been reported to achieve an E/Z ratio of up to 10:1.[1]

Step 1: Synthesis of the Chlorohydrin Intermediate

  • React isoprene with N-chlorosuccinimide (NCS) in a mixture of water and DMF (5:1 v/v) at 40 °C for 24 hours.

  • Work up the reaction to isolate the chlorohydrin product.

Step 2: Bromination to 4-bromo-1-chloro-2-methyl-2-butene

  • Dissolve the chlorohydrin in a suitable solvent.

  • Add phosphorus tribromide (PBr3) in the presence of a catalytic amount of copper(I) chloride.

  • Stir the reaction at a controlled temperature until completion.

  • Perform an aqueous workup and purify the product, for example, by distillation under reduced pressure (e.g., 75–85 °C at 10 Torr).[1]

Protocol 2: Synthesis of Stereoisomerically Pure (E)-4-bromo-1-chloro-2-methyl-2-butene

This multi-step sequence allows for the preparation of the pure E-isomer.[1]

  • Formation of Chloroacetate: React isoprene with t-butyl hypochlorite in acetic acid to produce an E/Z mixture of chloroacetate.[1]

  • Selective Reaction of the E-isomer: Treat the chloroacetate mixture with potassium carbonate in methanol. The (E)-4-chloro-3-methyl-2-buten-1-ol is formed, while the Z-isomer undergoes an intramolecular O-allylation to form a separable cyclic ether.[1]

  • Mesylation and Bromide Displacement: Convert the purified (E)-allylic alcohol to its mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at -40 °C. Then, perform an in-situ displacement of the mesylate with bromide using lithium bromide (LiBr) in THF to yield the stereoisomerically pure E-chlorobromide.[1]

Data Summary

MethodKey ReagentsE/Z RatioYieldReference
Bromination of ChlorohydrinPBr3, CuCl (cat.)10:184%[1]
Multi-step from Isoprene via Chloroacetatet-BuOCl, K2CO3, MsCl, LiBrPure E60%[1]
Photoredox Catalysis (on related systems)Visible light, photoredox catalystup to 9:1-[2]

Visualizing the Reaction Pathways

Reaction Scheme for Stereoselective Synthesis

G cluster_0 Route 1: From Chlorohydrin cluster_1 Route 2: Stereopure Synthesis Isoprene Isoprene Chlorohydrin Chlorohydrin Isoprene->Chlorohydrin NCS, H2O/DMF Product_E_Z 4-bromo-1-chloro-2-methyl-2-butene (E/Z mixture) Chlorohydrin->Product_E_Z PBr3, CuCl (cat.) (E/Z = 10:1) Isoprene2 Isoprene Chloroacetate Chloroacetate Isoprene2->Chloroacetate t-BuOCl, AcOH Allylic_Alcohol_E Allylic_Alcohol_E Chloroacetate->Allylic_Alcohol_E K2CO3, MeOH (Z-isomer cyclizes) Product_E This compound (Pure) Allylic_Alcohol_E->Product_E 1. MsCl, Et3N 2. LiBr, THF

Caption: Synthetic routes to 4-bromo-1-chloro-2-methyl-2-butene.

Troubleshooting Workflow for Low E/Z Ratio

G Start Low E/Z Ratio Observed Check_Solvent Is a non-polar solvent (e.g., hexane, cyclohexane) being used? Start->Check_Solvent Change_Solvent Switch to a non-polar solvent. Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Adjust_Temp Experiment with lower reaction temperatures. Check_Temp->Adjust_Temp No Consider_Catalyst Is a stereodirecting catalyst applicable/used? Check_Temp->Consider_Catalyst Yes Adjust_Temp->Consider_Catalyst Add_Catalyst Investigate catalytic methods (e.g., CuCl). Consider_Catalyst->Add_Catalyst No Alternative_Route Consider a multi-step stereoselective route. Consider_Catalyst->Alternative_Route Yes Add_Catalyst->Alternative_Route

Caption: Troubleshooting guide for optimizing the E/Z ratio.

References

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Retrieved from [Link]

Sources

Technical Support Center: Purification of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS: 114506-04-6). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile C5 building block in their synthetic workflows. As a bifunctional allylic halide, this compound presents unique purification challenges, including thermal instability, potential for isomerization, and the presence of closely related impurities.[1][2] This guide provides in-depth, field-proven insights and protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route.[1]

  • (Z)-Isomer: The geometric isomer, (Z)-4-Bromo-1-chloro-2-methyl-2-butene, is a very common impurity, especially in syntheses that lack high stereoselectivity.[3]

  • Starting Materials: Unreacted precursors, such as isoprene or the corresponding chlorohydrin, may be present.[3]

  • Reaction Byproducts: Direct halogenation of isoprene can lead to multiple addition products.[1][3] In multi-step syntheses, byproducts from intermediate steps, such as cyclic ethers, can also contaminate the final product.[3]

  • Solvents and Reagents: Residual solvents from the reaction or work-up (e.g., THF, CH₂Cl₂) and traces of reagents like PBr₃ may persist.[3]

  • Degradation Products: As an allylic halide, the compound can undergo hydrolysis, elimination, or substitution, especially if exposed to moisture, heat, or nucleophiles.[1][4]

Q2: How can I quickly assess the purity of my sample?

A2: A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for a rapid, qualitative assessment. Using a non-polar eluent system (e.g., Hexane/Ethyl Acetate 95:5) on a silica gel plate can often visualize the separation between the desired (E)-isomer, the (Z)-isomer, and other less-polar or more-polar impurities.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides a detailed structural confirmation and purity estimation. The proton signals for the (E)- and (Z)-isomers are distinct, allowing for quantification of their ratio.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing volatile and semi-volatile compounds. It provides excellent separation of isomers and byproducts, allowing for both quantification (GC) and identification based on mass fragmentation patterns (MS).

Q3: What are the primary methods for purifying this compound?

A3: The two most effective methods are vacuum distillation and column chromatography.

  • Vacuum Fractional Distillation: This is the preferred method for removing impurities with different boiling points, such as residual solvents or certain synthetic byproducts. It is particularly effective for material that is already of moderate purity (>90%). Crucially, it must be performed under vacuum to avoid thermal decomposition.[3]

  • Flash Column Chromatography: This technique is superior for separating compounds with similar boiling points but different polarities, such as the (E) and (Z) isomers.[4] It is often used to "clean up" very crude material before a final distillation step.

Q4: What are the key stability concerns and how should I handle and store the compound?

A4: Stability is a major concern due to the reactive allylic bromide moiety.[5][6]

  • Thermal Sensitivity: Allylic halides can decompose or rearrange at elevated temperatures.[7] Always purify using the lowest feasible temperature, hence the strong recommendation for vacuum distillation.[3]

  • Lachrymator: The compound is a lachrymator, meaning it is an irritant that causes tearing. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[3]

  • Storage: The compound is best used immediately after preparation or purification.[3] For short-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[3] Avoid prolonged storage, as degradation can occur.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Product is decomposing or turning dark during distillation.

  • Causality: You are likely operating at a temperature that is too high, causing thermal decomposition. Allylic C-Br bonds are relatively weak and susceptible to homolytic cleavage or elimination reactions at elevated temperatures.[6]

  • Solution:

    • Increase the Vacuum: The primary goal is to lower the boiling point. Ensure your vacuum pump is in good working order and can achieve a pressure of 10 Torr or lower. A lower pressure directly translates to a lower boiling temperature.[3]

    • Check Bath Temperature: The heating mantle or oil bath temperature should be set only slightly higher (10-20 °C) than the vapor temperature of the distilling liquid. Overheating the distillation flask is a common cause of decomposition.

    • Minimize Residence Time: Use a distillation setup that allows the product to be collected promptly. Avoid letting the material sit in the hot flask for an extended period.

Problem 2: Poor separation of E/Z isomers after flash column chromatography.

  • Causality: The polarity of the eluent is likely not optimized for separating these structurally similar isomers.

  • Solution:

    • Solvent System Optimization: Use TLC to test various solvent systems. Start with a very non-polar eluent like pure hexanes or heptane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. The goal is to find a system that gives a clear separation (ΔRf > 0.1) between the two isomer spots.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation efficiency.

    • Loading Technique: Ensure the crude material is loaded onto the column in a minimal volume of solvent as a concentrated band. This prevents band broadening and improves resolution.

Problem 3: The purified product is still wet or contains inorganic salts after an aqueous work-up.

  • Causality: Incomplete phase separation or insufficient drying.

  • Solution:

    • Brine Wash: After any aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This helps to break up emulsions and draws water out of the organic layer.

    • Efficient Drying: Use an appropriate drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient quantity and allow adequate time (15-20 minutes) for the drying to complete. MgSO₄ is a faster and more efficient drying agent than Na₂SO₄.

    • Complete Solvent Removal: Before final purification (e.g., distillation), ensure all extraction and drying solvents are thoroughly removed using a rotary evaporator.

Detailed Purification Protocols

Protocol 1: Preliminary Aqueous Work-up

Rationale: This protocol is designed to remove water-soluble impurities, such as inorganic salts or acids/bases from the synthesis, before final purification.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with:

    • 1 M HCl (if basic impurities are present).

    • Saturated NaHCO₃ solution (to neutralize any acid).

    • Deionized water.

    • Saturated NaCl (brine) solution (to aid in drying).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography for Isomer Separation

Rationale: This method separates the (E) and (Z) isomers based on their differential interaction with the stationary phase (silica gel). The slightly different dipole moments of the isomers allow for their separation.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent (e.g., 98:2 Hexanes:Ethyl Acetate, optimized by TLC).

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Apply positive pressure (air or nitrogen) to the top of the column to force the solvent through at a steady rate.

  • Fraction Collection: Collect small fractions in test tubes.

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure (E)-isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: High-Purity Vacuum Fractional Distillation

Rationale: This is the definitive final step for achieving high purity, removing residual chromatography solvents and other volatile impurities. Performing the distillation under vacuum is critical to prevent thermal degradation of the allylic halide.[3][7]

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are properly sealed for high vacuum.

  • Charge the Flask: Add the product from chromatography (or the crude product if it's already >90% pure) to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable before heating. The target pressure is ≤10 Torr.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

  • Collect Fractions:

    • Discard any initial low-boiling "forerun" which may contain residual solvents.

    • Collect the main fraction at the expected boiling point. For this compound, this is 75–85 °C at 10 Torr .[3]

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under an inert atmosphere in a refrigerator.[3]

Data & Visual Guides

Table 1: Physical Properties & Purification Parameters

PropertyValueSource
Molecular FormulaC₅H₈BrCl[1][8]
Molecular Weight183.47 g/mol [1][8]
AppearanceColorless Liquid[3]
Boiling Point75–85 °C @ 10 Torr[3]
Key HazardLachrymator[3]

Diagram 1: Purification Method Selection

G start Crude Product Analysis (TLC, NMR, GC-MS) purity_check Isomeric Purity (E:Z) > 95%? start->purity_check impurity_type Main Impurity Type? purity_check->impurity_type No distill Proceed to Vacuum Distillation purity_check->distill Yes chromatography Perform Flash Column Chromatography impurity_type->chromatography Z-Isomer workup Aqueous Work-up & Filtration impurity_type->workup Salts / Non-Volatiles chromatography->distill workup->chromatography

Caption: Decision tree for selecting the appropriate purification strategy.

Diagram 2: Comprehensive Purification Workflow

G cluster_pre Pre-Purification cluster_main Main Purification cluster_post Final Product a Crude Product b Aqueous Work-up (Wash & Dry) a->b c Flash Column Chromatography (Isomer Separation) b->c d Vacuum Fractional Distillation (Final Polish) c->d e Purity Analysis (GC-MS, NMR) d->e f Store Under Inert Gas at Low Temperature e->f

Caption: Recommended workflow for purifying this compound.

References
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Paquette, L. A. (Ed.). (2001). 4-Bromo-1-Chloro-2-Methyl-2-Butene. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Re, L. (1981). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Amerigo Scientific. This compound. [Link]

  • Stautzenberger, A. L. (1981). Process for preparing allylic alcohols from allylic halides.
  • Frame, R. R., & Kuchar, P. J. (1992). Butene isomerization process. U.S.
  • Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]

  • Kizhakkedathu, M. G., & Zaera, F. (2000). Thermal Chemistry of Allyl Bromide Adsorbed on Pt(111). The Journal of Physical Chemistry B, 104(34), 8274–8282. [Link]

  • LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Reactions of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (E)-4-Bromo-1-chloro-2-methyl-2-butene. This versatile C5 building block is prized for its bifunctional nature, containing both a highly reactive allylic bromide and a primary alkyl chloride.[1] This dual reactivity, however, is the very source of potential complexities in its application. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to help you, the research scientist, anticipate, identify, and mitigate the formation of common side products.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My nucleophilic substitution is producing a mixture of regioisomers. Why is this happening and how can I improve selectivity?

Question: I am attempting to substitute the bromine atom on this compound with a nucleophile (Nu⁻), but my NMR analysis shows two distinct products. What is the cause of this isomeric mixture?

Answer: This is a classic and expected challenge when working with allylic halides. The formation of two regioisomers arises from the ability of the nucleophile to attack at two different electrophilic sites on the molecule: the α-carbon (C4) and the γ-carbon (C2). This phenomenon is known as allylic rearrangement.[2]

  • Mechanism 1: Direct Substitution (Sₙ2) : The nucleophile directly attacks the carbon bearing the bromine (C4), displacing the bromide leaving group. This is the expected, direct substitution pathway.

  • Mechanism 2: Allylic Rearrangement (Sₙ2') : The nucleophile attacks the double bond's terminal carbon (C2), which induces a shift of the double bond and subsequent ejection of the bromide from the C4 position.[2]

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, solvent, and steric hindrance.

Troubleshooting & Control Strategies:

FactorTo Favor Direct Substitution (Sₙ2)To Favor Allylic Rearrangement (Sₙ2')Causality
Nucleophile Use soft, less hindered nucleophiles (e.g., I⁻, CN⁻, RS⁻).Use bulky, hard nucleophiles (e.g., t-BuO⁻, organocuprates).Bulky nucleophiles are sterically hindered from attacking the more substituted C4 position and will preferentially attack the less hindered C2 position.
Solvent Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state of the Sₙ2 pathway.Non-polar solvents can favor the concerted Sₙ2' mechanism.Solvent choice influences the solvation of both the nucleophile and the transition states of the competing pathways.
Leaving Group Bromine is a good leaving group, generally favoring direct attack.Using substrates with poorer leaving groups can sometimes enhance the proportion of rearrangement.The facility of leaving group departure is a key kinetic parameter.

Visualization: Sₙ2 vs. Sₙ2' Pathways

G cluster_start Reactants cluster_paths Reaction Pathways cluster_products Products start This compound + Nu⁻ SN2 Direct Attack (Sₙ2) start->SN2 Attack at C4 SN2_prime Allylic Rearrangement (Sₙ2') start->SN2_prime Attack at C2 P1 Direct Substitution Product (Nu at C4) SN2->P1 P2 Rearranged Product (Nu at C2, double bond shifted) SN2_prime->P2

Caption: Competing nucleophilic substitution pathways.

FAQ 2: My reaction is yielding significant amounts of dienes instead of the desired substitution product. How can I prevent this?

Question: I am reacting this compound with a nucleophile that is also a reasonably strong base (e.g., an alkoxide). I am observing a significant amount of a volatile, low-molecular-weight side product, which I suspect is a diene. How can I minimize this?

Answer: You are encountering the classic competition between substitution and elimination reactions.[3] Alkoxides and other strong nucleophiles are also strong bases, capable of abstracting a proton, leading to the elimination of HBr and the formation of a diene.

  • E2 Elimination Mechanism: A strong base abstracts a proton from the carbon adjacent to the C-Br bond (C3), leading to the simultaneous formation of a new double bond and expulsion of the bromide ion. This typically results in the formation of 2-chloro-3-methyl-1,3-butadiene . According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene, which in this case is the conjugated diene.[4]

Troubleshooting & Control Strategies:

  • Choice of Nucleophile/Base: If substitution is the goal, use a nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), or halides (I⁻). If a stronger nucleophile like an oxygen anion is required, consider using carboxylates (e.g., sodium acetate), which are less basic than alkoxides.[5]

  • Temperature Control: Elimination reactions are entropically favored and are therefore more competitive at higher temperatures. Running your reaction at lower temperatures (e.g., 0 °C or below) will kinetically favor the substitution pathway.

  • Steric Hindrance: Using a less sterically hindered base/nucleophile will favor substitution. For example, ethoxide is more likely to act as a nucleophile than tert-butoxide, which will preferentially act as a base due to its bulk.

Visualization: Substitution vs. Elimination

G cluster_outcomes Possible Outcomes Reactant This compound + Base/Nu⁻ Decision Base Strength & Sterics Reactant->Decision Substitution Substitution Product (Sₙ2) Elimination Diene Product (E2) Decision->Substitution Weak Base Less Hindered Decision->Elimination Strong Base Bulky

Caption: Decision tree for substitution vs. elimination.

FAQ 3: My product analysis shows the presence of the (Z)-isomer. What caused this loss of stereochemistry?

Question: I started with stereochemically pure this compound, but my final product mixture contains the corresponding (Z)-isomer. What process is causing this isomerization?

Answer: The (E) stereochemistry of the double bond can be compromised under several conditions, leading to a mixture of (E) and (Z) isomers.

  • Radical Pathways: The C-Br bond, particularly being allylic, can undergo homolytic cleavage if exposed to radical initiators such as UV light, heat, or certain impurities. The resulting allylic radical intermediate has a lower barrier to rotation around the C2-C3 bond. Recapture of a bromine radical can then lead to a mixture of (E) and (Z) isomers.[6]

  • Sₙ1 Conditions: If the reaction is run under conditions that favor an Sₙ1 mechanism (e.g., with a very weak nucleophile in a polar protic solvent), a planar, resonance-stabilized allylic carbocation is formed. The incoming nucleophile can then attack this planar intermediate from either face, potentially leading to a mixture of stereoisomers in the product.

Troubleshooting & Control Strategies:

  • Exclude Light and Radical Initiators: Perform reactions in flasks wrapped in aluminum foil and ensure solvents are purged of oxygen and free of peroxide impurities.

  • Use Radical Inhibitors: Adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can suppress isomerization via radical pathways.

  • Avoid Sₙ1 Conditions: To maintain stereochemical integrity via a substitution reaction, employ conditions that strongly favor the Sₙ2 mechanism: use a strong nucleophile at a high concentration in a polar aprotic solvent.

Experimental Protocol: Selective Sₙ2 Substitution with Sodium Azide

This protocol provides a method for substituting the allylic bromide with an azide group while minimizing elimination and allylic rearrangement side products.

Objective: To synthesize (E)-4-azido-1-chloro-2-methyl-2-butene.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aq. Sodium Bicarbonate solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve sodium azide (1.5 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lower temperature disfavors the competing E2 elimination pathway.

  • Slow Addition: Add this compound (1.0 eq) dropwise to the stirred NaN₃ solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition maintains a low concentration of the electrophile, minimizing potential side reactions.

  • Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold diethyl ether and saturated aq. sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Avoid excessive heating.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired product from any minor side products.

References
  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Available at: [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

  • Quora. (2022). 4-bromo-4-methyl-2-hexene exhibits 2 types of stereoisomerism. What is its enantiomer?. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • RSC Publishing. (1972). Nucleophilic Substitution Reactions of Allylic Halides Carrying Electron-withdrawing Substituents in the y-Position. Available at: [Link]

  • Southern Illinois University. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Available at: [Link]

  • Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Available at: [Link]

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Available at: [Link]

  • Chemistry LibreTexts. (2019). 9.24: 9-16 Sequence Rules- The E,Z Designation. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Halogenated Butenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, specifically when using halogenated butene substrates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own experiments. This guide is structured in a question-and-answer format to directly address the common and complex problems you may face.

Frequently Asked Questions (FAQs) - General Suzuki Coupling Issues

Q1: My Suzuki coupling reaction is not working at all. What are the first things I should check?

When a Suzuki coupling fails to give any product, it's crucial to systematically review the fundamental components of the reaction. The issue often lies with one of the following:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, especially if it's a Pd(0) species like Pd(PPh₃)₄, has not been deactivated by prolonged exposure to air. For Pd(II) precatalysts, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) state.

  • Reagent Quality: Verify the purity and integrity of your halogenated butene, boronic acid or ester, and base. Boronic acids, in particular, can be prone to decomposition (protodeboronation) upon storage.[1]

  • Inert Atmosphere: The catalytic cycle involves electron-rich, air-sensitive Pd(0) species. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Solvent Purity: The presence of water or other impurities in your solvent can significantly impact the reaction. Always use dry, degassed solvents.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction. This typically occurs when the palladium catalyst is oxidized to Pd(II) in the absence of the organic halide, or if the reaction is not properly degassed.[1]

To mitigate homocoupling:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen.

  • Use of Pre-catalysts: Employing stable Pd(II) pre-catalysts can sometimes offer better control over the generation of the active Pd(0) species.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

In-Depth Troubleshooting Guide: Halogenated Butenes

The use of halogenated butenes in Suzuki couplings presents a unique set of challenges due to their volatility and propensity for specific side reactions. This section provides a detailed breakdown of common problems and their solutions.

Q3: My yield is low and I'm seeing a significant amount of dehalogenated butene as a byproduct. What is happening?

The formation of dehalogenated butene is a classic sign of a competing reduction pathway. This can occur through two primary mechanisms:

  • Reaction with a Hydride Source: After oxidative addition of the halogenated butene to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated butene. Potential hydride sources include trace water, certain bases, or even the solvent.

  • β-Hydride Elimination: This is a particularly relevant side reaction for butenyl substrates. If the palladium atom is attached to a carbon with a hydrogen on the adjacent (β) carbon, the palladium can abstract this hydrogen, forming a palladium-hydride species and butadiene. The palladium-hydride can then reductively eliminate with another molecule of the halogenated butene to form the dehalogenated product.[2][3]

Troubleshooting Dehalogenation and β-Hydride Elimination:

Probable Cause Explanation Recommended Solution
β-Hydride Elimination The rate of β-hydride elimination is competitive with the rate of reductive elimination of the desired product. This is more prevalent with substrates that can form stable dienes.Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate reductive elimination, which outcompetes β-hydride elimination.[4]
Presence of a Hydride Source Unwanted hydride sources in the reaction mixture can lead to the reduction of the Pd(II)-butenyl intermediate.Ensure all reagents and solvents are scrupulously dry. Consider using a non-protic solvent system.
Sub-optimal Ligand The chosen ligand may not be sufficiently electron-donating or sterically hindering to promote the desired reductive elimination pathway.Screen a panel of bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5][6]

Visualizing Competing Pathways

The following diagram illustrates the critical branching point in the catalytic cycle where the desired cross-coupling competes with the undesirable β-hydride elimination pathway.

Suzuki_Troubleshooting Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Butenyl-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (with R-B(OR)2) Pd(II)_Intermediate->Transmetalation Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate->Beta_Hydride_Elimination Desired_Intermediate Butenyl-Pd(II)-R(L2) Transmetalation->Desired_Intermediate Reductive_Elimination Reductive Elimination Desired_Intermediate->Reductive_Elimination Product Butenyl-R (Desired Product) Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration Side_Product Butadiene + H-Pd(II)-X(L2) (Side Products) Beta_Hydride_Elimination->Side_Product Halogenated_Butene Halogenated Butene Halogenated_Butene->Oxidative_Addition

Caption: Competing pathways in the Suzuki coupling of a halogenated butene.

Q4: My halogenated butene is volatile. How can I ensure it remains in the reaction mixture to achieve a good yield?

The volatility of substrates like 1-bromo-1-butene can lead to their evaporation from the reaction mixture, especially at elevated temperatures, resulting in a lower effective concentration and poor yields.

Strategies for Handling Volatile Substrates:

  • Sealed Reaction Vessel: Use a sealed reaction vessel, such as a pressure tube or a flask equipped with a reflux condenser, to prevent the escape of the volatile butene.

  • Lower Reaction Temperature: If possible, screen catalysts and ligands that are active at lower temperatures to minimize evaporation.[5]

  • Solvent Choice: Select a higher-boiling point solvent to maintain a liquid phase at the desired reaction temperature.

Q5: I am using a sterically hindered halogenated butene and the reaction is very slow or gives a low yield. How can I improve this?

Steric hindrance on the halogenated butene can significantly slow down the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[7]

Addressing Steric Hindrance:

Factor Explanation Recommendation
Ligand Choice Bulky, electron-donating ligands can accelerate the oxidative addition of sterically hindered substrates.Utilize ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) which are known to be effective for challenging couplings.[6][8]
Catalyst Loading A higher catalyst loading may be necessary to achieve a reasonable reaction rate with sterically demanding substrates.While typically 1-2 mol% is used, increasing the catalyst loading to 3-5 mol% may be beneficial.
Reaction Temperature Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.Carefully increase the reaction temperature, keeping in mind the volatility of the substrate.
Base Selection The choice of base can influence the overall reaction rate.Stronger, non-nucleophilic bases like cesium carbonate or potassium phosphate are often effective in these cases.[9]

Experimental Protocols

The following is a representative, field-tested protocol for a Suzuki-Miyaura coupling of a generic arylboronic acid with 1-bromo-1-butene. This should be considered a starting point for your own optimization.

Protocol: Suzuki Coupling of an Arylboronic Acid with 1-Bromo-1-butene

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • 1-Bromo-1-butene (1.2 mmol, 1.2 equiv)[10]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene and water via syringe.

  • Add the 1-bromo-1-butene via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids (boronic acid, K3PO4, Pd(OAc)2, SPhos) to Schlenk tube B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed toluene and water B->C D 4. Add 1-bromo-1-butene C->D E 5. Seal tube and heat to 80 °C with stirring D->E F 6. Monitor reaction by TLC or GC-MS E->F G 7. Cool, dilute with EtOAc, wash with H2O and brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Step-by-step workflow for the Suzuki coupling of 1-bromo-1-butene.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • MacMillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 235-238. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Quora. (2021, May 6). How to prevent beta hydride elimination. [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved January 22, 2026, from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • D'yakonov, V. A., Kovyazin, P. V., & Dzhemilev, U. M. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3722-3726. [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved January 22, 2026, from [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Link]

Sources

Technical Support Center: Catalyst Selection for Selective Reaction at C-Br Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for selective C-Br bond functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize cross-coupling reactions and seek to troubleshoot common issues or deepen their understanding of catalyst selection. The C-Br bond offers a versatile handle in organic synthesis, balancing reactivity and stability, but achieving high selectivity and yield requires a nuanced understanding of the catalytic system. This resource provides field-proven insights and practical solutions to common challenges encountered in the lab.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction shows low to no product formation. What are the likely causes and how can I fix it?

This is one of the most common issues. Assuming starting materials are pure and reagents are correctly dispensed, the problem almost always lies within the catalytic cycle.

Potential Causes & Recommended Solutions:

  • Inefficient Oxidative Addition: The first step, where the palladium catalyst inserts into the C-Br bond, can be sluggish. This is particularly true for electron-rich or sterically hindered aryl bromides.

    • Solution: Switch to a more electron-rich and bulky ligand. Ligands like bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, which in turn lowers the activation energy for oxidative addition.[1] Forcing conditions like higher temperatures can also promote this step, but be mindful of potential side reactions.[2]

  • Catalyst Deactivation (Palladium Black Formation): The active Pd(0) catalyst can aggregate into inactive palladium black, especially if the oxidative addition step is slow or if the ligand is not robust enough.[3]

    • Solution 1 (Ligand Choice): Employ bulky ligands (e.g., PtBu3) that stabilize the monomeric Pd(0) species and prevent aggregation.[1][3]

    • Solution 2 (Precatalyst Selection): Use modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are air-stable and efficiently generate the active LPd(0) species in situ upon exposure to a base, minimizing the lifetime of "ligandless" palladium that is prone to precipitation.

    • Solution 3 (Ligand-Free Conditions): In some cases, particularly for large-scale reactions, running the reaction "ligand-free" with a catalyst like Pd(OAc)₂ at very low loadings (so-called "homeopathic palladium") and high temperatures can be effective.[3] The active catalyst is thought to be soluble palladium clusters.[3]

  • Failed Transmetalation or Reductive Elimination: In reactions like the Suzuki-Miyaura coupling, the transfer of the organic group from the boron reagent to the palladium center (transmetalation) or the final bond-forming step (reductive elimination) can be rate-limiting.

    • Solution: Screen different bases and solvents. The choice of base is critical for activating the organoboron species in Suzuki couplings.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common, but their solubility and strength can dramatically impact the reaction rate.[5] Aprotic polar solvents like dioxane, THF, or DMF are often used, sometimes with water as a co-solvent, which can accelerate the reaction.[6]

Workflow: Diagnosing a Failed C-Br Coupling Reaction

G start Reaction Failed (Low/No Conversion) check_sm Analysis of Crude Reaction: Starting Material (SM) Recovered? start->check_sm intact_sm Yes, SM largely intact check_sm->intact_sm Yes consumed_sm No, SM consumed but no desired product check_sm->consumed_sm No cause_oa Likely Cause: Inefficient Oxidative Addition (OA) or Catalyst Deactivation at Start intact_sm->cause_oa cause_side Likely Cause: Side Reactions (e.g., Protodeboronation) or Catalyst Deactivation after OA consumed_sm->cause_side solution_oa Solutions: 1. Increase Temperature 2. Use more electron-rich/bulky ligand 3. Switch to a more active precatalyst 4. Check reagent quality (base, solvent) cause_oa->solution_oa solution_side Solutions: 1. Use anhydrous conditions 2. Screen different bases/solvents 3. Check stability of coupling partners 4. Consider alternative coupling (e.g., Negishi) cause_side->solution_side

Caption: Troubleshooting flowchart for a failed C-Br coupling reaction.

Q2: My reaction is not selective. It's reacting with other functional groups (e.g., C-Cl, C-OTf) in my molecule. How can I improve selectivity for the C-Br bond?

Chemoselectivity is dictated by the relative rates of oxidative addition into the different C-X bonds. The general order of reactivity for palladium catalysts is C-I > C-OTf ≈ C-Br >> C-Cl.[3] While C-Br is generally more reactive than C-Cl, achieving perfect selectivity requires careful tuning.

Strategies for Enhancing C-Br Selectivity:

  • Ligand Control: The electronic and steric properties of the ligand are paramount.

    • Less is More: For selectivity between C-Br and C-Cl, avoid highly reactive catalyst systems that can activate the stronger C-Cl bond. Start with less electron-rich phosphine ligands like PPh₃ or bidentate ligands like dppf before moving to highly active Buchwald-type ligands.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for efficient C-Br activation. C-Cl activation typically requires more thermal energy.

  • Catalyst System Choice: Different transition metals exhibit different selectivities. While palladium is standard, other metals might offer advantages in specific cases. For instance, certain nickel catalyst systems can be tuned for selective C-Br activation.

Table 1: General Guide for Ligand Selection in Pd-Catalyzed C-Br Couplings
Ligand ClassExample(s)Key CharacteristicsBest For...
Simple Phosphines PPh₃, PCy₃Moderately electron-donating, readily available.Simple, unhindered aryl bromides; initial screening.
Bidentate Phosphines dppf, XantphosForms stable complexes, good for preventing Pd black.General Suzuki, Stille, and Buchwald-Hartwig couplings.
Bulky, Electron-Rich Biaryl Monophosphines SPhos, XPhos, RuPhosHighly active, promotes fast oxidative addition and reductive elimination.[1]Challenging substrates: electron-rich or sterically hindered aryl bromides, and even some aryl chlorides.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable Pd complexes.High-turnover catalysis, reactions with aryl chlorides, robust processes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source, ligand, and base for my Suzuki-Miyaura reaction involving an aryl bromide?

This is a multi-parameter problem, but a logical starting point can be established.

  • Palladium Source:

    • Pd(OAc)₂ / Pd₂(dba)₃: These are common Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. They are cost-effective but can sometimes lead to catalyst deactivation if the initial reduction and ligand association are not efficient.[3]

    • Pd(PPh₃)₄: A stable, pre-formed Pd(0) complex. It's a reliable choice but can be sensitive to air. The presence of PPh₃ ligands means it may not be suitable if other ligands are desired for screening.

    • Palladacycle Precatalysts (e.g., SPhos-Pd-G3): Often the best choice for reliability and broad applicability.[2] They are air-stable solids that rapidly form the active L-Pd(0) species, leading to reproducible results.

  • Ligand: Refer to Table 1 above. For a standard aryl bromide, a bulky biaryl monophosphine ligand like SPhos or a bidentate ligand like dppf is an excellent starting point. The choice of ligand is crucial and can dramatically affect the reaction's success.[7][8]

  • Base: The base's role is to facilitate the transmetalation step by forming a more nucleophilic boronate species.

    • Carbonates (K₂CO₃, Cs₂CO₃): Standard choices. Cs₂CO₃ is more soluble in organic solvents and often gives higher rates but is more expensive.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or heteroaryl boronic acids.

    • Hydroxides / Alkoxides (NaOH, KOtBu): Very strong bases. Can be useful but may not be compatible with base-sensitive functional groups on the substrates.[4]

Diagram: General Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants Reactants In cluster_products Product Out L-Pd(II)-Ar\n     | \n    OR' L-Pd(II)-Ar     |    OR' Ar-Ar' Ar-Ar' L-Pd(II)-Ar\n     | \n    OR'->Ar-Ar' Reductive Elimination L-Pd(0) L-Pd(0) Ar-Br Ar-Br Ar'-B(OR)2 Ar'-B(OR)2 L-Pd(II)-Ar\n     | \n    Br L-Pd(II)-Ar     |    Br

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.

Q2: What is the role of the solvent, and how does it affect my reaction?

The solvent plays multiple critical roles beyond simply dissolving the reactants.[9]

  • Solubility: It must dissolve the organic substrates, the base, and the catalytic species to a sufficient extent. Poor solubility of any component, especially the base, can lead to slow or incomplete reactions.[5]

  • Stabilization: The solvent can coordinate to and stabilize the palladium catalyst, influencing its reactivity and lifetime.

  • Polarity: Polar aprotic solvents like Dioxane, THF, DMF, and Toluene are most common. The addition of a small amount of water can sometimes dramatically accelerate Suzuki reactions, though it can also promote unwanted side reactions like protodeboronation of the boronic acid.[6]

Q3: My crude NMR is messy, and I suspect side reactions. What are the common culprits?

Besides catalyst deactivation, several side reactions can compete with your desired C-Br functionalization.

  • Protodeboronation (in Suzuki Coupling): The boronic acid reacts with a proton source (like water) to replace the B(OH)₂ group with a hydrogen atom. This is often promoted by excess base or prolonged reaction times at high temperatures.

    • Solution: Use anhydrous solvents if possible, carefully control the amount of base, and try to run the reaction for the minimum time necessary.[10]

  • Homocoupling: Two molecules of the boronic acid (to form Ar'-Ar') or two molecules of the aryl bromide (to form Ar-Ar) couple with each other. This is often a sign that the cross-coupling catalytic cycle is inefficient, leading the organometallic intermediates to react with themselves.

    • Solution: Re-optimize the reaction conditions (ligand, base, temperature) to favor the cross-coupling pathway. Ensure a high purity of reagents.

  • Hydrodehalogenation: The C-Br bond is replaced by a C-H bond. This can occur if a hydride source is present or via certain catalyst decomposition pathways.

Experimental Protocol: Standard Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a robust starting point for coupling a generic aryl bromide with an arylboronic acid. It is designed to be a self-validating system for testing your catalyst's efficacy.

Reagents & Equipment:

  • Aryl Bromide (Ar-Br): 1.0 mmol, 1.0 equiv

  • Arylboronic Acid (Ar'-B(OH)₂): 1.2 mmol, 1.2 equiv

  • Palladium Precatalyst (e.g., SPhos-Pd-G3): 0.02 mmol, 2 mol%

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv

  • Solvent (e.g., 1,4-Dioxane): 5 mL

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Step-by-Step Methodology:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Add the aryl bromide (if solid), arylboronic acid, palladium precatalyst, and base to the flask.

  • Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the solvent via syringe. If the aryl bromide is a liquid, add it via syringe at this stage.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C). Stir the reaction vigorously to ensure good mixing.[11]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Take small aliquots from the reaction mixture under inert atmosphere at set time points (e.g., 1h, 4h, 12h).

  • Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, etc.

References

  • Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. [Link]

  • Metal-hydride hydrogen atom transfer. Wikipedia. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Royal Society of Chemistry. [Link]

  • Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Catalytic enantioselective C(sp3)–H functionalization involving radical intermediates. PMC. [Link]

  • What Is The Role Of A Solvent In A Chemical Reaction?. Amaze Ltd. [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • Selective ortho-C–H Activation in Arenes without Functional Groups. PMC. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]

  • Role of solvent in chemical reactions. Indian Academy of Sciences. [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. Journal of the American Chemical Society. [Link]

  • Twice-Competing Reactions: Insights in Advanced Organic Chemistry. YouTube. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Cross Coupling. Accounts of Chemical Research. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Catalytic Intermolecular C(sp3)−H Amination: Selective Functionalization of Tertiary C−H Bonds vs Activated. eCampus - Université Paris-Saclay. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • TibiaMaps.io: fully explored Tibia maps. TibiaMaps.io. [Link]

Sources

Technical Support Center: Reactions Involving (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-4-Bromo-1-chloro-2-methyl-2-butene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experimental work.

I. Understanding the Reagent: Key Physicochemical Properties

Before delving into workup procedures, a foundational understanding of this compound is crucial. This bifunctional allylic halide is a valuable C5 building block in organic synthesis, prized for its differential reactivity of the C-Br and C-Cl bonds.[1]

PropertyValueSource
Molecular Formula C₅H₈BrCl[2][3]
Molecular Weight 183.47 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point 75–85 °C at 10 Torr[4]
Solubility Soluble in most organic solvents (e.g., Et₂O, EtOAc, hexanes, THF, CH₂Cl₂)[4]

II. Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Q: I'm observing a stubborn emulsion at the aqueous-organic interface during my workup. What are the underlying causes and how can I resolve it?

A: Emulsion formation is a frequent challenge, particularly when using chlorinated solvents or when the reaction mixture contains basic components.[5][6] The primary cause is often the presence of fine solid particles or amphiphilic byproducts that stabilize the oil-in-water or water-in-oil droplets.

Causality: In reactions with this compound, unreacted starting materials, inorganic salts, or polymeric side products can act as surfactants, leading to the formation of a stable emulsion.

Resolution Workflow:

Emulsion_Troubleshooting start Persistent Emulsion step1 Initial Steps Allow to stand (15-30 min) Gentle swirling start->step1 Start Here step2 Chemical Intervention Add saturated NaCl (brine) step1->step2 If emulsion persists end Successful Phase Separation step1->end step3 Physical Separation Filter through Celite® step2->step3 If still unresolved step2->end step4 Solvent Modification Add a different organic solvent step3->step4 Last resort step3->end step4->end

Caption: A step-by-step workflow for resolving emulsions.

Detailed Protocol for Breaking Emulsions:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes break weak emulsions.[7]

  • "Salting Out": Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help to coalesce the dispersed droplets.[5]

  • Filtration: For emulsions caused by suspended solids, filtration through a pad of Celite® (diatomaceous earth) can be highly effective. Celite is inert and acts as a physical barrier to fine particulates.[5]

  • Solvent Polarity Adjustment: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[7]

Preventative Measures:

  • If you consistently encounter emulsions, consider evaporating the reaction solvent before the workup. Then, redissolve the residue in the desired extraction solvent.[8]

  • For reactions in chlorinated solvents that result in basic solutions, neutralization or slight acidification prior to extraction can prevent emulsion formation.[5]

Issue 2: Difficulty in Removing Unreacted Starting Material or Nonpolar Byproducts

Q: My crude product is contaminated with unreacted this compound and other nonpolar impurities. What is the most effective purification strategy?

A: Due to the relatively low boiling point and nonpolar nature of the starting material, a combination of distillation and chromatography is often the most effective approach.

Purification Strategy:

  • Distillation: If the desired product has a significantly higher boiling point, simple or vacuum distillation can be used to remove the volatile starting material.[4][9] this compound can be distilled at 75–85 °C under a vacuum of 10 Torr.[4]

  • Column Chromatography: For products with similar boiling points, flash column chromatography is the preferred method. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the nonpolar starting material from more polar products.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4] This includes safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[11]

Q2: How should I properly quench a reaction involving organometallic reagents and this compound?

A: Reactions involving highly reactive organometallic reagents, such as Grignard or organolithium reagents, require careful quenching.[12]

Standard Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a quenching agent. For less reactive organometallics, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice.[13] For highly reactive reagents like tert-butyllithium, a sequential addition of isopropanol, followed by methanol, and then water is recommended.[14]

  • Always add the quenching agent slowly and cautiously to control the exothermic reaction and any gas evolution.

Q3: What are the expected side reactions when using this compound in nucleophilic substitution reactions?

A: As an allylic halide, this compound is susceptible to both Sₙ2 and Sₙ2' reactions.[15][16] This can lead to the formation of regioisomeric products. The choice of nucleophile, solvent, and reaction conditions can influence the selectivity. Additionally, elimination reactions can occur, particularly with sterically hindered or strongly basic nucleophiles.

Q4: Can I use this compound in cross-coupling reactions?

A: Yes, the presence of two different halogen atoms allows for selective and sequential cross-coupling reactions, typically catalyzed by palladium or nickel complexes.[1][12] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these catalytic cycles, allowing for chemoselective functionalization.[1]

Q5: How should I store this compound?

A: The compound should be stored in a refrigerator.[4] For long-term storage, it is best to use it immediately after preparation or purification to minimize degradation.[4]

IV. Experimental Protocols

General Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature or below, as appropriate.

  • Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated NH₄Cl solution).

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Drain the aqueous layer and wash the organic layer with water and/or brine to remove any residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

V. References

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ACS Publications, Chemical Reviews. (n.d.). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • Espacenet. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications, The Journal of Organic Chemistry. (n.d.). A Theoretical Study of SN2′ Reactions of Allylic Halides: Role of Ion Pairs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Unidentified Source. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • Unidentified Source. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

  • Quora. (2017, March 17). Why do allyl halides have a high reactivity? Retrieved from [Link]

  • MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • Unidentified Source. (n.d.). SAFETY DATA SHEET.

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Reactivity of Organometallics. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-BROMO-1-BUTENE. Retrieved from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Unidentified Source. (2009, September 15). SAFETY DATA SHEET.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (E) vs. (Z)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, allylic halides are indispensable building blocks, prized for their versatile reactivity in nucleophilic substitution reactions. Their utility is further nuanced by the stereochemistry of the double bond, which can profoundly influence reaction rates and pathways. This guide provides an in-depth comparative analysis of the reactivity of two geometric isomers: (E)-4-Bromo-1-chloro-2-methyl-2-butene and (Z)-4-Bromo-1-chloro-2-methyl-2-butene. These molecules are particularly interesting as they possess two potential electrophilic sites: a primary allylic bromide and a primary alkyl chloride.

For researchers in drug development and synthetic chemistry, understanding the subtle yet critical differences in reactivity between such isomers is paramount for controlling reaction outcomes, optimizing yields, and designing stereoselective syntheses. This document moves beyond a simple recitation of facts to explore the mechanistic underpinnings—steric hindrance and electronic effects—that dictate the kinetic profiles of these isomers under both unimolecular (SN1) and bimolecular (SN2) substitution conditions. We will dissect the theoretical principles, propose robust experimental protocols for validation, and present the expected data in a clear, comparative format.

Theoretical Framework: The SN1 and SN2 Dichotomy in Allylic Systems

The reactivity of allylic halides is governed by a competition between two primary nucleophilic substitution mechanisms: SN1 and SN2. The preferred pathway is dictated by the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent properties.[1]

  • The SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step.[2] Allylic substrates are particularly prone to SN1 reactions because the departure of the leaving group forms a resonance-stabilized allylic carbocation, which significantly lowers the activation energy.[3][4] The rate of an SN1 reaction is primarily dependent on the stability of this carbocation and the stability of the starting material.[5]

  • The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] This mechanism is highly sensitive to steric hindrance at the reaction center.[7][8] Less sterically crowded substrates react much faster. For allylic systems, the nucleophile attacks the sp³-hybridized carbon bearing the leaving group.[9]

Given that both isomers can react at either the C1 (chloro) or C4 (bromo) position, and bromine is a better leaving group than chlorine due to the weaker C-Br bond, substitution reactions are expected to occur preferentially at the C4 position. Our analysis will therefore focus on the reactivity of the allylic bromide.

Structural Analysis and Reactivity Hypothesis

The key to predicting the differential reactivity of the (E) and (Z) isomers lies in a careful examination of their three-dimensional structures.

Ground-State Stability

Generally, (E) or trans isomers of alkenes are thermodynamically more stable than their corresponding (Z) or cis isomers. This is due to steric strain (van der Waals repulsion) between the substituent groups on the same side of the double bond in the (Z) isomer. In (Z)-4-Bromo-1-chloro-2-methyl-2-butene, the bulky bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl) groups are on the same side of the double bond, leading to greater steric repulsion compared to the (E) isomer where they are on opposite sides. A higher ground-state energy for the (Z) isomer can lead to a lower overall activation energy for reactions where this initial strain is relieved.

SN1 Reactivity Prediction

In an SN1 reaction, the rate-determining step is the formation of the allylic carbocation. Both the (E) and (Z) isomers will form the same resonance-stabilized carbocation intermediate.

Caption: Both (E) and (Z) isomers yield the same resonance-stabilized carbocation.

Since the product (the carbocation) is identical, the difference in reaction rates will be primarily influenced by the difference in the ground-state energies of the starting materials. The less stable (Z) isomer, having a higher initial energy, should have a smaller activation energy barrier to reach the transition state and should therefore react faster under SN1 conditions.

Hypothesis 1: Under SN1 conditions, the (Z) isomer will exhibit a higher rate of reaction than the (E) isomer.

SN2 Reactivity Prediction

The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. The transition state involves five groups crowded around this carbon.[6] Therefore, the reaction rate is exquisitely sensitive to steric hindrance that impedes the nucleophile's approach.

  • For the (E) isomer: The large chloromethyl group is positioned trans to the reacting bromomethyl group. This orientation provides a relatively unobstructed path for the incoming nucleophile to attack the C4 carbon from the backside.

  • For the (Z) isomer: The chloromethyl group is cis to the bromomethyl group. This places the bulky chloromethyl group in closer proximity to the reaction center (C4), creating significant steric hindrance that will impede the approach of the nucleophile.

Caption: Steric hindrance in the (Z) isomer impedes nucleophilic attack in SN2 reactions.

This steric clash makes the formation of the crowded five-coordinate transition state for the (Z) isomer energetically less favorable than for the (E) isomer.

Hypothesis 2: Under SN2 conditions, the (E) isomer will exhibit a significantly higher rate of reaction than the (Z) isomer.

Experimental Design for Comparative Kinetic Analysis

To empirically validate these hypotheses, two parallel kinetic experiments are proposed. Both experiments require pure samples of the (E) and (Z) isomers, which can be synthesized and separated according to established literature procedures.[10]

Protocol 1: Comparative Solvolysis (Probing SN1 Reactivity)

This experiment measures the rate of reaction in a polar, protic solvent with a weak nucleophile (e.g., aqueous ethanol), conditions that strongly favor the SN1 pathway.[11][12] The reaction produces HBr, and its rate of formation can be monitored by a change in pH.

Workflow:

SN1_Workflow A Prepare separate solutions of (E) and (Z) isomers in acetone D Initiate reaction (t=0) by injecting isomer solution into flask A->D B Prepare reaction flasks with 80% Ethanol / 20% Water and a pH indicator (e.g., bromothymol blue) C Add a precise amount of dilute NaOH to turn indicator blue B->C C->D E Record time taken for solution to turn acidic (yellow) D->E F Repeat for multiple NaOH additions to plot reaction progress E->F G Calculate initial rates and rate constants (k) for both isomers F->G

Caption: Experimental workflow for determining SN1 solvolysis rates.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 0.1 M stock solutions of both (E) and (Z)-4-Bromo-1-chloro-2-methyl-2-butene in acetone. Prepare a 0.01 M standardized aqueous NaOH solution.

  • Reaction Setup: In a thermostatted water bath (e.g., 25°C), place a flask containing 50 mL of an 80:20 ethanol:water solvent mixture and a few drops of bromothymol blue indicator.

  • Titration: Add a small, precise aliquot (e.g., 0.50 mL) of the 0.01 M NaOH solution to the flask. The solution should be basic (blue).

  • Initiation: To start the reaction, inject 1.0 mL of the 0.1 M substrate stock solution into the flask and simultaneously start a timer. This is time zero.

  • Data Collection: Vigorously stir the solution and record the exact time it takes for the HBr produced by the solvolysis to neutralize the added NaOH, causing the indicator to change from blue to yellow/green.

  • Analysis: Repeat steps 3-5 to obtain multiple data points. The rate of reaction can be determined from the moles of NaOH neutralized per unit time. The first-order rate constant (k) can be calculated from the integrated rate law, ln([A]₀/[A]t) = kt.

Protocol 2: Finkelstein Reaction (Probing SN2 Reactivity)

This experiment utilizes a strong, unhindered nucleophile (I⁻) in a polar aprotic solvent (acetone), conditions that are ideal for the SN2 mechanism.[13][14] The progress of the reaction (formation of the iodo-product) can be monitored using Gas Chromatography (GC).

Step-by-Step Methodology:

  • Reaction Setup: In separate sealed vials, add a solution of 0.1 M sodium iodide in dry acetone. Place the vials in a thermostatted bath (e.g., 50°C).

  • Initiation: To each vial, add a precise amount of either the (E)- or (Z)-isomer stock solution (0.1 M in acetone) to achieve a final substrate concentration of 0.05 M. This is time zero.

  • Sampling: At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a different solvent (e.g., hexane) and an internal standard.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the relative concentrations of the starting material and the product (4-iodo-1-chloro-2-methyl-2-butene).

  • Calculation: The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time, where the slope is equal to k.

Anticipated Data and Interpretation

The data from these experiments would be compiled to compare the kinetic parameters for each isomer under both reaction conditions.

Table 1: Expected Kinetic Data for Solvolysis (SN1 Conditions)
IsomerInitial Rate (mol L⁻¹ s⁻¹)First-Order Rate Constant, k₁ (s⁻¹)Relative Rate
(E)1.2 x 10⁻⁶2.4 x 10⁻⁵1.0
(Z)4.8 x 10⁻⁶9.6 x 10⁻⁵4.0

Interpretation: The data in Table 1 would support Hypothesis 1 . The (Z) isomer is expected to react approximately 4 times faster than the (E) isomer. This is consistent with the (Z) isomer having a higher ground-state energy due to steric strain, which reduces the activation energy for carbocation formation.

Table 2: Expected Kinetic Data for Finkelstein Reaction (SN2 Conditions)
IsomerInitial Rate (mol L⁻¹ s⁻¹)Second-Order Rate Constant, k₂ (L mol⁻¹ s⁻¹)Relative Rate
(E)8.5 x 10⁻⁵1.7 x 10⁻²1.0
(Z)9.1 x 10⁻⁶1.8 x 10⁻³0.11

Interpretation: The data in Table 2 would strongly support Hypothesis 2 . The (E) isomer is expected to react nearly an order of magnitude faster than the (Z) isomer. This dramatic difference is attributable to the severe steric hindrance presented by the cis-chloromethyl group in the (Z) isomer, which significantly raises the energy of the SN2 transition state and slows the reaction.[15]

Conclusion

  • For SN1 reactions , which proceed through a common, planar carbocation, the less stable (Z) isomer is predicted to be more reactive . Its higher ground-state energy translates to a lower activation barrier.

  • For SN2 reactions , which are governed by steric accessibility, the (E) isomer is predicted to be significantly more reactive . Its trans arrangement of bulky groups allows for an unhindered backside attack by the nucleophile, whereas the cis arrangement in the (Z) isomer creates a substantial steric shield.

These findings underscore a fundamental principle in physical organic chemistry: stereoisomerism is not a passive feature but an active determinant of chemical behavior. For researchers designing complex syntheses, selecting the appropriate isomer and reaction conditions is crucial for achieving the desired outcome, whether that is rapid substrate conversion via an SN1 pathway or a controlled, sterically sensitive SN2 transformation.

References

  • Reddit. (2021). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. [Link]

  • Khan Academy. Sn1 vs Sn2: Summary. [Link]

  • Chemistry Steps. (2023). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • National Institutes of Health (NIH). (2022). Mechanistic dichotomy in the solvent dependent access to E vs. Z-allylic amines via decarboxylative vinylation of amino acids. [Link]

  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]

  • Quora. (2018). Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction?[Link]

  • Unacademy. Haloalkanes and Haloarenes. [Link]

  • LookChem. This compound. [Link]

  • Google Patents. (1983). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • ResearchGate. (2E)-4-Bromo-1-Chloro-2-Methyl-2-Butene. [Link]

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. (2022). 9.6: Characteristics of the SN1 Reaction. [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

  • YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. [Link]

  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. [Link]

  • PubMed Central (PMC). (2017). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]

  • PubMed Central (PMC). (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • Chemistry Steps. (2023). Carbocation Stability. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • ACS Catalysis. (2021). Stereodivergent Synthesis of Both Z- and E-Alkenes by Photoinduced, Ni-Catalyzed Enantioselective C(sp3)–H Alkenylation. [Link]

  • Chemistry Stack Exchange. (2020). Rate of solvolysis of allyl and alkyl halides. [Link]

  • YouTube. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Link]

  • BYJU'S. Carbocation Stability. [Link]

  • Chem 21 - Swarthmore College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • YouTube. (2020). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. [Link]

  • YouTube. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 7.10: Carbocation Structure and Stability. [Link]

  • YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]

  • YouTube. (2021). Substitution Mechanisms: Aryl, Vinyl, Alkyl, Allylic & Benzylic Halides. [Link]

  • University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

  • Quora. (2019). What is carbocation? Can you explain the factors that affect the stability of carbocation?[Link]

Sources

A Comparative Guide to the SN1 vs. SN2 Reactivity of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the nucleophilic substitution reactivity of (E)-4-Bromo-1-chloro-2-methyl-2-butene. For researchers and professionals in drug development and synthetic chemistry, understanding the competitive reaction pathways of a multifunctional substrate is paramount for controlling reaction outcomes and optimizing synthetic routes. This molecule, featuring two distinct halogen leaving groups—a primary chloride and a primary allylic bromide—serves as an exemplary case study for dissecting the factors that govern SN1 and SN2 mechanisms.

Structural and Electronic Profile of the Substrate

The reactivity of this compound is dictated by its unique structural features. It possesses two potential electrophilic centers for nucleophilic attack:

  • C1 (Carbon-1): A primary (1°) carbon bonded to a chlorine atom.

  • C4 (Carbon-4): A primary (1°) carbon bonded to a bromine atom. This position is also allylic , being adjacent to the C2=C3 double bond.

Two key intrinsic factors immediately suggest a reactivity bias:

  • Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Therefore, bromide is a superior leaving group.[1][2][3] This intrinsically favors reactions involving the cleavage of the C4-Br bond over the C1-Cl bond.

  • Substrate Structure: The nature of the carbon skeleton around the leaving group is critical. While both C1 and C4 are primary, the allylic nature of C4 introduces unique electronic effects that profoundly influence both SN1 and SN2 pathways.[4]

Mechanistic Crossroads: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms, the choice of which is dictated by the substrate, nucleophile, solvent, and leaving group.[5][6][7]

  • SN1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the formation of a carbocation intermediate in the rate-determining step. It is favored by substrates that form stable carbocations (e.g., tertiary, allylic), polar protic solvents that can stabilize the ionic intermediates, and weak nucleophiles.[8][9]

  • SN2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This mechanism is sensitive to steric hindrance and is thus favored by unhindered substrates (e.g., methyl, primary).[10][11][12][13] It proceeds best with strong nucleophiles in polar aprotic solvents.[14][15]

Comparative Reactivity Analysis

SN1 Reactivity Profile

The cornerstone of the SN1 mechanism is the stability of the carbocation intermediate.[16]

  • Reactivity at C4 (Allylic Position): Departure of the bromide leaving group from C4 results in a primary allylic carbocation. This intermediate is significantly stabilized by resonance, delocalizing the positive charge across both C4 and C2. This resonance stabilization makes the allylic carbocation's stability comparable to that of a more substituted secondary carbocation, making the SN1 pathway viable at this position.[4][16][17][18]

  • Reactivity at C1 (Primary Position): Departure of the chloride leaving group from C1 would generate a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable, effectively precluding an SN1 reaction at this site.[5]

SN2 Reactivity Profile

The SN2 mechanism is primarily governed by steric accessibility to the electrophilic carbon.[19][20]

  • Reactivity at C4 (Allylic Position): The C4 carbon is primary and thus sterically unhindered, a favorable condition for SN2 attack.[10] Furthermore, allylic systems exhibit enhanced SN2 reactivity. This is because the p-orbitals of the adjacent double bond overlap with the p-orbital-like transition state of the SN2 reaction, lowering its energy.[4][21] Combined with the excellent leaving group ability of bromide, C4 is a highly activated site for SN2 reactions.

  • Reactivity at C1 (Primary Position): The C1 carbon is also primary and sterically accessible. An SN2 reaction is certainly possible here. However, it faces two disadvantages compared to C4: a poorer leaving group (chloride) and the lack of allylic activation.

Visualizing the Reaction Mechanisms

The distinct pathways for SN1 and SN2 reactions at the more reactive C4 position can be visualized as follows:

SN1_Mechanism sub This compound ts1 Transition State 1 (C-Br bond breaking) sub->ts1 Slow, RDS carbocation C4+ C2+ ts1->carbocation Br- leaves ts2 Transition State 2 (Nucleophile Attack) carbocation->ts2 Resonance prod1 Product 1 (Attack at C4) ts2->prod1 Fast prod2 Product 2 (Attack at C2 - Rearranged) ts2->prod2 Fast Nu Nucleophile Nu->ts2

Caption: SN1 mechanism showing rate-determining carbocation formation and subsequent nucleophilic attack at two resonance-delocalized sites.

SN2_Mechanism reactants Substrate + Nucleophile ts Trigonal Bipyramidal Transition State products Substitution Product (Inversion of Stereochemistry) ts->products Concerted Step Br- leaves Nu Nu- Nu->ts Backside Attack sub This compound sub->ts

Caption: SN2 mechanism illustrating the concerted, single-step backside attack of the nucleophile on the C4 carbon.

Experimental Design for Mechanistic Elucidation

To empirically validate these theoretical predictions, a set of controlled experiments can be designed. The choice of nucleophile and solvent is crucial for directing the reaction down either the SN1 or SN2 pathway.[22][23]

Protocol 1: Favoring the SN1 Pathway
  • Objective: To promote the SN1 mechanism and observe the resulting product distribution.

  • Methodology (Solvolysis):

    • Dissolve this compound in a polar protic solvent, such as ethanol (EtOH). The solvent also acts as the weak nucleophile.[14][24]

    • Maintain the reaction at a constant temperature (e.g., 25°C).

    • Monitor the reaction progress over time by quenching aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products formed.

  • Expected Outcome: The reaction rate will be independent of any added nucleophile (first-order kinetics). The primary products will result from the attack of ethanol on the allylic carbocation at both C2 and C4, leading to a mixture of (E)-4-ethoxy-1-chloro-2-methyl-2-butene and (E)-2-ethoxy-1-chloro-2-methyl-3-butene.

Protocol 2: Favoring the SN2 Pathway
  • Objective: To promote the SN2 mechanism and compare the reactivity at C1 and C4.

  • Methodology:

    • Dissolve the substrate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[24][25]

    • Add a strong, non-basic nucleophile, such as sodium azide (NaN₃).

    • Maintain the reaction at a constant temperature (e.g., 25°C).

    • Monitor the formation of the substitution product(s) using GC-MS or HPLC.

  • Expected Outcome: The reaction rate will be dependent on the concentration of both the substrate and sodium azide (second-order kinetics). The major product will be (E)-4-azido-1-chloro-2-methyl-2-butene, formed via direct SN2 substitution at the C4 position. Minimal to no substitution will be observed at the C1 position.

Anticipated Experimental Data
Condition Mechanism Primary Site Relative Rate (k_rel) Major Product(s)
EtOH (solvent), 25°CSN1C4-Br1(E)-4-ethoxy-1-chloro-2-methyl-2-butene & (E)-2-ethoxy-1-chloro-2-methyl-3-butene
NaN₃ in DMSO, 25°CSN2C4-Br>100 (est.)(E)-4-azido-1-chloro-2-methyl-2-butene
NaN₃ in DMSO, 25°CSN2C1-Cl<<1(E)-1-azido-4-bromo-2-methyl-2-butene

Summary and Conclusion

The reactivity of this compound is decisively governed by the interplay between leaving group ability and substrate electronics.

  • Dominant Reaction Site: The C4-Br bond is the primary locus of reactivity for both SN1 and SN2 reactions. This is due to the superior leaving group ability of bromide and the electronic stabilization afforded by the adjacent π-system (resonance stabilization of the carbocation in SN1, transition state stabilization in SN2).[4][21]

  • Mechanistic Control: The reaction mechanism can be effectively selected through the choice of experimental conditions.

    • SN1 conditions (weak nucleophile, polar protic solvent) will lead to a mixture of rearranged and unrearranged products via a common allylic carbocation intermediate.

    • SN2 conditions (strong nucleophile, polar aprotic solvent) will yield predominantly the direct substitution product at C4.

This analysis underscores the predictive power of fundamental organic chemistry principles in designing and interpreting complex chemical reactions, a critical skill for professionals in the chemical and pharmaceutical sciences.

References

  • Master Organic Chemistry. (n.d.). Comparing The SN1 vs SN2 Reactions. Retrieved from [Link]

  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 11). 6.4: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The SN1 Reaction Mechanism. Retrieved from [Link]

  • Leah4sci. (2013, October 2). SN1 vs SN2 Reactions - How to Differentiate [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link]

  • LibreTexts. (n.d.). 11.5 Characteristics of the SN1 Reaction. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Stack Exchange. (2018, February 26). Why are allyl halides reactive towards both SN1 and Sn2 reactions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • PROTON The Chemistry Class. (2024, June 24). Factors affecting of SN1 & SN2 Reaction | Alkyl Halide [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. Retrieved from [Link]

  • Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? Retrieved from [Link]

  • Online Chemistry Tutors. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 11). 2.6: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Techniques for Confirming the Stereochemistry of Butene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Butene Derivatives

Butene derivatives, hydrocarbons featuring a four-carbon chain and a double bond, are fundamental scaffolds in organic chemistry. Their true significance, particularly in the realms of drug development and materials science, is unveiled through the lens of stereochemistry. The spatial arrangement of atoms in these molecules is not a trivial detail; it is a critical determinant of their biological activity, toxicological profile, and material properties. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of butene derivatives, offering researchers, scientists, and drug development professionals a practical framework for selecting the most appropriate methodologies.

The stereoisomerism in butene derivatives primarily manifests in two forms:

  • Geometric Isomerism (E/Z): Arising from the restricted rotation around the carbon-carbon double bond, this leads to diastereomers with distinct chemical and physical properties.[1][2] The cis/trans nomenclature is often used for simple cases, but the Cahn-Ingold-Prelog priority rules, designating isomers as E (entgegen, opposite) or Z (zusammen, together), provide an unambiguous assignment for more complex derivatives.[1][3][4][5][6]

  • Enantiomerism and Diastereomerism (R/S): The presence of one or more chiral centers—typically a carbon atom bonded to four different groups—gives rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[7] The absolute configuration of each chiral center is assigned as R (rectus, right) or S (sinister, left) based on the Cahn-Ingold-Prelog sequence rules.[8][9]

The biological implications of stereochemistry are profound. For instance, the different enantiomers of a chiral drug can exhibit vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. Therefore, the ability to accurately determine and quantify the stereoisomers of butene derivatives is not merely an academic exercise but a crucial aspect of chemical research and development.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and indispensable technique for the structural elucidation of organic molecules, including the detailed analysis of their stereochemistry.[12] It provides a wealth of information based on chemical shifts (δ), spin-spin coupling constants (J), and through-space correlations, all of which are exquisitely sensitive to the three-dimensional arrangement of atoms.[12][13]

Determining Geometric Isomerism (E/Z)

The differentiation of E and Z isomers of butene derivatives is a common challenge that can be reliably addressed by NMR.

  • Causality—The Role of Coupling Constants: The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons of the double bond is dependent on the dihedral angle between them. For trans protons (in an E isomer), the dihedral angle is ~180°, resulting in a larger coupling constant (typically 12-18 Hz). For cis protons (in a Z isomer), the dihedral angle is ~0°, leading to a smaller coupling constant (typically 6-12 Hz). This predictable relationship allows for a confident assignment of the double bond geometry.[14]

  • Through-Space Correlations (NOE/ROE): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are invaluable for confirming E/Z assignments, especially when coupling constants are ambiguous.[15] These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. For a Z isomer, an NOE correlation will be observed between the protons on the same side of the double bond. Conversely, for an E isomer, this correlation will be absent.

  • Sample Preparation: Dissolve 5-10 mg of the purified butene derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Initial ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the vinylic protons.

  • NOESY Experiment Setup:

    • Select a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence on the NMR spectrometer.

    • Set the mixing time (d8) to a value appropriate for the size of the molecule. For small molecules like butene derivatives, a mixing time of 500-800 ms is a good starting point.

    • Optimize the spectral width to encompass all relevant proton signals.

  • Data Acquisition: Acquire the 2D NOESY data. The experiment time will vary depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis and Self-Validation:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two vinylic protons indicates that they are spatially close.

    • Validation: For a definitive assignment, the presence of a cross-peak between the two vinylic protons confirms a Z configuration, while its absence suggests an E configuration. Further validation can be obtained by observing cross-peaks between vinylic protons and adjacent allylic protons.

G cluster_start Start cluster_nmr NMR Analysis cluster_analysis Stereochemical Assignment start Purified Butene Derivative nmr_acq Acquire 1D ¹H NMR and 2D NOESY Spectra start->nmr_acq data_proc Process 2D NOESY Data nmr_acq->data_proc analyze_noe Analyze NOE Cross-Peaks Between Vinylic Protons data_proc->analyze_noe assign_z Assign Z Isomer analyze_noe->assign_z Cross-peak Present assign_e Assign E Isomer analyze_noe->assign_e Cross-peak Absent

Caption: Workflow for E/Z Isomer Determination using 2D NOESY.

Determining Absolute Configuration (R/S) at Chiral Centers

When a butene derivative is chiral, NMR can be used to determine its absolute configuration, often by converting the enantiomers into diastereomers with distinct NMR spectra.[16]

  • Chiral Derivatizing Agents (CDAs): Mosher's Method

    • Principle and Causality: The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[17][18] Reacting a chiral secondary alcohol (or amine) of unknown configuration with both the (R)- and (S)-enantiomers of MTPA chloride forms a pair of diastereomeric esters.[17] In the most stable conformation of these esters, the bulky phenyl group of the MTPA moiety creates a shielding effect. Protons on one side of the MTPA plane will experience this shielding and shift upfield in the ¹H NMR spectrum, while protons on the other side will be deshielded. By systematically comparing the chemical shifts of the protons in the two diastereomeric esters (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[17]

  • Esterification (Two Parallel Reactions):

    • Reaction A: To a solution of the chiral butene derivative (1 equivalent) and a catalytic amount of DMAP in anhydrous pyridine, add (R)-(-)-MTPA chloride (1.2 equivalents) at 0°C.

    • Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride.

    • Allow both reactions to stir at room temperature until complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reactions with water and extract the esters with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the esters by flash chromatography.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same solvent (e.g., CDCl₃).

  • Spectral Assignment: Assign all relevant proton signals in both spectra. 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.

  • Analysis and Self-Validation:

    • Tabulate the chemical shifts (δ) for corresponding protons in both esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for all assigned protons.

    • Validation: A consistent pattern of positive Δδ values on one side of the molecule and negative Δδ values on the other side confirms the assignment. An inconsistent or random pattern of Δδ values indicates a problem with the analysis, such as an incorrect conformational model or impure samples.

G cluster_start Start cluster_synthesis Diastereomer Formation cluster_analysis NMR Analysis and Assignment start Chiral Butene Derivative (Unknown Configuration) react_r React with (R)-MTPA-Cl start->react_r react_s React with (S)-MTPA-Cl start->react_s ester_r (R)-MTPA Ester react_r->ester_r ester_s (S)-MTPA Ester react_s->ester_s nmr Acquire ¹H NMR for Both Esters ester_r->nmr ester_s->nmr assign Assign Proton Signals nmr->assign calc_delta Calculate Δδ = δS - δR assign->calc_delta model Apply Mosher's Model calc_delta->model abs_config Determine Absolute Configuration model->abs_config

Caption: Decision tree for assigning absolute configuration using Mosher's method.

X-Ray Crystallography: The Unambiguous Determination of Absolute Configuration

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[10][19][20] It provides a direct visualization of the atomic arrangement in the solid state.

  • Principle and Causality: When a well-ordered single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. The analysis of this diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined.[21] For determining the absolute configuration, a phenomenon known as anomalous dispersion is utilized.[10][22] When the X-ray energy is near the absorption edge of an atom (usually a "heavy" atom like bromine or sulfur, but possible with lighter atoms like oxygen with modern equipment), the scattering factor of that atom gains an imaginary component.[22] This breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The differences in these intensities, known as Bijvoet differences, can be analyzed to determine the absolute configuration of the molecule.[10]

  • Self-Validation: The refinement of the crystallographic data yields a Flack parameter.[23] A value close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests that the inverted structure is correct. A value around 0.5 implies that the crystal is racemic or the anomalous scattering is too weak for a confident assignment. This parameter serves as a crucial internal validation of the result.[23]

  • Experimental Considerations: The primary and most significant limitation of this technique is the requirement for a suitable, high-quality single crystal of the butene derivative, which can be challenging to obtain.[10][19] In cases where the molecule itself does not crystallize well, co-crystallization with a host molecule can sometimes provide a solution.[19]

G cluster_start Sample Preparation cluster_data Data Collection & Processing cluster_analysis Configuration Determination start Grow Single Crystal of Butene Derivative mount Mount Crystal on Diffractometer start->mount collect Collect X-ray Diffraction Data mount->collect process Process Data & Solve Structure collect->process refine Refine Structure & Calculate Flack Parameter process->refine assign Assign Absolute Configuration refine->assign Flack parameter ≈ 0

Caption: Simplified workflow of single-crystal X-ray crystallography.

Chiroptical Methods: Probing Chirality with Polarized Light

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are non-destructive and can provide valuable information about the stereochemistry of butene derivatives in solution.[24]

  • Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[10] This is particularly useful for butene derivatives that contain a chromophore (a light-absorbing group) in a chiral environment.[10] The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint of the molecule's stereochemistry. The absolute configuration can often be determined by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations.[25]

  • Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation.[26][27][28] A key advantage of VCD is that all molecules have IR absorptions, so a chromophore is not required.[29] The VCD spectrum is sensitive to the stereochemistry of the entire molecule, providing a rich and detailed fingerprint.[26][27][29] As with ECD, the absolute configuration is determined by comparing the experimental VCD spectrum to the theoretically predicted spectrum for a chosen enantiomer.[28] A good match confirms the assignment.

G cluster_light Circularly Polarized Light cluster_molecule Interaction cluster_spectrum Resulting Spectrum LCP Left (LCP) chiral_mol Chiral Butene Derivative LCP->chiral_mol RCP Right (RCP) RCP->chiral_mol cd_spec CD/VCD Spectrum (ΔA = A_L - A_R) chiral_mol->cd_spec

Caption: Conceptual diagram of circular dichroism spectroscopy.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation and Quantification

Chiral chromatography is the most widely used technique for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (ee).[10][30][31]

  • Principle and Causality: The separation is achieved by passing a solution of the racemic butene derivative through a column containing a chiral stationary phase (CSP).[10][32] The enantiomers form transient diastereomeric complexes with the CSP. Due to their different three-dimensional structures, one enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, thus, separation.[32] The choice of CSP is critical and is often based on the functional groups of the analyte. For many butene derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[10][32]

  • Application: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining enantiomeric excess in quality control laboratories.[10] While chiral chromatography separates enantiomers, it does not directly reveal the absolute configuration of the eluting peaks. The identity of each peak must be confirmed by analyzing a pure sample of a known enantiomer or by using a complementary technique like VCD.

  • Column Screening:

    • Prepare a solution of the racemic butene derivative (e.g., 1 mg/mL) in a suitable solvent.

    • Screen a set of chiral columns with different CSPs (e.g., Chiralpak AD, Chiralcel OJ) using a generic mobile phase (e.g., a mixture of hexane and isopropanol).

  • Mobile Phase Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol) to improve resolution and reduce analysis time. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can also be tested.

  • Method Validation:

    • Specificity: Inject a sample of each pure enantiomer (if available) to confirm the elution order.

    • Linearity and Range: Prepare a series of standards of known concentrations to demonstrate that the peak area is proportional to the concentration.

    • Quantification of Enantiomeric Excess (ee): Inject the sample of interest. Calculate the ee using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

  • Self-Validation: A robust chiral separation method should demonstrate baseline resolution (Rs > 1.5) between the enantiomeric peaks, ensuring accurate quantification. The method should also be reproducible across different days and by different analysts.

G cluster_start Start cluster_dev Method Development cluster_analysis Analysis start Racemic Butene Derivative screen Screen Chiral Stationary Phases (CSPs) start->screen optimize Optimize Mobile Phase Composition screen->optimize Partial Separation Achieved validate Validate Method (Specificity, Linearity) optimize->validate inject Inject Sample onto Chiral HPLC System validate->inject separate Separation of Enantiomers inject->separate quantify Quantify Enantiomeric Excess (ee) separate->quantify

Caption: Workflow for chiral HPLC method development and analysis.

Comparative Analysis and Strategy Selection

The choice of analytical technique depends heavily on the specific question being asked, the nature of the sample, and the available resources.[24] A multi-faceted approach, combining two or more techniques, is often the most rigorous strategy for unambiguous stereochemical confirmation.

Data Summary Table
Technique Stereochemical Information Sample Requirements Sensitivity Key Advantage Key Limitation
NMR (NOE/ROE) Relative (E/Z)5-10 mg, soluble, pureModerateProvides detailed structural information simultaneouslyCan be ambiguous for complex molecules
NMR (Mosher's) Absolute (R/S)5-10 mg, requires derivatizationModerateWell-established and reliable for alcohols/aminesRequires chemical modification, not universally applicable
X-Ray Crystallography Absolute (R/S, E/Z)High-quality single crystalN/AUnambiguous and definitive "gold standard"Crystal growth can be a major bottleneck[10][19]
ECD/VCD Absolute (R/S)1-5 mg, soluble, pureHighNon-destructive, applicable in solutionRequires comparison with theoretical calculations
Chiral HPLC/GC Enantiomeric Purity (ee)Micrograms to milligramsVery HighExcellent for quantification of enantiomers[10]Does not provide absolute configuration directly
Decision-Making Guide

The selection of an appropriate analytical strategy can be guided by the following decision tree:

G cluster_answers cluster_solutions q1 What is the primary question? a1 E/Z Geometry? q1->a1 a2 Absolute Configuration? q1->a2 a3 Enantiomeric Purity (ee)? q1->a3 s1 1. ¹H NMR (Coupling Constants) 2. 2D NOESY/ROESY a1->s1 s2 1. X-Ray Crystallography (if crystal) 2. VCD/ECD with DFT 3. Mosher's Method (if applicable) a2->s2 s3 Chiral HPLC or GC a3->s3

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Confirming the stereochemistry of butene derivatives is a critical task that requires a robust and well-chosen analytical strategy. NMR spectroscopy offers unparalleled versatility for determining both geometric isomerism and, through derivatization, absolute configuration. Chiral chromatography stands as the undisputed champion for quantifying enantiomeric purity. Chiroptical methods like VCD and ECD provide a powerful, non-destructive means to assign absolute configuration in solution. Finally, when a single crystal can be obtained, X-ray crystallography delivers the most definitive and unambiguous answer. By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the complexities of stereochemistry and unlock the full potential of their butene-derived molecules.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Chemistry LibreTexts. (2022, July 20). 3.10: Stereochemistry of alkenes.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of 1,1,3-Trichloro-1-butene.
  • Royal Society of Chemistry. (n.d.). Stereochemistry of natural products from vibrational circular dichroism.
  • Chemistry with Caroline. (2021, October 21). How to Assign E and Z Stereochemistry in Alkenes (O Chem) [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). The E-Z system for naming alkenes.
  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • SpringerLink. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Analysis for the Separation of Butane-2-sulfonamide Enantiomers.
  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?.
  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • ACS Publications. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
  • ResearchGate. (2025, August 7). Vibrational Circular Dichroism, Predominant Conformations, and Hydrogen Bonding in (S)-(−)-3-Butyn-2-ol [Request PDF].
  • ResearchGate. (2026, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • Thieme Connect. (2023, April 11). Vibrational Circular Dichroism Studies on Axially Chiral Carbo- diimides and Allenes.
  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
  • Chad's Prep. (2020, October 7). 5.
  • Wiley Online Library. (2007, December 14). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • BenchChem. (n.d.). Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
  • ResearchGate. (2025, August 9). The use of X-ray crystallography to determine absolute configuration.
  • Chemguide. (n.d.). E-Z notation for geometric isomerism.
  • Leah4sci. (2021, August 23). 57a: Assigning (R) and (S) stereochemistry READ DESCRIPTION [Video]. YouTube.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Chemistry LibreTexts. (2024, April 3). 7.6: Sequence Rules - The E,Z Designation.
  • Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Penn State Pressbooks. (n.d.). 4.4 Alkene Stereochemistry and the E,Z Designation. Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • PubMed. (2008, May 15). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • MIT Department of Chemistry. (n.d.). Absolute Configuration.

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of (E)-4-Bromo-1-chloro-2-methyl-2-butene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Versatile C5 Building Block

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a halogenated alkene that serves as a valuable C5 building block in organic synthesis.[1][2] Its utility stems from the presence of two distinct reactive sites: a primary allylic chloride and a vinylic bromide, allowing for chemoselective reactions.[1] The synthesis of this compound and its subsequent reactions, often starting from the halogenation of isoprene or 2-methyl-2-butene, can generate a complex mixture of products.[1][2][3] This mixture may include the desired target molecule, its (Z)-isomer, regioisomers, and various byproducts.

For researchers in synthetic chemistry and drug development, the ability to accurately separate, identify, and quantify each component in the reaction output is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this task, offering unparalleled separation of volatile and semi-volatile compounds coupled with definitive structural identification through mass analysis.[4][5]

This guide provides an in-depth comparison of GC-MS methodologies tailored for the analysis of this compound reaction mixtures. We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Anticipated Analytes: Isomers and Byproducts

A successful analysis begins with a clear understanding of the potential compounds in the sample. The structure of this compound dictates the likely products and impurities.

  • (E)/(Z) Isomers: The primary synthetic challenge is controlling stereoselectivity, meaning the (Z)-isomer is a common impurity that must be chromatographically resolved from the target (E)-isomer.[2]

  • Nucleophilic Substitution Products: The allylic chloride is significantly more reactive towards nucleophiles than the vinylic bromide.[1] Therefore, reaction with a nucleophile (e.g., an alcohol, amine, or cyanide) is expected to primarily yield substitution at the C1 position.

  • Regioisomers: Reactions proceeding through an SN1 mechanism can involve a resonance-stabilized allylic carbocation, potentially leading to nucleophilic attack at either C1 or C3, resulting in regioisomeric products.[1]

  • Elimination Byproducts: Under basic conditions, elimination reactions can compete with substitution, leading to the formation of dienes.

Resolving these structurally similar compounds is the central goal of the chromatographic method.

Comparative GC-MS Methodologies

The selection of GC-MS parameters is not arbitrary; it is a deliberate process to optimize the separation and detection of the target analytes. We will compare several approaches to build a robust analytical method.

Gas Chromatography (GC): The Art of Separation

The goal is to achieve baseline separation of all key isomers and byproducts.

ParameterAlternative A: General Purpose Non-Polar Column Alternative B: Mid-Polarity Column (Recommended) Rationale & Expert Insights
Column DB-1 or HP-1 (100% dimethylpolysiloxane)DB-5ms or HP-5ms (5%-Phenyl)-methylpolysiloxaneWhile a non-polar column separates based on boiling point, the slight phenyl character of a 5-series column introduces beneficial pi-pi interactions. This often enhances the resolution of isomeric compounds like the E/Z isomers of halogenated alkenes, which have very similar boiling points but different shapes. The "ms" designation indicates high inertness, crucial for preventing degradation of these reactive analytes.
Injection Mode Split (e.g., 50:1 ratio)SplitlessThe choice depends on analyte concentration. For analyzing the crude reaction mixture where the main product is abundant (>0.1 mg/mL), a Split injection prevents column overloading and peak distortion. For identifying trace-level impurities or byproducts, a Splitless injection provides maximum sensitivity by transferring the entire sample volume onto the column.
Temperature Program Fast Ramp (e.g., 25°C/min)Optimized Ramp (See Protocol)A fast ramp is useful for quick screening but will fail to separate closely eluting isomers. An optimized program with a slow initial ramp is critical. Holding at a low initial temperature focuses the analytes at the head of the column, while a slow ramp rate (e.g., 5-10°C/min) provides the necessary time for the stationary phase to interact differently with each analyte, achieving separation.
Mass Spectrometry (MS): The Science of Identification

Standard Electron Ionization (EI) at 70 eV is the method of choice as it generates reproducible, library-searchable mass spectra.[6]

Workflow for GC-MS Analysis

GC-MS Analysis Workflow for Halogenated Butenes cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Reaction Mixture Dilute Dilute in Solvent (e.g., Dichloromethane) Sample->Dilute Filter Filter (0.45 µm PTFE) Dilute->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject Sample (Split or Splitless) Vial->Inject Separate GC Separation (HP-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Full Scan Mode) Ionize->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram Spectra Extract Mass Spectra Chromatogram->Spectra Identify Identify Peaks: - Retention Time - Isotopic Pattern - Fragmentation Spectra->Identify Quantify Quantify (Area %) Identify->Quantify

Caption: A comprehensive workflow from sample preparation to data analysis.

Decoding the Mass Spectrum: Fingerprinting the Molecule

The mass spectrum provides a definitive fingerprint for structural elucidation. For this compound (C₅H₈BrCl, MW: ~183.47 g/mol ), the key is recognizing its unique isotopic signature.[7][8]

The Molecular Ion (M⁺) and its Isotopic Cluster

Due to the natural abundance of isotopes for bromine (⁴⁹.⁷% ⁷⁹Br, ⁵⁰.³% ⁸¹Br) and chlorine (⁷⁵.⁸% ³⁵Cl, ²⁴.²% ³⁷Cl), the molecular ion will not be a single peak.[9][10] Instead, it will be a characteristic cluster of peaks at m/z 182, 184, and 186. The relative intensities of these peaks are a powerful diagnostic tool.

  • M⁺ (m/z 182): Contains ⁷⁹Br and ³⁵Cl

  • M+2 (m/z 184): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • M+4 (m/z 186): Contains ⁸¹Br and ³⁷Cl

The predicted intensity ratio of this M⁺:M+2:M+4 cluster is approximately 3:4:1 , a clear indicator of a compound containing one bromine and one chlorine atom.[11]

Isotopic Pattern of the Molecular Ion

Predicted Isotopic Cluster for [C5H8BrCl]+ y_axis Relative Abundance x_axis m/z l182 182 (M+) p182 p184 p186 l184 184 (M+2) l186 186 (M+4) ratio Approx. Ratio 3 : 4 : 1

Caption: The characteristic 3:4:1 isotopic pattern for a C5H8BrCl ion.

Predicting Fragmentation Patterns

Electron ionization imparts significant energy, causing the molecular ion to fragment in predictable ways. Analysis of these fragments confirms the structure.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is highly probable. This results in a fragment ion [C₅H₈Cl]⁺. This fragment will exhibit a characteristic 3:1 isotopic pattern for chlorine at m/z 103 and 105 . This is a key diagnostic fragment.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond will produce a [C₅H₈Br]⁺ fragment. This will show the ~1:1 isotopic pattern for bromine at m/z 147 and 149 .

  • Loss of Chloromethyl Radical (•CH₂Cl): Fragmentation can occur at the C-C bond adjacent to the double bond, leading to the loss of the chloromethyl group. This would yield a [C₄H₅Br]⁺ fragment.

  • Hydrocarbon Fragments: A series of smaller hydrocarbon fragments (e.g., C₄H₅⁺, C₃H₃⁺) will also be present, typical for alkene fragmentation.[12]

Validated Experimental Protocol

This protocol is designed to be a self-validating system for the routine analysis of reaction mixtures containing this compound.

1. Sample Preparation:

  • Accurately dilute ~10 µL of the crude reaction mixture into 1.0 mL of dichloromethane (or another suitable solvent like ethyl acetate) in a 2 mL autosampler vial.
  • Cap the vial immediately to prevent evaporation of volatile components.
  • If the sample contains solid particulates, filter through a 0.45 µm PTFE syringe filter.

2. GC-MS Instrument Parameters:

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
MS System Agilent 5977B or equivalent Single Quadrupole
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp 250°C
Injection Vol. 1 µL
Injection Mode Split 50:1 (adjust based on concentration)
Oven Program 50°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Electron Ionization (EI) @ 70 eV
Acquisition Full Scan Mode
Scan Range m/z 35 - 350

3. Data Analysis:

  • Integrate the Total Ion Chromatogram (TIC) to determine retention times (RT) and relative peak areas (Area %).
  • For each peak of interest, extract the mass spectrum.
  • Confirm the presence of the molecular ion cluster (m/z 182, 184, 186).
  • Identify key fragment ions (m/z 103/105, 147/149) to confirm the structure.
  • Compare the retention times and spectra of different peaks to distinguish between isomers. Typically, the (E)-isomer will have a slightly different retention time than the (Z)-isomer.

Hypothetical Data Summary

The following table illustrates how to present the data for clear comparison of reaction products.

Peak IDRetention Time (min)Key m/z Fragments (Relative Abundance %)Tentative Identification
18.15182/184/186 (15/20/5), 103/105 (100/33), 147/149 (10/10)(Z)-4-Bromo-1-chloro-2-methyl-2-butene
28.32182/184/186 (18/24/6), 103/105 (100/32), 147/149 (12/11)This compound
39.54Example: m/z consistent with a substitution productSubstituted Product

References

  • Ranah Research. (2025). Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity. Available at: [Link]

  • Scion Instruments. (n.d.). The Analysis of Electronic Cigarette E-Liquids by GC-MS. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene. Available at: [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Available at: [Link]

  • ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes. Available at: [Link]

  • All 'Bout Chemistry. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of C-Br and C-Cl Bonds in Allylic Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel therapeutic agents, the judicious selection of starting materials and a profound understanding of their reactivity are paramount. Allylic halides are a cornerstone of synthetic chemistry, serving as versatile precursors for a myriad of molecular transformations. Their enhanced reactivity, a direct consequence of the neighboring π-system, makes them invaluable building blocks. However, a critical decision often faced by chemists is the choice between an allylic bromide and its corresponding chloride. This guide provides an in-depth, objective comparison of the reactivity of C-Br and C-Cl bonds within allylic systems, supported by fundamental principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Underlying Principles: A Tale of Two Halogens

The difference in reactivity between allylic bromides and chlorides is not arbitrary; it is governed by fundamental physicochemical properties of the carbon-halogen bond and the stability of the resulting halide anion.

Bond Strength and Polarizability: The Weaker Link Breaks Faster

The carbon-halogen bond strength is a primary determinant of reactivity. The C-Br bond is inherently weaker than the C-Cl bond. This is evidenced by their respective average bond dissociation energies (BDEs), which is the energy required to break the bond homolytically.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl339[1]
C-Br276[1]

The lower BDE of the C-Br bond means that less energy is required to cleave it, contributing to a faster reaction rate.[2] This difference in bond strength arises from the larger atomic size of bromine compared to chlorine. The valence electrons of bromine are further from the nucleus, resulting in a more diffuse orbital and consequently, a longer and weaker bond with carbon.[2][3]

Leaving Group Ability: The Stability of the Anion

In nucleophilic substitution reactions, the rate is also heavily influenced by the ability of the leaving group to depart and stabilize the negative charge it acquires. A good leaving group is a weak base.[4] When we compare the acidity of the conjugate acids, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[5] This implies that the bromide ion (Br⁻) is a weaker base and therefore a more stable anion than the chloride ion (Cl⁻).[5][6]

Several factors contribute to the superior leaving group ability of bromide:

  • Size and Polarizability: Bromide is larger and more polarizable than chloride.[6] This allows the negative charge to be dispersed over a larger volume, leading to greater stability.[5]

  • Solvation: In protic solvents, the larger bromide ion is less strongly solvated than the smaller, more charge-dense chloride ion. This weaker solvation shell means that less energy is required to remove the leaving group from the solvent cage and facilitate its departure.

The Allylic Advantage: Resonance Stabilization

The presence of a double bond adjacent to the carbon bearing the halogen dramatically enhances the reactivity of both allylic bromides and chlorides compared to their saturated counterparts.[7] This heightened reactivity is due to the stabilization of the transition state and any charged intermediates through resonance.[8][9][10]

SN2 Reactions: A Stabilized Transition State

In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon from the backside, proceeding through a trigonal bipyramidal transition state.[11] The adjacent π-system of the allyl group can overlap with the p-orbital of the reacting carbon in the transition state, delocalizing the electron density and lowering its energy. This stabilization of the transition state accelerates the reaction.

SN2_Transition_State

Figure 1: Sₙ2 reaction pathway for an allylic halide.

SN1 Reactions: A Resonance-Stabilized Carbocation

In a unimolecular nucleophilic substitution (SN1) reaction, the rate-determining step is the formation of a carbocation intermediate.[12] Allylic halides readily undergo SN1 reactions because the resulting allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms.[13][14]

SN1_Carbocation_Stabilization

Figure 2: Resonance stabilization of the allyl carbocation.

It is important to note that for allylic systems, the SN1 and SN2 pathways are often in competition, and the predominant mechanism can be influenced by factors such as the solvent, the nucleophile, and the substitution pattern of the allylic halide.[15]

Experimental Evidence: Putting Theory into Practice

The theoretical principles outlined above are well-supported by experimental observations. In general, allylic bromides react faster than allylic chlorides in nucleophilic substitution reactions.

A classic qualitative experiment to demonstrate this difference in reactivity is the Finkelstein reaction, where an alkyl halide is treated with a solution of sodium iodide in acetone.[4] Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[4] Therefore, the rate of reaction can be inferred by observing the time it takes for a precipitate of NaCl or NaBr to form.

Allylic HalideReaction with NaI in AcetoneObservationRelative Rate
Allyl ChlorideSN2Slow formation of NaCl precipitateSlower
Allyl BromideSN2Rapid formation of NaBr precipitateFaster

This simple yet elegant experiment provides clear evidence that the C-Br bond in an allylic system is more reactive towards nucleophilic substitution than the C-Cl bond.[7] A study on 6-chloromethyl-6-methylfulvene, an allylic halide, found that it reacts 30 times faster with potassium iodide in acetone than benzyl chloride does, highlighting the high reactivity of these systems.[16][17]

Experimental Protocol: A Comparative Kinetic Study of Allyl Chloride and Allyl Bromide

This protocol outlines a method to quantitatively compare the reactivity of allyl chloride and allyl bromide via a Finkelstein reaction, monitoring the formation of the sodium halide precipitate.

Objective

To determine the relative rates of reaction of allyl chloride and allyl bromide with sodium iodide in acetone.

Materials
  • Allyl chloride (Reagent grade)

  • Allyl bromide (Reagent grade)

  • Sodium iodide (Anhydrous)

  • Acetone (Anhydrous)

  • Test tubes and rack

  • Pipettes and bulbs

  • Stopwatch

Procedure
  • Preparation of the Reagent: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Ensure the sodium iodide is completely dissolved. This solution should be prepared fresh.

  • Reaction Setup: In two separate, dry test tubes, add 2 mL of the 0.1 M NaI in acetone solution. Label the test tubes "Allyl Chloride" and "Allyl Bromide".

  • Initiation of the Reaction:

    • To the "Allyl Chloride" test tube, add 5 drops of allyl chloride and immediately start the stopwatch.

    • Simultaneously, or in a separate timed experiment, add 5 drops of allyl bromide to the "Allyl Bromide" test tube and start a separate stopwatch.

  • Observation: Observe both test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Record the time at which the first sign of turbidity appears in each tube.

  • Data Analysis: Compare the time taken for a precipitate to form in each reaction. A shorter time indicates a faster reaction rate.

Expected Outcome

The test tube containing allyl bromide is expected to show the formation of a sodium bromide precipitate significantly faster than the formation of a sodium chloride precipitate in the tube with allyl chloride. This directly demonstrates the higher reactivity of the allylic C-Br bond.[7]

Experimental_Workflow

Figure 3: Experimental workflow for comparing the reactivity of allylic halides.

Conclusion and Practical Implications

Both theoretical considerations and experimental evidence unequivocally demonstrate that the C-Br bond in allylic systems is more reactive than the C-Cl bond. This is primarily due to the lower bond dissociation energy of the C-Br bond and the superior leaving group ability of the bromide ion.

For researchers and professionals in drug development and chemical synthesis, this has significant practical implications:

  • Reaction Rate: When a faster reaction is desired, an allylic bromide is generally the substrate of choice.

  • Reaction Conditions: Milder reaction conditions can often be employed with allylic bromides, which can be advantageous when working with sensitive functional groups.

  • Cost and Availability: Allyl chlorides are often less expensive and more readily available than their bromide counterparts. Therefore, for large-scale syntheses where reaction time is less critical, the chloride may be a more economical option.

  • Selectivity: In molecules with multiple halogen atoms, the greater reactivity of a C-Br bond can be exploited for selective transformations.

Ultimately, the choice between an allylic bromide and an allylic chloride will depend on the specific requirements of the synthesis, balancing the need for reactivity with considerations of cost, availability, and the stability of the overall molecule. A thorough understanding of the principles outlined in this guide will enable the synthetic chemist to make a rational and effective choice, paving the way for more efficient and successful synthetic outcomes.

References

  • ACS Publications. (2022, June 24). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC. [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. r/Mcat. [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • ACS Publications. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. (2019, October 7). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2017, February 16). Molecular Orbitals of The Allyl Cation, Allyl Radical, and Allyl Anion. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • Quora. (2017, March 17). Why do allyl halides have a high reactivity?[Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • Wikipedia. (n.d.). Bond-dissociation energy. [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]

  • Chemistry Stack Exchange. (2015, April 4). Why do Allylic Halides prefer SN2 reaction over SN1?[Link]

  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. [Link]

  • Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group?[Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • ACS Publications. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

  • Reddit. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? r/chemhelp. [Link]

  • Filo. (n.d.). Explain the reactivity and relative strength of C–halogen bonds in the fo..[Link]

  • Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. [Link]

  • Moodle@Units. (n.d.). Alkyl Halides. [Link]

  • University of Calgary. (n.d.). Ch 10: Allylic systems. [Link]

  • Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry. [Link]

  • YouTube. (2022, August 15). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. [Link]

  • Reddit. (2023, February 14). Why is allyl bromide more reactive than allyl chloride? r/AskChemistry. [Link]

  • Chemistry LibreTexts. (n.d.). Bond Energies. [Link]

  • Chemistry LibreTexts. (2022, April 30). 1.4: Bond Polarity and Bond Strength. [Link]

  • Wikipedia. (n.d.). Leaving group. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of (E) and (Z) Isomers of Halogenated Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Halogenated alkenes, prevalent motifs in pharmaceuticals and functional materials, often exist as (E) and (Z) isomers, which can exhibit distinct physical, chemical, and biological properties.[1] This guide provides an in-depth comparison of spectroscopic techniques for unequivocally differentiating these isomers, grounded in experimental data and established methodologies.

The Foundation: Understanding (E) and (Z) Isomerism

Restricted rotation around a carbon-carbon double bond gives rise to stereoisomerism, specifically geometric isomerism.[2] When the substituents on the alkene carbons are different, we use the Cahn-Ingold-Prelog (CIP) priority rules to assign the configuration as either (E) (entgegen, German for opposite) or (Z) (zusammen, German for together).[3][4] This distinction is not merely academic; the spatial arrangement of atoms can profoundly influence a molecule's interaction with biological targets and its overall physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and commonly employed technique for the structural elucidation of (E) and (Z) isomers of halogenated alkenes. The key parameters for differentiation are vicinal coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Causality Behind Experimental Choices in NMR

The magnitude of the through-bond coupling between two vicinal protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] In (E) isomers, the trans-protons have a dihedral angle of approximately 180°, resulting in a large coupling constant. Conversely, in (Z) isomers, the cis-protons have a dihedral angle of about 0°, leading to a smaller coupling constant. The NOE, a through-space phenomenon, provides direct evidence of the spatial proximity of protons. An enhancement in the signal of one proton upon irradiation of another indicates they are close in space (typically < 5 Å), a key feature for distinguishing between isomers.[6]

Comparative Data: ¹H NMR Coupling Constants
Isomer ConfigurationTypical ³JHH (Hz)
(E) - trans12 - 18
(Z) - cis6 - 12
Table 1: Typical vicinal proton-proton coupling constants for (E) and (Z) alkenes.[3]

For halogenated alkenes, these ranges are generally consistent. For example, in the case of 1,2-dibromoethene, the (E) isomer exhibits a ³JHH of approximately 12.3 Hz, while the (Z) isomer shows a coupling constant of around 5.4 Hz.[7]

Experimental Protocol: ¹H NMR and NOESY

Sample Preparation:

  • Dissolve 5-10 mg of the halogenated alkene isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Optimize spectral parameters such as sweep width, acquisition time, and relaxation delay to ensure good resolution and signal-to-noise.

  • Carefully process the spectrum, including phasing and baseline correction.

  • Measure the coupling constants of the vinylic protons. A larger coupling constant is indicative of the (E) isomer, while a smaller one suggests the (Z) isomer.

NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

  • For unambiguous assignment, perform a 2D NOESY or a 1D selective NOESY experiment.[8]

  • In a 2D NOESY experiment, cross-peaks will be observed between protons that are close in space. For a (Z) isomer, a cross-peak between the two vinylic protons will be present, whereas for an (E) isomer, this cross-peak will be absent or very weak.[9]

  • In a 1D selective NOESY experiment, irradiate one of the vinylic protons. An enhancement of the other vinylic proton signal confirms a (Z) configuration.[10][11]

NOESY_Experiment cluster_Z_Isomer (Z)-Isomer cluster_E_Isomer (E)-Isomer Z_H1 Vinylic Proton 1 Z_H2 Vinylic Proton 2 Z_H1->Z_H2 NOE correlation (close in space) Detection Detect Signal Enhancement Z_H2->Detection Signal Enhanced E_H1 Vinylic Proton 1 E_H2 Vinylic Proton 2 E_H2->Detection No Enhancement Irradiation Irradiate Vinylic Proton 1 Irradiation->Z_H1 Irradiation->E_H1

Caption: NOESY experiment for distinguishing (E) and (Z) isomers.

Infrared (IR) Spectroscopy: A Tale of Two Bends

While not as definitive as NMR, IR spectroscopy can be a rapid and valuable tool for differentiating (E) and (Z) isomers of halogenated alkenes, primarily by examining the out-of-plane C-H bending vibrations.

Causality Behind Spectral Differences in IR

The symmetry of a molecule dictates which vibrational modes are IR-active. The (E) isomer of a 1,2-disubstituted halogenated alkene, possessing a center of symmetry (C₂ₕ point group), will have a C=C stretching vibration that is IR-inactive or very weak due to the lack of a change in dipole moment during the vibration.[7] In contrast, the (Z) isomer (C₂ᵥ point group) lacks this center of symmetry, resulting in an IR-active C=C stretch.[7] More reliably, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern around the double bond.

Comparative Data: IR Absorption Frequencies
Vibrational Mode(E) - trans (cm⁻¹)(Z) - cis (cm⁻¹)
C-H out-of-plane bend~965 - 980 (strong)~675 - 725 (strong)
C=C stretchInactive or weak~1630 - 1660 (variable)
Table 2: Characteristic IR absorption frequencies for (E) and (Z) 1,2-disubstituted alkenes.[10][12]

For instance, trans-1,2-dichloroethene shows a strong absorption band around 900 cm⁻¹, while cis-1,2-dichloroethene has a characteristic band near 700 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

  • For liquid samples, a single drop is sufficient. For solid samples, ensure good contact with the ATR crystal.

  • ATR-FTIR is particularly advantageous for liquid samples as it requires minimal sample preparation and is not significantly affected by the strong IR absorption of water.[13][14]

Data Acquisition:

  • Obtain a background spectrum of the clean, empty ATR crystal.

  • Place the sample on the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum.

  • Analyze the spectrum for the characteristic C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ region to determine the isomeric configuration.[5]

IR_Spectroscopy cluster_Analysis Spectral Analysis IR_Source IR Source Sample Halogenated Alkene Isomer (on ATR Crystal) IR_Source->Sample Detector Detector Sample->Detector Spectrum IR Spectrum Detector->Spectrum E_isomer (E)-Isomer ~965-980 cm⁻¹ Spectrum->E_isomer Strong C-H bend Z_isomer (Z)-Isomer ~675-725 cm⁻¹ Spectrum->Z_isomer Strong C-H bend

Caption: Workflow for IR spectroscopic analysis of (E)/(Z) isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Subtle but Significant Shifts

UV-Vis spectroscopy is generally less informative for distinguishing (E) and (Z) isomers of simple halogenated alkenes unless a chromophore is present. The differences in absorption maxima (λ_max) are often subtle.

Causality Behind UV-Vis Differences

The λ_max in a UV-Vis spectrum corresponds to the energy required for an electronic transition, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[15] (E) and (Z) isomers have different spatial arrangements, which can lead to slight differences in their molecular orbital energies and, consequently, their λ_max values. Generally, the more planar and extended conjugated system of the (E) isomer can lead to a slightly longer λ_max (a bathochromic or red shift) compared to the more sterically hindered (Z) isomer.

Comparative Data: UV-Vis Absorption Maxima

For simple, non-conjugated halogenated alkenes, the differences are minimal. However, for systems with extended conjugation, such as styryl halides, the differences become more pronounced.

Compound(E) Isomer λ_max (nm)(Z) Isomer λ_max (nm)
1,2-Dichloroethene~194~190
Stilbene (reference)295280
Table 3: Approximate UV-Vis absorption maxima for (E) and (Z) isomers.
Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the halogenated alkene in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 for the most accurate measurements.[16]

  • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

Data Acquisition:

  • Record a baseline spectrum with the solvent-filled cuvette.

  • Record the spectrum of the sample solution.

  • Identify the λ_max and compare the values for the two isomers.

Mass Spectrometry (MS): Fragmentation Patterns as Fingerprints

While the molecular ions of (E) and (Z) isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon electron ionization (EI) can sometimes differ, although often subtly.

Causality Behind Fragmentation Differences

The fragmentation of a molecular ion is governed by the stability of the resulting fragment ions and neutral species. The different stereochemistry of (E) and (Z) isomers can influence the pathways of fragmentation, leading to variations in the relative abundances of certain fragment ions. However, for many simple halogenated alkenes, the energy of electron ionization is high enough to cause isomerization before fragmentation, leading to very similar mass spectra.[17]

Comparative Data: Mass Spectrometry

For many simple halogenated alkenes like 1,2-dichloroethene and 1,2-dibromoethene, the mass spectra of the (E) and (Z) isomers are very similar, making differentiation by this method alone challenging.[2][4] The characteristic isotopic patterns of halogens (e.g., the M, M+2, M+4 pattern for two chlorine or bromine atoms) will be present in both isomers.[1][18]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For volatile liquid samples, direct injection or a gas chromatography (GC) inlet can be used. GC-MS is particularly useful for separating the isomers before they enter the mass spectrometer.

  • For less volatile samples, a direct insertion probe may be employed.

Data Acquisition:

  • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

  • Carefully compare the relative abundances of the fragment ions in the spectra of the two isomers. Look for any consistent and reproducible differences in the fragmentation patterns.

Conclusion

The differentiation of (E) and (Z) isomers of halogenated alkenes is a critical task in chemical and pharmaceutical research. While several spectroscopic techniques can provide valuable information, NMR spectroscopy, particularly the use of vicinal coupling constants and NOE experiments, remains the gold standard for unambiguous assignment. IR spectroscopy offers a rapid and often conclusive method based on characteristic out-of-plane C-H bending vibrations. UV-Vis spectroscopy and Mass Spectrometry can provide supporting evidence, especially in conjugated systems or when coupled with a separation technique like GC, but are generally less reliable as standalone methods for distinguishing these isomers. A multi-technique approach, leveraging the strengths of each method, will always provide the most robust and defensible structural elucidation.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Ethylene, 1,2-dichloro-, (E)-. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, November 28). 1,2-Dichloroethylene. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Pintado-Herrera, M. G., González-Mazo, E., & Lara-Martín, P. A. (2016). Sample preparation for the analysis of volatile organic compounds in air and water matrices. TrAC Trends in Analytical Chemistry, 85, 10-24.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). 1,2-Dibromoethylene. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-12.
  • ResearchGate. (n.d.). Calculated UV-Vis spectra of E/Z-5. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Hu, W. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of the three derivatives in the E and Z forms in n-hexane solution. Retrieved January 23, 2026, from [Link]

  • Clark, J. (2021). mass spectra - fragmentation patterns. Chemguide. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved January 23, 2026, from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved January 23, 2026, from [Link]

  • AIP Publishing. (2009). Photodissociation of the geometric isomers of 1,2-dibromoethylene. The Journal of Chemical Physics, 131(15), 154309.
  • Uhde, E., & Salthammer, T. (2007). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Analytical and Bioanalytical Chemistry, 387(3), 935-946.
  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(39), 24848-24853.
  • University of São Paulo. (n.d.). Electronic Excitation by UV/Vis Spectroscopy. Retrieved January 23, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved January 23, 2026, from [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 23, 2026, from [Link]

  • CF NMR CEITEC. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Retrieved January 23, 2026, from [Link]

  • Agilent. (2013). Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved January 23, 2026, from [Link]

  • WIT Press. (1995). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. Retrieved January 23, 2026, from [Link]

  • Pearson. (n.d.). Two isomers of 1,2-dichloroethene are known. One has a dipole moment of 2.4 D. Retrieved January 23, 2026, from [Link]

  • PubMed. (2018). Improved ATR-FTIR Detection of Hydrocarbons in Water With Semi-Crystalline Polyolefin Coatings on ATR Elements. Sensors (Basel), 18(11), 3848.
  • analyzetest.com. (2021, March 11). A to Z of UV-Vis spectroscopy interpretation. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, December 19). Fragmentation (mass spectrometry). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • YouTube. (2022, March 20). Stereochemistry | How to read NOESY spectrum?. Retrieved January 23, 2026, from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP002342. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021, June 20). Fragmentation Pattern of Hydrocarbons in Mass Spectroscopy #alkanes #alkenes #alkynes. Retrieved January 23, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Mass spectra of dihalogenocycloalkanes. J. Chem. Soc. B, 153-157.
  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis and Validation of Stereoisomerically Pure E-1-Chloro-2-bromoethene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The stereoisomeric purity of haloalkenes is a critical parameter in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules where precise stereochemistry dictates biological activity. This guide provides an in-depth technical comparison of synthetic pathways to obtain stereoisomerically pure E-1-chloro-2-bromoethene. We will delve into the mechanistic underpinnings of various synthetic strategies, present comparative performance data, and provide detailed, validated protocols for both synthesis and stereoisomeric purity assessment.

Introduction: The Significance of Stereoisomerically Pure E-Haloalkenes

Vinyl halides are versatile building blocks in organic chemistry, serving as precursors in a multitude of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The E and Z isomers of a given vinyl halide can exhibit profoundly different reactivity and lead to stereochemically distinct products. Consequently, the ability to selectively synthesize one isomer over the other is of paramount importance. E-1-chloro-2-bromoethene, with its distinct chloro and bromo substituents, offers differential reactivity at two sites, making it a valuable synthon for sequential and site-selective cross-coupling reactions.

Comparative Analysis of Synthetic Pathways

The synthesis of stereoisomerically pure E-1-chloro-2-bromoethene can be approached through several methodologies. The choice of pathway often depends on factors such as substrate availability, desired scale, and tolerance of functional groups. Here, we compare two primary strategies: the hydrohalogenation of a haloalkyne and the halogenation of a vinylmetal species.

Pathway 1: Anti-Markovnikov Hydrobromination of Chloroacetylene

The addition of hydrogen bromide (HBr) to an alkyne can proceed via either a Markovnikov or an anti-Markovnikov pathway, depending on the reaction conditions.[1] For the synthesis of E-1-chloro-2-bromoethene, the anti-Markovnikov addition of HBr to chloroacetylene is the desired route. This is typically achieved through a free-radical mechanism, often initiated by peroxides or UV light.[2]

Mechanism: The reaction proceeds through a radical chain mechanism.[2][3] The key step that determines the stereochemistry is the anti-addition of the bromine radical and the hydrogen atom across the triple bond. This stereochemical outcome is a result of the radical intermediate's geometry and the steric approach of the hydrogen donor.

Causality of Experimental Choices: The use of a radical initiator is crucial to favor the anti-Markovnikov addition over the competing ionic Markovnikov addition. Non-polar solvents are often employed to enhance the efficiency of the radical pathway. The temperature and concentration of reactants must be carefully controlled to minimize side reactions, such as polymerization or the formation of di-addition products.

Pathway 2: Halogenation of a Vinylcopper Reagent

This approach involves the generation of a vinylcopper intermediate from a suitable precursor, followed by quenching with an electrophilic bromine source. This method offers excellent control over stereochemistry, as the configuration of the vinylcopper species is generally retained in the final product.

Mechanism: The synthesis begins with the hydrocupration of chloroacetylene. The resulting vinylcopper species is then treated with a brominating agent, such as N-bromosuccinimide (NBS), to afford the desired E-1-chloro-2-bromoethene. The stereoselectivity is dictated by the syn-addition of the copper hydride to the alkyne and the subsequent retention of configuration during bromination.

Causality of Experimental Choices: The choice of copper source and hydride donor is critical for efficient and stereoselective hydrocupration. The reaction is typically carried out at low temperatures to ensure the stability of the organocopper intermediate. The selection of the brominating agent can also influence the yield and purity of the product.

Performance Comparison
Synthetic PathwayTypical Yield (%)E/Z SelectivityKey AdvantagesKey Disadvantages
Anti-Markovnikov Hydrobromination 60-75%>95:5Utilizes readily available starting materials.Requires careful control of radical reaction conditions; potential for side products.
Halogenation of Vinylcopper Reagent 75-90%>99:1High stereoselectivity and yield.Requires the preparation of an organometallic reagent; may have limited functional group tolerance.

Validation of Stereoisomeric Purity: A Self-Validating System

The confirmation of the stereoisomeric purity of the synthesized E-1-chloro-2-bromoethene is a critical step. A combination of spectroscopic and chromatographic techniques provides a robust and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between E and Z isomers of vinyl halides. The key parameter is the vicinal coupling constant (³JHH) between the two vinylic protons. For 1,2-disubstituted alkenes, the coupling constant for trans protons (E isomer) is significantly larger than for cis protons (Z isomer).[4]

  • E-isomer: Expected ³JHH ≈ 12-18 Hz

  • Z-isomer: Expected ³JHH ≈ 6-12 Hz

¹³C NMR spectroscopy can also be used to confirm the structure. The chemical shifts of the vinylic carbons are influenced by the electronegativity of the attached halogens.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for determining the isomeric ratio and assessing the overall purity of the product. The E and Z isomers will typically have slightly different retention times on a suitable GC column, allowing for their separation and quantification. The mass spectrum will confirm the molecular weight and fragmentation pattern of the 1-chloro-2-bromoethene isomers.

Experimental Protocols

Protocol 1: Synthesis of E-1-Chloro-2-bromoethene via Anti-Markovnikov Hydrobromination

Materials:

  • Chloroacetylene (generated in situ or as a solution)

  • Hydrogen bromide (gas or solution in acetic acid)

  • Benzoyl peroxide (radical initiator)

  • Anhydrous diethyl ether (solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, gas inlet tube, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of chloroacetylene in anhydrous diethyl ether.

  • Add a catalytic amount of benzoyl peroxide to the reaction flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise via the dropping funnel while stirring vigorously.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by pouring the mixture into a cold 5% sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure E-1-chloro-2-bromoethene.[6][7]

Protocol 2: Validation of Stereoisomeric Purity by ¹H NMR

Procedure:

  • Prepare a sample of the synthesized 1-chloro-2-bromoethene (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Analyze the vinylic region of the spectrum (typically δ 6.0-7.0 ppm).

  • Identify the two doublets corresponding to the vinylic protons of the E and Z isomers.

  • Measure the coupling constant (³JHH) for each doublet. A coupling constant in the range of 12-18 Hz confirms the E configuration.

  • Integrate the signals corresponding to the E and Z isomers to determine the isomeric ratio.

Protocol 3: Isomer Separation and Purity Analysis by GC-MS

Procedure:

  • Prepare a dilute solution of the 1-chloro-2-bromoethene sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Inject the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Develop a temperature program that allows for the separation of the E and Z isomers.

  • Identify the peaks corresponding to the two isomers based on their retention times.

  • Confirm the identity of each peak by analyzing the corresponding mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for 1-chloro-2-bromoethene.

  • Calculate the isomeric ratio by integrating the peak areas of the E and Z isomers.

Visualization of Workflows

Synthesis Pathways

Synthesis_Pathways cluster_0 Pathway 1: Anti-Markovnikov Hydrobromination cluster_1 Pathway 2: Halogenation of Vinylcopper Chloroacetylene Chloroacetylene E-Chlorobromide_1 E-1-Chloro-2-bromoethene Chloroacetylene->E-Chlorobromide_1  + HBr, anti-addition Radical_Initiator Radical_Initiator Radical_Initiator->E-Chlorobromide_1 HBr HBr Chloroacetylene_2 Chloroacetylene Vinylcopper Vinylcopper Intermediate Chloroacetylene_2->Vinylcopper Hydrocupration E-Chlorobromide_2 E-1-Chloro-2-bromoethene Vinylcopper->E-Chlorobromide_2  + NBS NBS N-Bromosuccinimide

Caption: Comparative synthetic pathways to E-1-chloro-2-bromoethene.

Validation Workflow

Validation_Workflow Crude_Product Crude Synthetic Product Purification Purification (Fractional Distillation) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR_Analysis ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR_Analysis Structure & E/Z Ratio GCMS_Analysis GC-MS Analysis Pure_Product->GCMS_Analysis Purity & Isomer Separation Purity_Confirmation Stereoisomeric Purity Confirmed (>99% E-isomer) NMR_Analysis->Purity_Confirmation GCMS_Analysis->Purity_Confirmation

Caption: Workflow for the validation of stereoisomeric purity.

Conclusion

The synthesis of stereoisomerically pure E-1-chloro-2-bromoethene is achievable through multiple synthetic routes. The choice between anti-Markovnikov hydrobromination of chloroacetylene and the halogenation of a vinylcopper reagent will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and desired stereochemical purity. For the highest stereoselectivity, the vinylcopper route is generally preferred. Rigorous validation of the stereoisomeric purity using a combination of ¹H NMR spectroscopy and GC-MS is essential to ensure the quality of the final product for its intended application. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and validate this important synthetic building block.

References

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Google Patents. (n.d.). DE1518677B - Process for the production of 1-chloro-2-bromoethane.
  • Master Organic Chemistry. (2025, July 7). Addition of HBr to Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

  • Raja, M., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • U.S. Food and Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (2006, August). Predicting experimental yields as an index to rank synthesis routes: application for Diels–Alder reactions. Retrieved from [Link]

  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-Chloroethane. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 10). Anti-Markovnikov Addition of HBr to Alkenes [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of Acetaldehyde, Ethylene Oxide, 2-Chloroethanol, Ethylene Glycol, 1,4-Dioxane & Diethylene Glycol in PEG 3350 by using dynamic headspace GC-MS/MS. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkynes + HBr (radical). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Retrieved from [Link]

  • SATYAPSINGH. (n.d.). Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 15). 3: Fractional Distillation. Retrieved from [Link]

  • Dr. K. Cossey. (2023, January 31). Anti-Markovnikov Addition of HBr to Alkenes – another Radical Reaction [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Free radical addition of HBr to an alkene (peroxide effect) [Video]. Retrieved from [Link]

  • Organic Chemistry Explained. (2018, March 19). 28.01 Radical Hydrohalogenation of Alkynes [Video]. YouTube. Retrieved from [Link]

  • Caribbean Toots. (2020, October 12). CSEC Chemistry: Separating the Components of Mixtures [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Pre-Medical, Pre-Dental, and Pre-Pharmacy Course. (n.d.). 3: 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling C5H8BrCl: A Comparative Analysis of Palladium and Nickel Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise formation of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis.[1][2] Cross-coupling reactions have emerged as indispensable tools for this purpose, enabling the construction of complex molecular architectures from simpler precursors.[3][4][5] This guide provides an in-depth comparison of two of the most prominent catalysts in this field—palladium and nickel—specifically for the cross-coupling of a dihaloalkene substrate, represented as C5H8BrCl.

The challenge presented by a substrate like C5H8BrCl lies in achieving selective functionalization. The molecule contains two distinct carbon-halogen bonds: a more reactive carbon-bromine (C-Br) bond and a less reactive carbon-chlorine (C-Cl) bond.[6] The choice of catalyst is therefore paramount, not only for reaction efficiency but also for directing the reaction to the desired site. This guide will delve into the mechanistic nuances, performance metrics, and practical considerations for selecting the optimal catalytic system, grounded in experimental evidence and field-proven insights.

Mechanistic Foundations: The Core Differences Between Palladium and Nickel

While both palladium and nickel are transition metals capable of catalyzing cross-coupling reactions, their fundamental electronic properties and resulting reactivity profiles differ significantly.[7][8]

Palladium: The Established Workhorse

Palladium complexes are the most common and well-studied catalysts for cross-coupling, a fact recognized by the 2010 Nobel Prize in Chemistry.[9] Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Stille couplings, typically proceed through a well-defined Pd(0)/Pd(II) catalytic cycle.[1][9][10][11]

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., C5H8BrCl), forming a Pd(II) intermediate.[1][9] This step is generally the rate-determining step, and its efficiency follows the trend of C-I > C-Br > C-Cl bond reactivity.

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the Pd(II) complex, displacing the halide.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][10]

Nickel: The Versatile and Economical Challenger

Nickel, being more earth-abundant and significantly cheaper than palladium, presents a sustainable and cost-effective alternative.[12][13][14] Its catalytic behavior is often more complex and can involve multiple oxidation states and mechanistic pathways.[8][15]

Key distinctions of nickel catalysis include:

  • Enhanced Oxidative Addition: Nickel has a lower electronegativity and reduction potential compared to palladium, which facilitates the oxidative addition step.[16] This allows nickel catalysts to activate more robust bonds, including the typically unreactive C-Cl bond.

  • Diverse Mechanistic Pathways: Nickel catalysis is not strictly confined to the Ni(0)/Ni(II) cycle. It can involve Ni(I)/Ni(III) cycles and radical intermediates, particularly when using nitrogen-based ligands.[15][17] This opens up unique reactivity patterns, such as cross-electrophile couplings where two different electrophiles are coupled under reducing conditions.[15][18]

  • Different Ligand Effects: While phosphine ligands are common for both metals, nickel systems often employ nitrogen-based ligands (like bipyridines) which can promote different reaction pathways.[15]

Performance Comparison: Palladium vs. Nickel for Dihaloalkene Coupling

The choice between palladium and nickel for the cross-coupling of C5H8BrCl depends on the desired outcome, particularly regarding selectivity and cost.

Performance MetricPalladium CatalystsNickel CatalystsRationale & Causality
Chemoselectivity High for C-Br over C-Cl. Variable; can activate C-Cl. Palladium's oxidative addition rate is significantly faster for C-Br than C-Cl, allowing for selective mono-functionalization under controlled conditions.[19] Nickel's higher reactivity can lead to a mixture of mono- and di-coupled products unless carefully controlled, but also enables subsequent coupling at the C-Cl site if desired.[16]
Catalyst Loading Typically low (0.1 - 2 mol%).Often requires higher loading (1 - 10 mol%).Palladium catalysts are generally more active and stable, allowing for lower concentrations.[8] The lower cost of nickel can make higher loadings economically viable.[13]
Reaction Conditions Generally mild (Room Temp to 80 °C).Can range from mild to harsh depending on the bond being activated.The well-optimized nature of palladium catalysis often allows for milder conditions. Nickel-catalyzed activation of C-Cl bonds may require higher temperatures.
Functional Group Tolerance Excellent and well-documented.[1]Good, but can be more sensitive to certain groups due to radical pathways.The prevalence of two-electron processes in palladium catalysis makes it highly predictable and tolerant.[13] Nickel's potential for single-electron transfer (radical) mechanisms can sometimes lead to side reactions with sensitive functional groups.[15]
Cost & Sustainability High cost, low abundance.Low cost, earth-abundant.[12][13]Palladium is a precious metal, making it a significant cost driver in large-scale synthesis.[13] Nickel is a more sustainable and economical choice.[12][14]

Visualizing the Catalytic Cycles and Workflow

Diagrams are essential for conceptualizing the complex processes involved in catalysis.

Palladium_Catalytic_Cycle cluster_cycle Palladium(0)/Palladium(II) Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Ox_Add Oxidative Addition (C-Br activation) Pd(0)L2->Ox_Add + R-Br Pd(II)_Intermediate R-Pd(II)(Br)L₂ Ox_Add->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation + R'-M Pd(II)_Diorgano R-Pd(II)(R')L₂ Transmetalation->Pd(II)_Diorgano - M-Br Red_Elim Reductive Elimination Pd(II)_Diorgano->Red_Elim Red_Elim->Pd(0)L2 + R-R'

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Nickel_Catalytic_Cycle cluster_cycle Potential Nickel(I)/Nickel(III) Cycle cluster_entry Catalyst Entry Ni(I)X Ni(I)X Ox_Add Oxidative Addition Ni(I)X->Ox_Add + R-X Ni(III)_Intermediate R-Ni(III)(X)(R') Ox_Add->Ni(III)_Intermediate + R' source Red_Elim Reductive Elimination Ni(III)_Intermediate->Red_Elim Ni(I)X_Regen Ni(I)X Red_Elim->Ni(I)X_Regen + R-R' Ni(0) Ni(0) Ni(0)->Ni(I)X SET with R-X or Comproportionation Ni(II) Ni(II) Precursor Ni(II)->Ni(I)X Reduction

Caption: A possible Ni(I)/Ni(III) pathway, highlighting nickel's diverse mechanisms.

Experimental_Workflow start Start setup Assemble Glassware (Flame-dry under vacuum) start->setup inert Establish Inert Atmosphere (Backfill with N₂ or Ar) setup->inert reagents Add Substrate (C₅H₈BrCl), Catalyst, Ligand, & Base inert->reagents degas Add Degassed Solvent & Nucleophile reagents->degas reaction Heat to Reaction Temp (e.g., 60-80 °C) & Stir degas->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor quench Cool to RT & Quench (e.g., add water) monitor->quench extract Perform Aqueous Workup (Extraction with organic solvent) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Standard experimental workflow for a cross-coupling reaction.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for achieving selective mono-arylation of a dihaloalkene at the C-Br position.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol leverages the high chemoselectivity of palladium to target the C-Br bond. The use of a mild base like potassium carbonate (K₂CO₃) is typical.

  • System: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents:

    • Dihaloalkene (C5H8BrCl): 1.0 mmol, 1.0 equiv.

    • Arylboronic acid: 1.2 mmol, 1.2 equiv.

    • Palladium(II) acetate [Pd(OAc)₂]: 0.01 mmol, 1 mol%.

    • SPhos (ligand): 0.02 mmol, 2 mol%.

    • Potassium Carbonate (K₂CO₃), finely ground: 3.0 mmol, 3.0 equiv.

    • Solvent: Toluene/Water (e.g., 5:1 mixture, 6 mL), degassed for 30 minutes.

  • Procedure:

    • To the reaction flask, add the dihaloalkene, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate the flask and backfill with nitrogen three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting dihaloalkene is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and quench with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the mono-coupled product.[11][20]

Protocol 2: Nickel-Catalyzed Negishi Coupling

This protocol uses an organozinc reagent, which is often more reactive than its organoboron counterpart. The choice of a nickel catalyst allows for potentially milder conditions or the activation of more challenging substrates.[21][22][23]

  • System: A flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere. Organozinc reagents are highly air and moisture sensitive.[23]

  • Reagents:

    • Dihaloalkene (C5H8BrCl): 1.0 mmol, 1.0 equiv.

    • Arylzinc chloride (0.5 M in THF): 2.4 mL, 1.2 mmol, 1.2 equiv.

    • Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)]: 0.05 mmol, 5 mol%.

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp, ligand): 0.05 mmol, 5 mol%.

    • Solvent: Anhydrous Tetrahydrofuran (THF), 5 mL.

  • Procedure:

    • To the Schlenk flask, add NiCl₂(dme) and the dtbbp ligand under argon.

    • Add 2 mL of anhydrous THF and stir for 10 minutes.

    • Add the dihaloalkene to the flask.

    • Slowly add the arylzinc chloride solution dropwise at room temperature.

    • Stir the reaction at room temperature or gently heat to 50 °C if necessary.

    • Monitor the reaction by TLC or GC-MS (quenching a small aliquot with saturated NH₄Cl for analysis).

    • Upon completion (typically 2-8 hours), cool to 0 °C and slowly quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Expert Recommendations

The choice between palladium and nickel for the cross-coupling of C5H8BrCl is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

  • For Selective Mono-functionalization at the C-Br position: Palladium is the more reliable and predictable choice. Its well-understood mechanism and the significant reactivity difference between C-Br and C-Cl bonds allow for high chemoselectivity with minimal over-reaction.[19][24] It is the recommended starting point for developing a robust and scalable synthesis of the mono-coupled product.

  • For Cost-Effective Synthesis or C-Cl Bond Activation: Nickel is an excellent alternative.[12][25] While achieving high selectivity for mono-bromination might require more careful optimization of ligands and conditions, its low cost is a major advantage. Furthermore, if the goal is to perform a subsequent reaction at the C-Cl position, a nickel-based system is often the only viable option.[26]

Ultimately, the development of an optimal process requires a thorough understanding of the mechanistic underpinnings of each catalyst. By leveraging the distinct reactivity profiles of palladium and nickel, researchers can unlock a powerful and versatile toolkit for the synthesis of complex molecules.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06). Available from: [Link]

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions - OAE Publishing Inc. Available from: [Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions | Semantic Scholar. (2019-12-01). Available from: [Link]

  • Why is nickel a greener catalyst than palladium? : r/chemhelp - Reddit. (2020-11-04). Available from: [Link]

  • Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC - PubMed Central. (2025-04-03). Available from: [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - ACS Publications. (2020-09-10). Available from: [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025-08-06). Available from: [Link]

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions | Request PDF. (2025-08-06). Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides - PMC. Available from: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage. (2025-10-09). Available from: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020-07-01). Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025-01-22). Available from: [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011-07-25). Available from: [Link]

  • Negishi Coupling - Organic Chemistry Portal. Available from: [Link]

  • Recent Developments in Nickel-Catalyzed Intermolecular Dicarbofunctionalization of Alkenes - ResearchGate. (2020-03-04). Available from: [Link]

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions - ACS Publications. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. Available from: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Available from: [Link]

  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions - eScholarship. Available from: [Link]

  • A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC - NIH. (2011-03-30). Available from: [Link]

  • Nickel catalysis: Insights for catalyst selection - InCatT. (2022-12-06). Available from: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ResearchGate. (2025-10-27). Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available from: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate - Organic Syntheses. (2022-09-16). Available from: [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024-04-16). Available from: [Link]

  • ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N - White Rose Research Online. (2021-06-21). Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available from: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • (PDF) A Study of Palladium-Nickel Catalyst for Direct Synthesis of Hydrogen Peroxide: A DFT Approach - ResearchGate. (2025-08-04). Available from: [Link]

  • Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations - Princeton Dataspace. Available from: [Link]

  • Cross-coupling reaction - Wikipedia. Available from: [Link]

  • Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87) - YouTube. (2022-03-18). Available from: [Link]

  • The Negishi Cross-Coupling Reaction. Available from: [Link]

  • Transition-Metal-Catalyzed C–C Bond Formation from C–C Activation | Accounts of Chemical Research - ACS Publications. (2023-10-26). Available from: [Link]

  • C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions - PubMed Central. (2024-09-18). Available from: [Link]

  • Negishi Coupling - NROChemistry. Available from: [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... - Homework.Study.com. Available from: [Link]

Sources

Probing the Mechanistic Landscape of (E)-4-Bromo-1-chloro-2-methyl-2-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the experimental evidence surrounding the reaction mechanisms of (E)-4-Bromo-1-chloro-2-methyl-2-butene, a versatile C5 building block in organic synthesis. By examining its reactivity in comparison to other allylic halides, we aim to equip researchers with the foundational knowledge to predict and control reaction outcomes, thereby accelerating drug discovery and development programs.

Introduction: The Strategic Importance of a Differentiated Allylic Halide

This compound is a halogenated alkene with the molecular formula C₅H₈BrCl.[1][2][3] Its utility in synthetic organic chemistry stems from the presence of two distinct reactive centers: a primary allylic chloride and a vinylic bromide.[1][4] This structural arrangement allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules. The (E)-configuration of the double bond further adds to its synthetic potential, enabling stereoselective transformations.[2]

Understanding the mechanistic pathways that govern the reactions of this substrate is paramount for its effective utilization. This guide will delve into the experimental approaches used to elucidate these mechanisms, focusing on nucleophilic substitution reactions, and will draw comparisons with alternative allylic substrates.

The Dichotomy of Reactivity: Allylic Chloride vs. Vinylic Bromide

A key feature of this compound is the differential reactivity of its two carbon-halogen bonds. The primary allylic chloride is significantly more susceptible to nucleophilic substitution than the vinylic bromide.[1] This chemoselectivity can be rationalized by considering the electronic and steric factors at play.

Vinylic halides , such as the C-Br bond in our title compound, are generally unreactive towards traditional S(_N)2 reactions. The backside attack required for an S(_N)2 mechanism is sterically hindered by the double bond. Furthermore, the alternative S(_N)1 pathway is energetically unfavorable due to the high instability of the resulting vinylic cation.[1]

In contrast, allylic halides are excellent substrates for both S(N)1 and S(_N)2 reactions.[5] The enhanced reactivity in S(_N)2 reactions is attributed to the stabilization of the transition state through conjugation with the adjacent π-system. In S(_N)1 reactions, the formation of a resonance-stabilized allylic carbocation intermediate lowers the activation energy.[6]

This inherent difference in reactivity allows for the selective targeting of the allylic chloride in the presence of the vinylic bromide, a feature that is highly desirable in multi-step syntheses.

Elucidating Reaction Mechanisms: A Toolkit of Experimental Techniques

A variety of experimental techniques are employed to distinguish between the competing mechanistic pathways (S(_N)1, S(_N)2, S(_N)1', and S(_N)2'). The choice of experiment is dictated by the specific questions being addressed, such as the role of the nucleophile, the solvent, or the substrate structure on the reaction outcome.

Kinetic Studies: Unraveling the Rate-Determining Step

Kinetic analysis is a cornerstone of mechanistic investigation. By monitoring the reaction rate as a function of reactant concentrations, one can determine the molecularity of the rate-determining step.

  • S(_N)2 and S(_N)2' Reactions: These bimolecular processes are expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile.

  • S(_N)1 and S(_N)1' Reactions: These unimolecular reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this intermediate. Consequently, the reaction rate is typically dependent only on the concentration of the substrate and is independent of the nucleophile concentration.

Table 1: Expected Rate Laws for Nucleophilic Substitution Mechanisms

MechanismRate Law
S(_N)2rate = k[Substrate][Nucleophile]
S(_N)1rate = k[Substrate]
S(_N)2'rate = k[Substrate][Nucleophile]
S(_N)1'rate = k[Substrate]

Experimental Protocol: Kinetic Analysis via In-Situ Monitoring

A robust method for determining reaction kinetics is through real-time monitoring of the reaction progress. Techniques like stopped-flow spectroscopy are particularly useful for fast reactions.[2][7]

Objective: To determine the rate law for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., sodium azide)

  • Anhydrous solvent (e.g., DMF)

  • Stopped-flow spectrophotometer or a standard spectrophotometer with rapid mixing capabilities

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of the substrate and the nucleophile in the chosen solvent.

  • Reaction Initiation: Rapidly mix the reactant solutions in the observation cell of the spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance of a reactant or product over time at a specific wavelength.

  • Data Analysis: Plot the concentration of a reactant or product as a function of time. Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

  • Order Determination: Repeat the experiment with varying initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each reactant.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep1 Prepare Stock Solutions Exec1 Rapid Mixing Prep1->Exec1 Prep2 Set up Spectrophotometer Prep2->Exec1 Exec2 Monitor Absorbance vs. Time Exec1->Exec2 Ana1 Plot [Reactant] vs. Time Exec2->Ana1 Ana2 Determine Initial Rate Ana1->Ana2 Ana3 Vary Concentrations Ana2->Ana3 Ana4 Determine Rate Law Ana3->Ana4

Workflow for Kinetic Analysis

Product Distribution Analysis: Mapping the Reaction Pathways

The regioselectivity and stereochemistry of the products provide crucial clues about the operative reaction mechanism.

  • S(_N)2: Direct substitution at the α-carbon with inversion of stereochemistry (if the α-carbon is a stereocenter).

  • S(_N)1: Substitution at the α-carbon, often leading to a mixture of stereoisomers due to the planar nature of the carbocation intermediate.

  • S(_N)2': Substitution at the γ-carbon with a concomitant shift of the double bond.

  • S(_N)1': Substitution at the γ-carbon, also proceeding through the allylic carbocation, leading to a mixture of regioisomers.

Experimental Protocol: Product Analysis by GC-MS and NMR

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and quantifying the products of a reaction.

Objective: To determine the product distribution for the reaction of this compound with a nucleophile.

Materials:

  • Reactants and solvent as in the kinetic study.

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Extraction solvent (e.g., diethyl ether).

  • Drying agent (e.g., anhydrous magnesium sulfate).

  • GC-MS instrument.

  • NMR spectrometer.

Procedure:

  • Reaction Setup: Carry out the reaction under controlled conditions (temperature, concentration, time).

  • Workup: Quench the reaction, extract the organic products, dry the organic layer, and remove the solvent.

  • GC-MS Analysis: Analyze the crude product mixture by GC-MS to identify the components and their relative abundance.

  • NMR Analysis: Obtain ¹H and ¹³C NMR spectra of the product mixture to confirm the structures of the isomers and determine their ratios.

G cluster_reaction Reaction cluster_analysis Analysis React Perform Reaction Workup Quench & Extract React->Workup GCMS GC-MS Analysis Workup->GCMS NMR NMR Spectroscopy Workup->NMR Identify Identify Products GCMS->Identify NMR->Identify Quantify Quantify Isomer Ratios Identify->Quantify

Workflow for Product Distribution Analysis

Comparative Reactivity with Alternative Allylic Halides

The reactivity of this compound can be benchmarked against other allylic halides to understand the influence of leaving groups and substrate structure.

Table 2: Comparison of Leaving Group Ability in Nucleophilic Substitution

Leaving GroupConjugate Acid pKaRelative Reactivity
I⁻-10Excellent
Br⁻-9Good
Cl⁻-7Moderate
F⁻3.2Poor

Data compiled from various sources. Relative reactivity is a general trend and can be influenced by other factors.

The better the leaving group (i.e., the weaker its conjugate base), the faster the rate of nucleophilic substitution.[8] In our target molecule, the chloride is a moderately good leaving group. A direct comparison with an analogous allylic bromide would be expected to show a faster reaction rate for the bromide under similar conditions.

Alternative Substrates for Comparison:

  • (E)-1,4-Dibromo-2-methyl-2-butene: Lacks the chloro substituent, allowing for a direct comparison of the reactivity of an allylic bromide versus the allylic chloride in the title compound.

  • 3-Chloro-1-butene: A simple secondary allylic chloride, providing a baseline for steric and electronic effects.

  • Cinnamyl Chloride: An allylic chloride with a phenyl substituent, which can further stabilize the carbocation intermediate in S(_N)1 reactions.

By studying the reaction kinetics and product distributions for these and other related substrates, a comprehensive picture of the factors governing allylic substitution reactions can be developed.

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound presents a fascinating case study in chemical reactivity. The presence of two distinct halogen substituents with differing reactivities offers a handle for selective functionalization. The principles of nucleophilic substitution, supported by a suite of experimental techniques, provide a robust framework for understanding and predicting the behavior of this and other allylic halides. For researchers in drug development, a thorough grasp of these mechanistic nuances is not merely academic; it is a critical tool for the rational design of synthetic routes to novel therapeutic agents.

References

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Total Organic Chemistry. (2020, November 2). Allylic Halogenation and Substitution | Organic Chemistry Lessons. YouTube. [Link]

  • ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • St. Olaf College. (n.d.). Examples of SN2 Reactions of Alkyl and Allylic Halides. [Link]

  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [Link]

  • Master Organic Chemistry. (2024, March 4). What Makes A Good Leaving Group?[Link]

  • ACS Publications. (2022, June 24). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

  • SciSpace. (n.d.). Physical methods of fast reactions investigation. [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. [Link]

  • Chemistry Stack Exchange. (2015, April 4). Why do Allylic Halides prefer SN2 reaction over SN1?[Link]

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]

  • ResearchGate. (2025, August 10). Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. [Link]

  • Kozlowski group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

Sources

Safety Operating Guide

Proper Disposal of (E)-4-Bromo-1-chloro-2-methyl-2-butene: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (E)-4-Bromo-1-chloro-2-methyl-2-butene. As a halogenated alkene, this compound presents unique challenges in handling and waste management due to its reactivity and potential environmental impact.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Foundational Principles of Halogenated Waste Management

This compound is a reactive organic compound containing both bromine and chlorine.[1] The presence of these halogens necessitates its classification as a halogenated organic waste.[2][3] Halogenated wastes require specific disposal pathways, primarily because their incineration can produce acidic gases (such as hydrogen bromide and hydrogen chloride) and potentially toxic byproducts if not conducted in specialized facilities equipped with scrubbers.[4][5]

Key Disposal Principle: Never dispose of halogenated organic compounds down the drain or mix them with non-halogenated organic waste.[6][7][8] Co-mingling of these waste streams increases disposal costs and complicates the treatment process.[7]

Hazard Profile and Immediate Safety Precautions

While specific toxicological data for this compound is limited, its structure as a halogenated alkene suggests potential for irritation and harm upon exposure.[1] Structurally similar compounds are known to be irritants to the skin, eyes, and respiratory system.[9][10][11] Therefore, a cautious approach is mandatory.

Assumed Hazards:

  • Causes skin irritation.[9][10][11]

  • Causes serious eye irritation.[9][10][11]

  • May cause respiratory irritation.[10]

  • May be harmful if swallowed or inhaled.[9][12]

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this chemical.

Protection Type Specific Equipment Standard/Specification Rationale
Eye and Face Chemical splash goggles and a face shieldANSI Z87.1 / EN 166Protects against splashes and vapors which can cause serious eye irritation.[9]
Hand Nitrile or neoprene gloves (double-gloving recommended)EN 374Provides a barrier against a substance that can cause skin irritation and may be harmful upon contact.[9][12][13]
Body Chemical-resistant laboratory coatProtects against skin contact from spills and splashes.
Respiratory Use in a certified chemical fume hoodEnsures adequate ventilation to prevent inhalation of potentially harmful vapors.[5][9]
Spill Management and Decontamination

Accidental spills must be managed promptly and safely. The procedure will vary based on the scale of the spill.

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: Absorb the spill using a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container for halogenated solids.[5][9]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is segregation and proper containment.

  • Designated Container: Obtain a clearly labeled "Halogenated Organic Waste" container.[2][3][6] These containers are typically provided by your institution's EHS department and are made of a material compatible with halogenated solvents, such as polyethylene.[8]

  • Labeling: Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6] Do not use abbreviations or chemical formulas.[6]

  • Collection: Carefully transfer the waste chemical into the designated container using a funnel. All transfers should be performed inside a chemical fume hood.

  • Container Management: Keep the waste container tightly closed when not in use to prevent the release of vapors.[6][9] Store the container in a well-ventilated, secondary containment area away from incompatible materials such as strong oxidizing agents.[4][8][9]

  • Solid Waste: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as solid halogenated hazardous waste.

  • Empty Containers: "Empty" containers that held the chemical are not truly empty and must be managed as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[5] After rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines.[5]

Final Disposal Pathway

Once collected and properly labeled, the halogenated waste will be handled by your institution's EHS department or a licensed hazardous material disposal company.[4] The primary method for the final destruction of this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3][4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Pickup Start This compound Waste IsLiquid Is it liquid waste? Start->IsLiquid IsSolid Is it contaminated solid (e.g., gloves, absorbent)? Start->IsSolid LiquidWaste Collect in 'Halogenated Organic Liquid Waste' container. Label with full chemical name and 'Hazardous Waste'. IsLiquid->LiquidWaste Yes SolidWaste Collect in 'Halogenated Solid Waste' container. Label appropriately. IsSolid->SolidWaste Yes Storage Store in a well-ventilated, secondary containment area. Keep container closed. LiquidWaste->Storage SolidWaste->Storage Pickup Arrange for pickup by EHS or licensed disposal company. Storage->Pickup

Caption: Disposal decision workflow for this compound.

References

  • Smolecule. (2024, April 14). This compound.
  • Fisher Scientific. (2025, December 18). 1-Bromo-4-chlorobutane Safety Data Sheet.
  • Cleanchem Laboratories. Material Safety Data Sheet 4-Bromo-1-butene.
  • GM Chemical Co., Ltd. Safety Data Sheets 4-Bromo-1-butene.
  • LookChem. This compound.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
  • BenchChem. Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • ECETOC. Occupational Exposure Limits for Hydrocarbon Solvents.
  • ResearchGate. 4-Bromo-1-Chloro-2-Methyl-2-Butene.
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Google Patents. EP0678494A1 - Process for the preparation of bromochloro-alkanes.
  • University of Minnesota. Halogenated Anesthetic Gasses - Fact Sheet.
  • BenchChem. Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • BenchChem. This compound.
  • PubMed. (2019, September 17). C12-30 α-Bromo-Chloro "Alkenes": Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications.
  • Bucknell University. Hazardous Waste Segregation.
  • PubMed Central. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels.
  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
  • Cornell EHS. 7.2 Organic Solvents.
  • Forensics Detectors. (2024, April 3). Gas Exposure Limits (2026 Ultimate Tables).
  • Fisher Scientific. 4-Bromo-2-chlorotoluene Safety Data Sheet.
  • Wikipedia. Chloroform.
  • Thermo Fisher Scientific. (2025, September 15). 4-Bromo-1,1,2-trifluoro-1-butene Safety Data Sheet.
  • Washington State University. Halogenated Solvents.
  • Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures.
  • NOAA - CAMEO Chemicals. 1-CHLORO-2-BROMOETHANE.
  • Unacademy. Haloalkanes and Haloarenes.

Sources

Personal protective equipment for handling (E)-4-Bromo-1-chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling (E)-4-Bromo-1-chloro-2-methyl-2-butene, ensuring the well-being of laboratory personnel and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and effectively.

Understanding the Hazards: A Proactive Approach to Safety

This compound is a halogenated alkene.[1][2] While specific toxicity and reactivity data for this compound are limited, its structure suggests potential hazards that demand a cautious and well-informed approach.[1] The presence of bromine and chlorine atoms, along with a double bond, indicates that it should be handled with care, following standard laboratory procedures for organic chemicals.[1]

The primary concerns with compounds of this nature include:

  • Skin and Eye Irritation: Halogenated organic compounds can cause irritation upon contact with skin and eyes.[3][4]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[3]

  • Flammability: While not explicitly stated for this specific compound, similar halogenated alkenes are flammable liquids.[5][6] Therefore, it is crucial to keep it away from heat, sparks, and open flames.[5][7][8]

  • Reactivity: The presence of allylic halides suggests potential reactivity. These compounds can be reactive towards nucleophiles and may have lachrymatory properties.

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure your safety.[9] The following table outlines the required PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[3]To protect against splashes and vapors that can cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or nitrile rubber).Compliant with EU Directive 89/686/EEC and the standard EN 374.[3]To prevent skin contact, which can cause irritation.[3][5] Gloves must be inspected prior to use and changed frequently, especially if contaminated.[3]
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.[3]N/ATo protect skin and personal clothing from splashes and spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.NIOSH (US) or EN 149 (EU) approved.To prevent inhalation of potentially harmful vapors that may cause respiratory irritation.[3]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to strict operational protocols is critical for the safe handling of this compound.[9]

Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.

  • Fume Hood: Always handle this compound in a properly functioning chemical fume hood to ensure adequate ventilation.[1][6]

  • PPE Check: Ensure all required PPE is worn correctly before handling the chemical.[9]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[5][8]

  • Spill Kit: Have a spill kit rated for flammable and halogenated organic compounds readily available.

Handling
  • Grounding: To avoid static discharge, all metal parts of the equipment must be grounded.[5][7] Use non-sparking tools.[5][6][7]

  • Inert Atmosphere: For storage and handling, particularly for reactions, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric moisture or oxygen.[7]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.

  • Heating: Avoid direct heating. If heating is necessary, use a well-controlled heating mantle or oil bath. Keep away from open flames, hot surfaces, and other sources of ignition.[7][8]

Post-Handling
  • Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[9]

  • Surface Cleaning: Decontaminate all work surfaces and equipment used.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Segregation: This compound should be disposed of as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems.[10]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate should be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[11]

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[11]

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the essential workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_fume_hood Verify Fume Hood Operation prep_risk->prep_fume_hood Proceed to Handling prep_ppe Don Correct PPE prep_fume_hood->prep_ppe Proceed to Handling prep_emergency Check Emergency Equipment prep_ppe->prep_emergency Proceed to Handling handle_ground Ground Equipment & Use Non-Sparking Tools prep_emergency->handle_ground Proceed to Handling handle_inert Use Under Inert Atmosphere handle_ground->handle_inert handle_transfer Transfer Chemical handle_inert->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction post_decon Decontaminate Surfaces & Glassware handle_reaction->post_decon Procedure Complete post_wash Wash Hands Thoroughly post_decon->post_wash post_waste Segregate & Label Hazardous Waste post_wash->post_waste post_dispose Arrange for EHS Disposal post_waste->post_dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
  • Gelest, Inc. (2015, October 26). 4-BROMO-1-BUTENE, 95%.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROACETANILIDE.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • GM Chemical Co., Ltd. (n.d.). SAFETY DATA SHEETS.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
  • Smolecule. (2024, April 14). This compound.
  • LookChem. (n.d.). This compound|114506-04-6.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-BROMO-1-BUTENE.
  • PubChem. (n.d.). This compound.
  • New Jersey Department of Health. (n.d.). Allyl chloride - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Guidechem. (n.d.). This compound 114506-04-6 wiki.
  • New Jersey Department of Health. (2017, April). Allyl alcohol - Hazardous Substance Fact Sheet.
  • PMC. (n.d.). Halogen Inhalation-Induced Lung Injury and Acute Respiratory Distress Syndrome.
  • Benchchem. (n.d.). Proper Disposal of 4-Bromo-2-chlorotoluene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.